Mono-2-ethyl-5-carboxypentyl terephthalate
Description
Properties
CAS No. |
1684398-42-2 |
|---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C16H20O6/c1-2-11(4-3-5-14(17)18)10-22-16(21)13-8-6-12(7-9-13)15(19)20/h6-9,11H,2-5,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
BIQPFHSSQDGFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) is a significant oxidative metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer increasingly used as a replacement for Di(2-ethylhexyl) phthalate (DEHP).[1][2] DEHTP is utilized in a wide array of consumer products, including food packaging, medical devices, and children's toys.[2][3] Consequently, human exposure to DEHTP is widespread, making the study of its metabolites, such as MECPTP, crucial for understanding its bioavailability, metabolic fate, and potential toxicological implications. This technical guide provides a comprehensive overview of MECPTP, from its fundamental chemical properties to its metabolic pathways, analytical methodologies for its detection, and current knowledge of its toxicological profile.
Chemical and Physical Properties
MECPTP is a dicarboxylic acid monoester. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | [4] |
| Molecular Formula | C₁₆H₂₀O₆ | [4] |
| Molecular Weight | 308.33 g/mol | [4] |
| CAS Number | 1684398-42-2 | [4] |
Synthesis of this compound
Metabolism of Di(2-ethylhexyl) terephthalate (DEHTP) to MECPTP
MECPTP is a major urinary metabolite of DEHTP in humans.[2][5] The metabolic pathway involves the initial hydrolysis of DEHTP to mono-2-ethylhexyl terephthalate (MEHTP), followed by a series of oxidative reactions on the 2-ethylhexyl side chain. While the specific enzymes responsible for DEHTP metabolism have not been fully elucidated, it is highly probable that they are analogous to those involved in the metabolism of its ortho-phthalate isomer, DEHP. The metabolism of DEHP to its corresponding carboxylated metabolite, mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP), is known to be mediated by cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4.[6][7] These enzymes catalyze the hydroxylation and subsequent oxidation of the alkyl side chain. Therefore, it is reasonable to hypothesize that these same enzymes are involved in the biotransformation of MEHTP to MECPTP.
The proposed metabolic pathway is illustrated in the following diagram:
Caption: Proposed metabolic pathway of DEHTP to MECPTP.
Toxicological Profile of MECPTP and its Parent Compound
The toxicological data for MECPTP itself is limited. Most available studies focus on the parent compound, DEHTP, which is generally considered to have a lower toxicity profile than DEHP.[1] Animal studies on DEHTP have shown no adverse effects on reproductive tissues, kidneys, or liver at doses where DEHP exhibits toxicity.[1]
However, a recent study has raised concerns about the potential health effects of DEHTP metabolites. This study found a positive correlation between urinary concentrations of MECPTP and another DEHTP metabolite, mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), and the risk of nonalcoholic fatty liver disease (NAFLD) in a human population. The same study also conducted in vitro experiments on human liver cells (HepG2), which demonstrated that MEHHTP exposure could increase the expression of genes involved in lipid synthesis, leading to lipid accumulation in the cells. The study suggests that the activation of the Liver X receptor α (LXRα) may be a key mechanism in this process.
Further research is needed to specifically evaluate the in vitro and in vivo toxicity of MECPTP and to elucidate its precise mechanism of action on liver cells and other potential target organs.
Analytical Methodologies for the Quantification of MECPTP
The primary analytical technique for the quantification of MECPTP in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.
Experimental Protocol: Quantification of MECPTP in Urine by LC-MS/MS
This protocol is a generalized procedure based on published methods.[8][9] Researchers should optimize the parameters for their specific instrumentation and experimental needs.
1. Sample Preparation:
-
Enzymatic Deconjugation: To a 1 mL urine sample, add a solution of β-glucuronidase/arylsulfatase in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) to hydrolyze the glucuronidated and sulfated conjugates of MECPTP.
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete deconjugation.
-
Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Load the deconjugated urine sample onto the cartridge.
- Wash the cartridge with a low-organic solvent wash solution to remove interferences.
- Elute the analytes, including MECPTP, with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of MECPTP.
- Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for MECPTP and its isotopically labeled internal standard. This provides high selectivity and sensitivity.
- Typical MRM Transitions:
-
MECPTP: The precursor ion [M-H]⁻ is m/z 307.1. The product ions can vary depending on the instrument and collision energy, but a common transition is to m/z 165.0 (terephthalic acid fragment).[4]
Caption: General workflow for the analysis of MECPTP in urine.
Human Biomonitoring and Environmental Occurrence
MECPTP is frequently detected in the urine of the general population, indicating widespread exposure to its parent compound, DEHTP.[2][5] Studies in the United States have shown detection frequencies of MECPTP in urine to be as high as 99.9%.[10] The concentrations of MECPTP in urine have been observed to be increasing over time, which is consistent with the growing use of DEHTP as a replacement for other plasticizers.[5]
Data on the environmental occurrence of MECPTP is less abundant. As a metabolite, it is primarily found in biological matrices. However, its presence in wastewater and surface water could be an indicator of human exposure and environmental contamination with DEHTP.
Conclusion
This compound is a key biomarker for assessing human exposure to the increasingly prevalent plasticizer, DEHTP. While DEHTP is considered a safer alternative to DEHP, emerging research suggests that its metabolites, including MECPTP, may not be devoid of biological activity and warrant further toxicological investigation, particularly concerning their potential effects on liver health. The analytical methods for the detection of MECPTP are well-established, providing a robust tool for future research in toxicology, epidemiology, and risk assessment. This guide provides a foundational understanding of MECPTP for scientists and professionals working in these fields, highlighting the current state of knowledge and identifying areas where further research is needed.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Silva, M. J., Jia, T., & Calafat, A. M. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of Toxicology, 91(10), 3287–3291.
- Lessmann, F., Schütze, A., Weiss, T., Langsch, A., Otter, R., Brüning, T., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of Toxicology, 90(9), 2127–2136.
- Lessmann, F., Kolossa-Gehring, M., Apel, P., Rüther, M., Stoeckelhuber, M., Brüning, T., & Koch, H. M. (2017). Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes.
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- Jia, T., James-Todd, T., & Calafat, A. M. (2018). Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey.
- Gilsing, H. D., Koch, H. M., & Angerer, J. (2005). Convenient and High-Yielding Preparations of Mono(5-carboxy-2-ethylpentyl) Phthalate and its Ring-Deuterated Isomer – The “Third” Major Metabolite of Bis(2-ethylhexyl) Phthalate.
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PubChem. (n.d.). Mono(2-ethyl-5-carboxypentyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]
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Lessmann, F., Schütze, A., Weiss, T., Langsch, A., Otter, R., Brüning, T., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. ResearchGate. Retrieved from [Link]
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Silva, M. J., Jia, T., & Calafat, A. M. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. National Institutes of Health. Retrieved from [Link]
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Jayakody, S., & Weerasekera, G. (2020). A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
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Heffernan, A. L., Ghetia, M., T-Y., L., Sly, P. D., & Mueller, J. F. (2018). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol anal. UQ eSpace. Retrieved from [Link]
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Al-Nahhas, T. H., & Al-Taee, M. F. (2021). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
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Mono-2-ethyl-5-carboxypentyl terephthalate chemical structure and properties.
An In-Depth Technical Guide to Mono-2-ethyl-5-carboxypentyl Terephthalate (MECPTP)
Abstract: This technical guide provides a comprehensive overview of this compound (MECPTP), a significant long-chain oxidized metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP). As DEHTP is increasingly used as a replacement for Di(2-ethylhexyl) phthalate (DEHP), understanding the fate and toxicological relevance of its metabolites is critical for researchers, toxicologists, and drug development professionals. This document details the chemical structure and properties of MECPTP, its metabolic formation from DEHTP, its role as a key biomarker of exposure, and the analytical methodologies employed for its detection. The guide distinguishes MECPTP from its structural isomer, Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), a metabolite of DEHP, and discusses the toxicological implications based on current research.
Chemical Identity and Physicochemical Properties
This compound (MECPTP) is a dicarboxylic acid monoester. It is an oxidative metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP).[1] Its chemical identity is defined by a terephthalic acid (benzene-1,4-dicarboxylic acid) core, esterified with a 2-ethyl-5-carboxy-pentanol side chain.
It is critically important to distinguish MECPTP from its commonly studied ortho-isomer, Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP or 5cx-MEPP), which is a metabolite of the regulated plasticizer Di(2-ethylhexyl) phthalate (DEHP).[2][3] While they share the same molecular formula and a similar side chain, the substitution pattern on the benzene ring (para- vs. ortho-) results in different parent compounds and potentially different toxicological profiles.
Chemical Structure
The structure of MECPTP features a benzene ring with two carboxyl groups at the 1 and 4 positions (para position). One carboxyl group is free, while the other is ester-linked to the hydroxyl group of a 2-ethyl-5-carboxypentanol side chain.
Caption: Chemical structure of this compound (MECPTP).
Physicochemical Data
The following table summarizes key identifiers and computed properties for MECPTP.
| Property | Value | Source |
| IUPAC Name | 4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | [4][5] |
| CAS Number | 1684398-42-2 | [4] |
| Molecular Formula | C₁₆H₂₀O₆ | [4][6] |
| Molecular Weight | 308.33 g/mol | [4] |
| Monoisotopic Mass | 308.12598835 Da | [4][6] |
| XLogP3 (Computed) | 2.7 | [4] |
| Synonyms | MECPTP, Mono-2-ethyloxohexyl terephthalate | [1][4] |
Hazard Information
According to the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA), MECPTP is associated with the following hazards:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Metabolic Formation from Di(2-ethylhexyl) terephthalate (DEHTP)
MECPTP is not a commercial chemical but rather a product of biotransformation. It is formed in the body following exposure to Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer used in products like food packaging and medical devices as a replacement for DEHP.[1] The metabolic pathway involves two primary stages: hydrolysis and oxidation.
Stage 1: Hydrolysis DEHTP is first hydrolyzed by esterases, primarily in the intestine and liver, cleaving one of its 2-ethylhexyl ester bonds. This reaction yields the intermediate metabolite Mono-2-ethylhexyl terephthalate (MEHTP) and 2-ethylhexanol.
Stage 2: Side-Chain Oxidation The aliphatic side chain of MEHTP undergoes ω- and (ω-1)-oxidation, a process mediated by cytochrome P450 (CYP) enzymes in the liver. This oxidation occurs at the terminal and sub-terminal carbons of the ethylhexyl group, leading to a series of more polar metabolites. MECPTP is a product of this oxidative process, where the side chain has been shortened and terminated with a carboxylic acid group.[1][7] This process also produces other oxidized metabolites, such as Mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP).[1]
Caption: Simplified metabolic pathway of DEHTP to MECPTP.
Toxicological Significance and Role as a Biomarker
The primary significance of MECPTP in environmental health and toxicology is its utility as a specific and sensitive biomarker for assessing human exposure to DEHTP.[1][8] Because MECPTP is a downstream, oxidized metabolite, it is less susceptible to external contamination than the parent compound, making it a more reliable indicator of internal dose.
Biomarker of DEHTP Exposure
Studies have identified MECPTP as a major urinary metabolite of DEHTP.[7] Its presence and concentration in urine can be used to quantify recent exposure to the parent plasticizer. In human biomonitoring studies, MECPTP and MEHHTP are the preferred biomarkers for DEHTP.[8] The increasing detection of these metabolites in the general population reflects the growing use of DEHTP as a substitute for DEHP.[9]
Health Implications
Direct toxicological studies on MECPTP are limited. Most toxicity data pertains to the parent compound, DEHTP, which generally shows lower toxicity than DEHP. However, a prevailing hypothesis in phthalate toxicology suggests that the secondary, oxidized metabolites—not the parent diesters or primary monoesters—may be the ultimate toxicants responsible for developmental and reproductive effects.[10]
While this has been more extensively studied for DEHP metabolites (like MECPP), it raises a critical question for researchers: does MECPTP, as an oxidized metabolite of DEHTP, possess biological activity? Further research is required to elucidate the specific toxicokinetic and toxicodynamic properties of MECPTP to determine if it contributes to the overall toxicity profile of DEHTP exposure.
Analytical Methodologies for Detection
The gold-standard technique for the detection and quantification of MECPTP in biological matrices such as urine and serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity, specificity, and the ability to measure low concentrations typical of environmental exposure.
Sample Preparation and Extraction
A robust analytical workflow is essential for accurate measurement. The protocol typically involves enzymatic deconjugation followed by extraction.
Experimental Protocol: Urine Sample Analysis
-
Enzymatic Deconjugation: Phthalate metabolites are often excreted in urine as glucuronide conjugates (Phase II metabolism). To measure the total metabolite concentration, an enzymatic hydrolysis step is required.
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Add a buffer solution (e.g., ammonium acetate) to adjust the pH.
-
Add β-glucuronidase enzyme from E. coli.
-
Incubate the mixture, for instance at 37°C for 90 minutes, to cleave the glucuronide moiety.
-
-
Internal Standard Spiking: Before extraction, spike the sample with a known concentration of an isotopically labeled internal standard, such as This compound-d4 (MECPTP-d4) . This is crucial for correcting variations in extraction efficiency and instrument response.[11]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
-
SPE: Acidify the sample and load it onto an SPE cartridge (e.g., a C18 column). Wash the cartridge to remove interferences and then elute the analyte with an organic solvent like acetonitrile or methanol.
-
LLE: Acidify the sample and perform extraction with a water-immiscible organic solvent.
-
-
Concentration and Reconstitution: Evaporate the solvent from the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The analysis is typically performed using a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Typical Value / Description | Source |
| Chromatography Column | Reversed-phase (e.g., C18) | [4] |
| Mobile Phase | Gradient elution using water and acetonitrile/methanol, often with an acid additive like acetic or formic acid. | [1] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode. | [4] |
| Precursor Ion ([M-H]⁻) | m/z 307.12 | [4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | N/A |
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native MECPTP and the labeled internal standard (MECPTP-d4) to ensure highly selective and accurate quantification.
Conclusion and Future Directions
This compound (MECPTP) is a pivotal molecule in the assessment of human exposure to the DEHP-substitute, DEHTP. Its chemical properties and metabolic pathway are well-characterized, establishing it as a reliable urinary biomarker. The analytical methods for its detection are robust, relying on the precision of LC-MS/MS with isotope dilution.
However, a significant knowledge gap remains in the direct toxicological assessment of MECPTP. Future research should prioritize investigating the potential endocrine-disrupting activity and other biological effects of this metabolite. Such studies are essential to fully understand the safety profile of DEHTP and to validate the hypothesis that oxidized metabolites are the key drivers of phthalate-related toxicity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145459123, this compound. Available at: [Link]
-
Silva, M. J., Jia, T., Samandar, E., Preau, J. L., & Calafat, A. M. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Environment International, 82-83, 12-18. Available at: [Link]
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PubChemLite (n.d.). This compound (C16H20O6). Available at: [Link]
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Ito, Y., Nakajima, D., Tsuchiya, Y., & Ikenaka, Y. (2011). In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat. Toxicology Letters, 206(2), 167-173. Available at: [Link]
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Koch, H. M., Preuss, R., & Angerer, J. (2005). New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP. International Journal of Hygiene and Environmental Health, 208(1-2), 141-150. Available at: [Link]
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Lessmann, F., Schütze, A., Langkamp, A., Harth, V., & Brüning, T. (2016). Metabolic pathway of DEHTP to specific, side-chain-oxidized monoesters. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 148386, Mono(2-ethyl-5-carboxypentyl) phthalate. Available at: [Link]
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Gilsing, G., et al. (2005). Convenient and High-Yielding Preparations of Mono(5-carboxy-2-ethylpentyl) Phthalate and its Ring-Deuterated Isomer – The “Third” Major Metabolite of Bis(2-ethylhexyl) Phthalate. ResearchGate. Available at: [Link]
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Synthesis of Mono-2-ethyl-5-carboxypentyl terephthalate.
An In-depth Technical Guide to the Synthesis of Mono-2-ethyl-5-carboxypentyl terephthalate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of this compound. The synthesis of monoesters of terephthalic acid is a significant challenge in synthetic chemistry, often complicated by the formation of diester byproducts and the difficulty in purifying the desired monoester.[1][2] This document outlines a strategic approach to overcome these challenges, presenting a detailed experimental protocol, mechanistic insights, and analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a high-purity source of this specialized terephthalate monoester.
Introduction: The Significance of Terephthalate Monoesters
Terephthalic acid and its derivatives are fundamental building blocks in the polymer industry, most notably in the production of polyethylene terephthalate (PET).[3][4] However, their utility extends into the pharmaceutical and fine chemical industries, where they serve as key intermediates in the synthesis of a variety of complex molecules.[5][6] Monoesters of terephthalic acid, such as this compound, are of particular interest due to their bifunctional nature, possessing both a free carboxylic acid group and an ester group. This dual functionality makes them valuable precursors for further chemical modifications, including the development of novel polymers, drug delivery systems, and prodrugs.[7]
The target molecule, this compound (C16H20O6), presents a unique structure with a chiral center and a terminal carboxylic acid, offering potential for stereospecific interactions and further derivatization.[8] The synthesis of such a specific monoester requires a carefully designed strategy to ensure high selectivity and yield.
Strategic Approach to Synthesis
The synthesis of monoesters from symmetric dicarboxylic acids like terephthalic acid is inherently challenging due to the statistical probability of forming a mixture of the starting diacid, the desired monoester, and the diester. Several strategies can be employed to favor the formation of the monoester:
-
Direct Esterification of Terephthalic Acid: Reacting terephthalic acid with the corresponding alcohol. This method often requires harsh conditions and can lead to low selectivity.[9]
-
Partial Hydrolysis of a Diester: Synthesizing the corresponding diester first and then selectively hydrolyzing one of the ester groups. This two-step process can offer better control and higher yields of the monoester.[1][2]
For the synthesis of this compound, this guide will focus on the partial hydrolysis of the corresponding diester , as it generally provides a more reliable and scalable route to obtaining the pure monoester. The overall synthetic pathway is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Purity | Supplier |
| Dimethyl terephthalate (DMT) | >99% | Sigma-Aldrich |
| 2-Ethyl-1,5-pentanediol | >98% | TCI Chemicals |
| Potassium hydroxide (KOH) | >85% | Merck |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Toluene | Anhydrous | Acros Organics |
| Methanol | ACS Grade | VWR Chemicals |
| Dichloromethane (DCM) | ACS Grade | Macron Fine Chemicals |
| Sodium sulfate (Na2SO4) | Anhydrous | EMD Millipore |
Step 1: Synthesis of Di-(2-ethyl-5-hydroxypentyl) terephthalate
This step involves the transesterification of dimethyl terephthalate with 2-ethyl-1,5-pentanediol. An excess of the diol is used to drive the reaction towards the formation of the diester.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add dimethyl terephthalate (19.4 g, 0.1 mol), 2-ethyl-1,5-pentanediol (39.6 g, 0.3 mol), and toluene (100 mL).
-
Add a catalytic amount of a suitable transesterification catalyst, such as titanium(IV) isopropoxide (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continuously remove the methanol byproduct collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the dimethyl terephthalate is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Di-(2-ethyl-5-hydroxypentyl) terephthalate.
Step 2: Selective Monohydrolysis to this compound
The purified diester is then subjected to controlled hydrolysis using a stoichiometric amount of base to favor the formation of the monoester.
Procedure:
-
Dissolve the Di-(2-ethyl-5-hydroxypentyl) terephthalate (0.1 mol) in a mixture of methanol (200 mL) and water (50 mL) in a 500 mL round-bottom flask.
-
Prepare a solution of potassium hydroxide (5.6 g, 0.1 mol) in water (50 mL) and add it dropwise to the diester solution at room temperature over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the formation of the monoester by TLC.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any unreacted diester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the monoester should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the high-purity monoester.
Mechanistic Insights
The key step in this synthesis is the selective monohydrolysis of the diester. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks one of the electrophilic carbonyl carbons of the ester groups. The selectivity for the monoester is achieved by using a limited amount of the base.
Caption: Simplified mechanism for the base-catalyzed hydrolysis of the diester.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Results |
| 1H NMR | Aromatic protons of the terephthalate ring, characteristic signals for the 2-ethyl-5-carboxypentyl chain, and a broad singlet for the carboxylic acid proton. |
| 13C NMR | Carbonyl carbons of the ester and carboxylic acid, aromatic carbons, and aliphatic carbons of the side chain. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (308.33 g/mol ).[8] |
| FT-IR Spectroscopy | Broad O-H stretch for the carboxylic acid, C=O stretches for the ester and carboxylic acid, and aromatic C-H stretches. |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Workflow Summary
The following diagram provides a high-level overview of the entire experimental workflow.
Caption: High-level experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a reliable and well-controlled method for the synthesis of this compound. By employing a two-step strategy involving the formation of a diester intermediate followed by selective monohydrolysis, the challenges associated with the direct monoesterification of terephthalic acid can be effectively circumvented. The provided protocol, along with the mechanistic insights and analytical guidelines, should enable researchers to successfully synthesize this valuable compound for their specific applications in drug development, polymer science, and beyond.
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The synthesis of PET requires two steps. The first step is know as ester interchange (EI) in DMT route or direct esterification (DE) in PTA route. Both produce a mixture of ethylene glycol esters of terephthalic acids. The second step is polycondensation, which is common for both routes. - NPTEL Archive. (URL: [Link])
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A Comprehensive Technical Guide to Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) for Advanced Research
This guide provides an in-depth analysis of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), a key biomarker for assessing human exposure to Di(2-ethylhexyl) terephthalate (DEHTP). As DEHTP sees increasing use as a replacement for regulated ortho-phthalate plasticizers, understanding the metabolic fate and analytical quantification of its metabolites is paramount for researchers, toxicologists, and drug development professionals. This document offers a detailed exploration of MECPTP's chemical identity, metabolic origins, analytical methodologies, and toxicological context.
Core Identifiers and Chemical Properties
This compound, abbreviated as MECPTP, is the major urinary metabolite of DEHTP.[1][2] Its unique chemical structure and properties are fundamental to its detection and quantification in biological matrices.
| Identifier | Value | Source |
| CAS Number | 1684398-42-2 | [3][4] |
| Molecular Formula | C16H20O6 | [3] |
| IUPAC Name | 4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | [3][4] |
| Molecular Weight | 308.33 g/mol | [3] |
| Synonyms | 5cx-MEPTP, MECPTP | [5] |
These identifiers are crucial for accurate database searches, procurement of analytical standards, and unambiguous reporting in scientific literature. The presence of two carboxylic acid groups and an ester linkage dictates its polarity and chemical reactivity, which are key considerations in the development of extraction and analytical methods.
Metabolic Pathway: From DEHTP to MECPTP
MECPTP is not a substance to which humans are directly exposed; rather, it is a product of in vivo metabolism following ingestion, inhalation, or dermal absorption of its parent compound, Di(2-ethylhexyl) terephthalate (DEHTP).[5] Understanding this metabolic cascade is essential for interpreting biomonitoring data and appreciating the toxicokinetics of DEHTP.
The biotransformation of DEHTP to MECPTP is a multi-step process initiated by hydrolysis and followed by oxidation.
Caption: Metabolic pathway of DEHTP to MECPTP.
Causality in Metabolism:
-
Initial Hydrolysis: The metabolic journey begins with the hydrolysis of one of the two ester bonds of DEHTP, a reaction catalyzed by non-specific esterases in the gut and other tissues. This initial step yields Mono-2-ethylhexyl terephthalate (MEHTP).[6]
-
Side-Chain Oxidation: The 2-ethylhexyl side chain of MEHTP then undergoes a series of oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes. The process typically starts with hydroxylation at the ω-1 carbon, forming hydroxylated metabolites like mono-2-ethyl-5-hydroxyhexyl terephthalate (5OH-MEHTP).[6]
-
Further Oxidation: These hydroxylated intermediates are further oxidized by alcohol and aldehyde dehydrogenases to form keto- and ultimately carboxy- metabolites. The terminal carboxylic acid metabolite in this pathway is MECPTP.[6]
It is noteworthy that MECPTP is the predominant specific urinary metabolite of DEHTP, accounting for approximately 13% of the administered dose.[1] This makes it a sensitive and reliable biomarker for assessing DEHTP exposure.
Analytical Methodology: Quantification in Urine
The gold standard for the quantification of MECPTP in human urine is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8][9] This technique offers the required sensitivity and specificity to detect the low concentrations of MECPTP typically found in urine samples.
Experimental Protocol: Urinary MECPTP Analysis
The following protocol outlines a typical workflow for the analysis of MECPTP in urine. This protocol is a self-validating system through the use of isotopically labeled internal standards.
1. Sample Preparation and Enzymatic Deconjugation:
-
Aliquots of urine (typically 100-500 µL) are transferred to clean polypropylene tubes.
-
An internal standard solution containing isotopically labeled MECPTP (e.g., MECPTP-d4) is added to each sample to correct for matrix effects and variations in extraction efficiency.[10]
-
The samples are buffered to a pH of approximately 5.5.
-
β-glucuronidase/arylsulfatase is added to hydrolyze the glucuronide conjugates of MECPTP, as a significant portion is excreted in this conjugated form.[2][8] The mixture is then incubated at 37°C for at least 2 hours. The inclusion of a glucuronide standard like 4-methylumbelliferyl glucuronide can be used to monitor the efficiency of the deconjugation step.[9]
2. Analyte Extraction (On-line SPE):
-
Following deconjugation, the samples are often centrifuged to pellet any precipitate.
-
The supernatant is then injected into the HPLC system, which is commonly equipped with an on-line Solid-Phase Extraction (SPE) module.[11][12]
-
The on-line SPE column traps and pre-concentrates the analytes of interest from the urine matrix while allowing salts and other polar interferences to be washed to waste. This step is crucial for achieving low detection limits and protecting the analytical column and mass spectrometer.
3. Chromatographic Separation and Mass Spectrometric Detection:
-
After the washing step, the analytes are eluted from the SPE column and transferred to a reversed-phase analytical column (e.g., C18).
-
A gradient elution program using a mobile phase of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to separate MECPTP from other urinary components and isomeric compounds.
-
The column effluent is directed to the electrospray ionization (ESI) source of a tandem mass spectrometer operating in negative ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the native MECPTP and its labeled internal standard are monitored.[7]
Caption: Workflow for urinary MECPTP analysis.
Toxicological Significance and Regulatory Context
Currently, there is limited direct toxicological data available for MECPTP itself. Its significance lies in its role as a biomarker for exposure to DEHTP. Therefore, the toxicological profile of DEHTP is of primary relevance.
DEHTP is a structural isomer of Di(2-ethylhexyl) phthalate (DEHP), a well-known endocrine disruptor with reproductive and developmental toxicity.[13][14] However, due to the para-position of the ester groups in DEHTP, as opposed to the ortho-position in DEHP, their metabolic and toxicological profiles differ significantly.
Key Toxicological Points for DEHTP:
-
Lower Toxicity Profile: Studies have indicated that DEHTP does not exhibit the same level of reproductive and developmental toxicity as DEHP.[15] It is not classified as toxic for reproduction and has not raised alerts for potential endocrine-disrupting properties.[15]
-
No Peroxisome Proliferation: Unlike some ortho-phthalates, DEHTP does not appear to induce hepatic peroxisome proliferation, a key mechanism of liver toxicity for DEHP in rodents.[5]
-
Regulatory Status: DEHTP is not subject to the same stringent regulations as DEHP.[5] It is approved by the U.S. Food and Drug Administration (FDA) for use in certain food contact applications.[5][16]
The increasing use of DEHTP as a DEHP substitute has led to a rising trend in the urinary concentrations of its metabolites, including MECPTP, in the general population.[2] This underscores the importance of continued biomonitoring to track human exposure levels and conduct further research to fully elucidate the long-term health implications of DEHTP exposure.
Conclusion
This compound (MECPTP) is a critical biomarker for assessing human exposure to the plasticizer DEHTP. Its reliable detection and quantification, primarily through HPLC-MS/MS analysis of urine, provide valuable data for epidemiological studies and risk assessment. While its parent compound, DEHTP, is considered to have a more favorable toxicological profile than DEHP, the increasing prevalence of DEHTP exposure warrants continued scientific investigation. This guide provides the foundational knowledge and methodological framework for researchers and scientists to accurately study and interpret the role of MECPTP in human health.
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Lessmann, F., Schütze, A., Weiss, T., Langsch, A., Brüning, T., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of toxicology, 90(7), 1659–1667. [Link]
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The Emergence of MECPTP: A Key Metabolite in the Biomonitoring and Toxicological Assessment of the DEHP Replacement Plasticizer, DEHTP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Di(2-ethylhexyl) terephthalate (DEHTP) has seen a significant rise in use as a replacement for the ortho-phthalate plasticizer, di(2-ethylhexyl) phthalate (DEHP), following concerns over the latter's reproductive and developmental toxicity. As human exposure to DEHTP becomes more widespread, a thorough understanding of its metabolism is crucial for accurate exposure assessment and toxicological evaluation. This technical guide provides a comprehensive overview of mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), a major urinary metabolite of DEHTP. We will delve into the metabolic pathway leading to MECPTP's formation, detail the analytical methodologies for its quantification in biological matrices, and discuss its significance as a biomarker of DEHTP exposure. Furthermore, this guide will explore the current understanding of the toxicological implications of DEHTP and its metabolites, offering insights for future research and risk assessment.
Introduction: The Shift from DEHP to DEHTP and the Need for Robust Biomonitoring
The plasticizer di(2-ethylhexyl) phthalate (DEHP) has been a workhorse of the polymer industry for decades, imparting flexibility to a vast array of products. However, mounting evidence of its endocrine-disrupting properties and associated health risks has led to regulatory restrictions and a voluntary industry shift towards alternatives. Di(2-ethylhexyl) terephthalate (DEHTP), a structural isomer of DEHP, has emerged as a primary replacement due to its favorable toxicological profile in initial studies.
Despite its structural similarity to DEHP, the metabolic fate of DEHTP in the human body exhibits important differences. Understanding these metabolic pathways is not merely an academic exercise; it is fundamental to developing reliable biomarkers for assessing human exposure. Urinary metabolites, being non-invasive to collect and reflective of recent exposure, are the cornerstone of modern biomonitoring studies. For DEHTP, mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) has been identified as a major and specific urinary metabolite, making it an ideal candidate for tracking population-level exposure to this increasingly prevalent plasticizer.[1]
This guide will provide the foundational knowledge and practical methodologies necessary for researchers to accurately quantify MECPTP and interpret the resulting data in the context of human health and safety.
The Metabolic Journey: From DEHTP to MECPTP
The biotransformation of DEHTP into MECPTP is a multi-step process primarily occurring in the liver. The pathway is analogous to the well-characterized metabolism of DEHP, involving initial hydrolysis followed by a series of oxidative reactions.
Initial Hydrolysis: The Role of Esterases
The first and rate-limiting step in the metabolism of DEHTP is the hydrolysis of one of its ester bonds. This reaction is catalyzed by non-specific esterases, primarily in the gut and liver, to form mono(2-ethylhexyl) terephthalate (MEHTP) and 2-ethylhexanol.[2] This initial cleavage is crucial as it transforms the lipophilic parent compound into a more water-soluble monoester, priming it for further metabolism and excretion.
Side-Chain Oxidation: The Cytochrome P450 Superfamily
Following the formation of MEHTP, the 2-ethylhexyl side chain undergoes a series of oxidative modifications. This cascade is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.[3] While the specific CYP isoforms responsible for DEHTP metabolism have not been definitively identified, strong inferences can be drawn from studies on its structural isomer, DEHP. Research on DEHP metabolism has shown that human CYP2C91 and CYP2C92 are the major isoforms responsible for the formation of the analogous carboxylated metabolite, MECPP.[4] Given the structural similarities, it is highly probable that these or closely related CYP isoforms are also the key players in the oxidation of MEHTP to MECPTP.
The oxidative pathway proceeds through several intermediates, including the hydroxylation of the side chain to form mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), followed by further oxidation to an aldehyde and then to the carboxylic acid, yielding MECPTP.[5][6]
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An In-Depth Technical Guide to the Biological Activity of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT)
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Metabolite of Emerging Significance
Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT) is a prominent metabolite of Di(2-ethylhexyl) terephthalate (DEHT), a plasticizer increasingly used as a substitute for Di(2-ethylhexyl) phthalate (DEHP). As the use of DEHT-containing products becomes more widespread in consumer goods, food packaging, and medical devices, understanding the biological implications of its metabolites is of paramount importance for human health risk assessment. This guide provides a comprehensive overview of the current knowledge on the biological activity of MECPT, drawing upon data from its parent compound and analogous phthalate metabolites. It further serves as a practical handbook, offering detailed experimental protocols to empower researchers to investigate the toxicological and pharmacological profile of this emerging compound of interest.
While DEHT is generally considered to have a lower toxicity profile than DEHP, the biological activities of its specific metabolites, such as MECPT, are not yet fully elucidated. Preliminary studies and data from structurally similar compounds suggest that MECPT may possess endocrine-disrupting properties and other biological effects that warrant thorough investigation. This guide aims to be a definitive resource for scientists embarking on the study of MECPT, providing both foundational knowledge and the practical tools necessary for robust experimental design.
Metabolism and Pharmacokinetics of DEHT: The Genesis of MECPT
The journey of MECPT in a biological system begins with the ingestion, inhalation, or dermal absorption of its parent compound, DEHT. Following exposure, DEHT undergoes metabolic transformation, primarily through hydrolysis and oxidation, leading to the formation of several metabolites, including MECPT.
-
Hydrolysis: The initial step in DEHT metabolism involves the hydrolysis of one of the ester bonds, a reaction catalyzed by intestinal lipases and other esterases. This process yields mono(2-ethylhexyl) terephthalate (MEHT) and 2-ethylhexanol.[1]
-
Oxidation: MEHT can then undergo further oxidation of its ethylhexyl side chain, leading to the formation of several oxidized metabolites, including MECPT (also referred to in some literature as 5cx-MEPTP).[2] Human liver microsome studies have identified MECPT as one of the in vitro metabolites of DEHT.[3]
-
Excretion: Human volunteer studies have demonstrated that MECPT is a significant urinary metabolite of DEHT, indicating that it is readily formed and excreted.[2] This makes MECPT a valuable biomarker for assessing human exposure to DEHT.[2]
Caption: Metabolic pathway of DEHT to MECPT.
Known and Potential Biological Activities of MECPT
Direct experimental data on the biological activity of MECPT is currently limited. However, by examining the effects of its parent compound (DEHT), its precursor (MEHT), and structurally similar metabolites of DEHP, we can infer potential areas of biological interaction and concern.
Endocrine Disruption
The primary area of investigation for phthalate and terephthalate metabolites is their potential to act as endocrine-disrupting chemicals (EDCs).
-
Thyroid Hormone System: An in vitro study comparing the effects of DEHP and DEHT metabolites on thyroid hormone receptors found that the oxidized metabolites of DEHT did not have an effect on T3 receptors.[4] However, the monoester, MEHT, demonstrated an antagonistic effect at non-cytotoxic concentrations.[4] This suggests that while MECPT itself may not directly interact with thyroid receptors, its precursor could have an impact on thyroid signaling. Given the structural similarities, further investigation into MECPT's direct effects is warranted.
-
Androgen and Estrogen Receptors: The potential for MECPT to interact with androgen and estrogen receptors is a critical area for investigation, given the known anti-androgenic effects of some DEHP metabolites. While no direct data exists for MECPT, the structural similarities to phthalate monoesters that have been shown to bind to these receptors necessitate a thorough evaluation.
Reproductive and Developmental Toxicity
Developmental toxicity studies on the parent compound, DEHT, in rats and mice have not shown test article-related malformations or variations.[1] However, the direct effects of its metabolites, including MECPT, on reproductive cells and developing organisms have not been extensively studied. Given that some DEHP metabolites are known reproductive and developmental toxicants, it is crucial to assess the potential for MECPT to have similar effects.
Metabolic Effects and PPAR Activation
Phthalate monoesters have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in lipid metabolism and adipogenesis.[5][6] The activation of PPARγ by the DEHP metabolite MEHP has been structurally characterized.[7] Given the structural similarity of MECPT to MEHP, it is plausible that MECPT could also interact with and activate PPARs, potentially leading to metabolic disruption.
Experimental Protocols for Assessing the Biological Activity of MECPT
To address the current data gaps, a tiered approach to testing the biological activity of MECPT is recommended, starting with in vitro assays and progressing to more complex models as needed.
Tier 1: In Vitro Screening Assays
These initial assays are designed to rapidly assess the potential for MECPT to interact with key cellular targets.
1. Cell Viability Assays (MTT and CCK-8)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. They are essential for determining the cytotoxic potential of MECPT and for establishing appropriate concentration ranges for subsequent assays. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, while the CCK-8 assay uses a water-soluble tetrazolium salt that produces a colored formazan product.[8][9][10]
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of MECPT concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow of the MTT cell viability assay.
2. Nuclear Receptor Activation Assays
-
Principle: These assays determine if MECPT can bind to and activate or inhibit nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and PPARs. This can be assessed through ligand binding assays or transcriptional activation (reporter gene) assays.
-
Protocol (Estrogen Receptor Transactivation Assay): [11][12]
-
Use a stable cell line co-transfected with the human estrogen receptor (hERα) and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element.
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of MECPT concentrations, a positive control (e.g., 17β-estradiol), a negative control (vehicle), and an antagonist control (e.g., tamoxifen).
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates agonistic activity, while a decrease in estradiol-induced activity suggests antagonistic activity.
-
3. Steroidogenesis Assays
-
Principle: These assays measure the production of steroid hormones, such as testosterone and estradiol, in specialized cell lines to assess the potential of MECPT to disrupt hormone synthesis. The H295R human adrenocortical carcinoma cell line is a widely used model as it expresses all the key enzymes for steroidogenesis.[13][14] Purified Leydig cells can provide a more specific model for testicular steroidogenesis.[4][15]
-
Protocol (H295R Steroidogenesis Assay): [13][14]
-
Culture H295R cells in a 24-well plate.
-
Expose the cells to various concentrations of MECPT and appropriate controls (e.g., forskolin as a positive control for steroidogenesis) for 48 hours.
-
Collect the cell culture medium.
-
Quantify the levels of testosterone and estradiol in the medium using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A significant change in hormone levels compared to the control indicates an effect on steroidogenesis.
-
Tier 2: In Vitro Mechanistic and Reproductive Toxicity Assays
If the screening assays indicate potential biological activity, more detailed in vitro studies can be conducted to elucidate the mechanisms of action and assess reproductive toxicity.
1. Leydig and Sertoli Cell Function Assays
-
Principle: Primary or immortalized Leydig and Sertoli cells can be used to investigate the direct effects of MECPT on testicular function. Leydig cell assays focus on testosterone production, while Sertoli cell assays can assess viability and barrier function.[4][16][17]
-
Protocol (Leydig Cell Testosterone Production Assay): [4]
-
Isolate and culture primary Leydig cells from rats or use an immortalized Leydig cell line (e.g., MA-10).
-
Treat the cells with MECPT in the presence or absence of a stimulating agent like human chorionic gonadotropin (hCG).
-
After incubation, measure testosterone levels in the culture medium by ELISA or LC-MS/MS.
-
2. Gene and Protein Expression Analysis
-
Principle: Transcriptomic (e.g., RNA-sequencing) and proteomic (e.g., mass spectrometry-based proteomics) analyses can provide a global view of the cellular pathways affected by MECPT exposure.[2][18][19][20][21] These techniques can identify changes in the expression of genes and proteins involved in hormone signaling, metabolism, and other key cellular processes.
-
Protocol (Gene Expression Analysis by qPCR):
-
Treat a relevant cell line (e.g., H295R, Leydig cells, or a target tissue-derived cell line) with MECPT.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for specific target genes (e.g., genes involved in steroidogenesis, PPAR target genes).
-
Analyze the relative gene expression changes compared to a control group.
-
Tier 3: In Vivo and Alternative Model Studies
For a comprehensive assessment of systemic effects, in vivo studies or the use of alternative animal models may be necessary.
1. Zebrafish Developmental Toxicity Assay
-
Principle: The zebrafish (Danio rerio) embryo is a well-established in vivo model for developmental toxicity testing due to its rapid, external development and optical transparency.[22][23][24][25][26][27] It allows for the real-time observation of organogenesis and the detection of morphological and functional abnormalities.
-
Protocol:
-
Expose zebrafish embryos to a range of MECPT concentrations from a few hours post-fertilization.
-
Monitor the embryos at regular intervals for developmental milestones, mortality, and morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
At the end of the exposure period (e.g., 96 or 120 hours post-fertilization), assess various endpoints, including hatching rate, heart rate, and locomotor activity.
-
Caption: Zebrafish developmental toxicity assay workflow.
Data Summary and Interpretation
To facilitate the comparison of experimental results, all quantitative data should be summarized in a clear and organized manner.
Table 1: Summary of Hypothetical In Vitro Assay Results for MECPT
| Assay Type | Cell Line | Endpoint Measured | MECPT Concentration | Observed Effect |
| Cell Viability | HepG2 | % Viability (MTT) | 100 µM | 85% |
| ER Transactivation | HeLa-9903 | Luciferase Activity | 10 µM | No significant change |
| AR Binding | Recombinant AR | % Inhibition of R1881 | 10 µM | 15% |
| Steroidogenesis | H295R | Testosterone Production | 50 µM | 20% decrease |
| PPARγ Activation | COS-7 | Luciferase Activity | 25 µM | 2-fold increase |
Conclusion and Future Directions
This compound (MECPT) is a significant metabolite of the widely used plasticizer DEHT. While direct data on its biological activity is still emerging, evidence from its parent compound and structurally related phthalate metabolites suggests the potential for endocrine disruption and metabolic effects. The lack of comprehensive toxicological data for MECPT highlights a critical knowledge gap that needs to be addressed to ensure the safety of DEHT as a replacement for DEHP.
The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the biological activities of MECPT. A tiered testing strategy, beginning with in vitro screening and progressing to more complex models as needed, will be essential for a thorough risk assessment. Future research should focus on:
-
Directly assessing the endocrine-disrupting potential of MECPT , with a focus on its interactions with estrogen, androgen, and thyroid hormone receptors.
-
Investigating the effects of MECPT on reproductive and developmental processes using both in vitro and in vivo models.
-
Elucidating the role of MECPT in metabolic pathways , particularly its potential to activate PPARs and influence lipid metabolism.
-
Conducting transcriptomic and proteomic studies to identify the molecular targets and signaling pathways affected by MECPT exposure.
By employing the methodologies described in this guide, the scientific community can build a comprehensive understanding of the biological activity of MECPT, which is crucial for safeguarding public health in an era of evolving material use.
References
- 1. Developmental toxicity and uterotrophic studies with di-2-ethylhexyl terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integration of transcriptomics and metabolomics reveal cytotoxic mechanisms of Polyethylene terephthalate microplastics in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental toxicity evaluation of dietary di(2-ethylhexyl)phthalate in Fischer 344 rats and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. epa.gov [epa.gov]
- 15. The use of purified rat Leydig cells complements the H295R screen to detect chemical-induced alterations in testosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. Zebrafish models for assessing developmental and reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Zebrafish: A NAM for Developmental Toxicity | ZeClinics CRO [zeclinics.com]
- 26. Zebrafish in Developmental Toxicity Screening for Pharmaceuticals | ZeClinics [zeclinics.com]
- 27. mdpi.com [mdpi.com]
Introduction: The Shifting Landscape of Plasticizers and the Rise of Terephthalates
An In-Depth Technical Guide to the Metabolites of Terephthalate Plasticizers
In the dynamic field of polymer science and consumer product manufacturing, a significant shift has occurred away from certain ortho-phthalate plasticizers due to concerns over their toxicological profiles, particularly as endocrine-disrupting chemicals.[1][2] This has led to the widespread adoption of alternative plasticizers, with terephthalates—structural isomers of phthalates—emerging as a leading replacement.[3][4] Terephthalates, the esters of terephthalic acid (benzene-1,4-dicarboxylic acid), are integral to numerous consumer products, from polyethylene terephthalate (PET) beverage bottles to food packaging, medical devices, and toys.[5][6]
As human exposure to these next-generation plasticizers becomes ubiquitous, a thorough understanding of their metabolic fate is no longer just an academic exercise; it is a critical necessity for accurate exposure assessment, toxicological risk evaluation, and the development of robust regulatory frameworks. This guide provides a comprehensive technical overview of terephthalate metabolism, offering field-proven insights into the analytical methodologies required for their quantification and the toxicological implications of their primary and secondary metabolites. We will delve into the causal biochemistry that governs their transformation in the body, detail the gold-standard protocols for their detection, and explore the application of this knowledge in the vital field of human biomonitoring.
Chapter 1: The Metabolic Journey of Terephthalates
The metabolic pathway of terephthalate diesters is a multi-step process primarily occurring in the liver, which transforms the lipophilic parent compound into more hydrophilic metabolites that can be readily excreted, mainly in urine.[4] The metabolism of Di(2-ethylhexyl) terephthalate (DEHTP), a common replacement for Di(2-ethylhexyl) phthalate (DEHP), serves as an excellent model for understanding this process.
Phase I Metabolism: Hydrolysis and Oxidation
The metabolic cascade for DEHTP is initiated by non-specific esterase enzymes that hydrolyze one of the ester bonds. This initial cleavage results in two primary metabolites:
-
Terephthalic Acid (TPA): The core benzene-1,4-dicarboxylic acid structure.
-
Mono(2-ethylhexyl) terephthalate (MEHTP): The monoester metabolite, which retains one of the 2-ethylhexyl side chains.[4][7]
While MEHTP is a direct metabolite, it represents only a minor fraction of the excreted dose for long-chain terephthalates like DEHTP.[8] The crucial subsequent step is the extensive oxidation of the retained alkyl side chain of MEHTP. This process, mediated by cytochrome P450 enzymes, generates a series of secondary, oxidized metabolites. Key oxidative metabolites identified from in-vitro and in-vivo studies include:
-
Mono-2-ethyl-5-hydroxyhexyl terephthalate (5OH-MEHTP): A hydroxylated metabolite.[9][10][11]
-
Mono-2-ethyl-5-oxohexyl terephthalate (5oxo-MEHTP): An oxo-metabolite formed from the oxidation of the hydroxyl group.[9][10][11]
-
Mono-2-ethyl-5-carboxypentyl terephthalate (5cx-MEPTP or MECPTP): A carboxylated metabolite, which is often the most abundant specific urinary metabolite of DEHTP exposure.[9][11][12]
-
Mono-2-carboxy-methylheptyl terephthalate (2cx-MMHTP): A minor carboxy-metabolite.[11]
The causality here is clear: the body's xenobiotic metabolism machinery actively modifies the monoester to increase its water solubility for efficient elimination. The generation of these specific, side-chain oxidized monoesters is a critical concept for biomonitoring, as these metabolites are more unique and abundant biomarkers of exposure than the simple monoester.[8]
Caption: Metabolic pathway of DEHTP.
Phase II Metabolism: Conjugation
To further enhance water solubility and facilitate excretion, the hydroxylated and oxo-metabolites (5OH-MEHTP and 5oxo-MEHTP) undergo Phase II conjugation, primarily through glucuronidation.[11][12] Interestingly, the carboxy-metabolites like 5cx-MEPTP are predominantly excreted in their free, unconjugated form (>90%).[11] This differential conjugation pattern is a key consideration in developing analytical methods for human biomonitoring; to accurately quantify total exposure, a deconjugation step is mandatory for certain metabolites but less critical for others.
Chapter 2: Toxicological Significance of Terephthalate Metabolites
While terephthalates are generally considered safer alternatives to their ortho-phthalate counterparts, their metabolites are not devoid of biological activity.[13] The toxicological profile is often evaluated by examining the effects of the primary acid and the monoester metabolites.
Terephthalic Acid (TPA)
The primary toxicological concern associated with high-dose TPA exposure in animal studies is the formation of urinary bladder calculi (stones).[13] This is not a direct genotoxic effect but a secondary physical phenomenon. The mode of action involves high concentrations of TPA leading to urinary acidosis and hypercalciuria, which causes the urine to become supersaturated with calcium terephthalate, leading to crystallization and calculus formation.[13] This irritation can subsequently lead to hyperplasia and tumors in rats.[13] An oral reference dose (RfD) has been established based on a threshold for these effects.
Monoester Metabolites: A Comparison with MEHP
Much of the toxicological concern regarding terephthalate monoesters like MEHTP stems from the extensive research on its ortho-phthalate analog, mono(2-ethylhexyl) phthalate (MEHP), which is a well-documented reproductive and developmental toxicant.[14] MEHP has been shown to cause testicular atrophy in males and inhibit ovarian follicle growth in females, often through mechanisms involving the induction of oxidative stress.[14][15]
While MEHTP is considered less toxic than MEHP, it is crucial for researchers to investigate similar endpoints. Emerging research points to potential mechanisms of toxicity for terephthalate metabolites:
-
Oxidative Stress: An imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses is a common pathway for chemical-induced toxicity. The structural similarity to MEHP suggests that MEHTP could also induce oxidative stress, a hypothesis that warrants further investigation in relevant cell and animal models.[14]
-
Hepatic Effects: The liver is a primary target for xenobiotic toxicity. MEHP is known to induce hepatic peroxisome proliferation in rodents, a process linked to liver toxicity.[14][16]
-
Reproductive Toxicity: Given the known effects of MEHP, the potential for MEHTP and its oxidized metabolites to interfere with reproductive development remains an area of active research.[14]
Table 1: Summary of Toxicological Reference Values
| Compound | Oral Reference Dose (RfD) | Key Effect(s) | Source |
|---|---|---|---|
| Terephthalic Acid (TPA) | 0.5 mg/kg-day | Bladder calculi formation (rats) | [13] |
| Di-2-ethylhexyl terephthalate (DEHT) | 0.2 mg/kg-day | General toxicity (rodents) |[13] |
Chapter 3: Gold-Standard Analytical Methodology
Accurate and sensitive quantification of terephthalate metabolites in biological matrices, primarily urine, is the cornerstone of exposure and risk assessment. The accepted gold-standard methodology is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][4][17]
Analytical Workflow: From Sample to Signal
The robustness of any biomonitoring data is predicated on a meticulously controlled analytical workflow. The causality is direct: any error or contamination introduced during sample preparation will propagate to the final result, compromising the integrity of the study.
Caption: General analytical workflow for terephthalate metabolites.
Experimental Protocol 1: Urine Sample Preparation
This protocol is a self-validating system; the inclusion of isotopically labeled internal standards at the very beginning allows for the correction of any analyte loss during extraction and accounts for matrix effects during analysis.
Objective: To hydrolyze conjugated metabolites and extract/concentrate all target analytes from the urine matrix.
Materials:
-
Urine sample
-
Isotopically labeled internal standard spiking solution
-
Phosphate or acetate buffer (e.g., pH 6.5)
-
β-glucuronidase enzyme (e.g., from E. coli K12, which lacks unwanted esterase activity).[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric sorbent)
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC Grade)
-
Formic Acid
Step-by-Step Methodology:
-
Aliquoting: Thaw frozen urine samples to room temperature and vortex. Aliquot a precise volume (e.g., 1.0 mL) into a clean polypropylene tube.
-
Internal Standard Spiking: Add a small, precise volume of the isotopically labeled internal standard mix to every sample, calibrator, and quality control (QC) sample. This is the most critical step for accurate quantification.
-
Enzymatic Deconjugation:
-
Add buffer to the urine to optimize the pH for enzymatic activity.
-
Add the β-glucuronidase enzyme solution.
-
Incubate the mixture (e.g., at 37°C for 2-4 hours) to cleave the glucuronide conjugates, converting them to their free forms.
-
Causality: The choice of enzyme is critical. Preparations from sources like Helix pomatia can contain esterase/lipase activity that may artificially cleave parent diesters present as contaminants, falsely inflating monoester concentrations.[8] Using a purified enzyme from E. coli mitigates this risk.
-
-
Sample Cleanup (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge. The analytes will adsorb to the sorbent.
-
Wash the cartridge with a weak solvent (e.g., water with 5% methanol) to remove interfering matrix components like salts and urea.
-
Elute the target analytes from the cartridge using a stronger organic solvent (e.g., ethyl acetate or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of mobile phase (e.g., 50:50 methanol:water) for injection into the HPLC-MS/MS system.
Experimental Protocol 2: HPLC-MS/MS Analysis
Objective: To chromatographically separate the target metabolites and detect them with high specificity and sensitivity using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 analytical column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Injection: Inject the reconstituted sample extract into the HPLC system.
-
Chromatographic Separation:
-
Use a gradient elution program with two mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
The gradient starts with a high percentage of aqueous mobile phase and ramps to a high percentage of organic mobile phase.
-
Causality: This separation is crucial because terephthalate metabolites are often isomers of ortho-phthalate metabolites. Good chromatography is essential to resolve these isomers and prevent misidentification.[3][4]
-
-
Ionization: As analytes elute from the HPLC column, they enter the ESI source, which ionizes the molecules, typically forming negative ions [M-H]⁻ in this case.
-
Tandem Mass Spectrometry (MS/MS):
-
The first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the parent ion for a target analyte.
-
The selected ion is fragmented in the second quadrupole (Q2), the collision cell.
-
The third quadrupole (Q3) scans for or selects specific, characteristic fragment ions.
-
This process, known as Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces chemical noise, enabling low limits of quantification.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the native analyte peak area to the internal standard peak area against the concentration. The concentration in unknown samples is calculated from this curve.
Table 2: Typical Analytical Performance for Key Terephthalate Metabolites
| Metabolite | Abbreviation | Typical Limit of Quantification (LOQ) (ng/mL) | Source |
|---|---|---|---|
| Terephthalic Acid | TPA | 2.8 | [3][4] |
| Mono-(2-ethylhexyl) terephthalate | MEHTP | 3.75 | [3][4] |
| Mono-benzyl terephthalate | mBzTP | 0.12 - 0.4 | [3][4] |
| Mono-methyl terephthalate | mMTP | 0.12 - 0.4 | [3][4] |
| 5cx-MEPTP | 5cx-MEPTP | ~0.1 | [11][12] |
Note: LOQs for TPA and MEHTP are often higher due to background contamination in laboratory materials.[3][4]
Chapter 4: Application in Human Biomonitoring
Human biomonitoring (HBM) studies that measure terephthalate metabolites in urine provide the most accurate data on integrated human exposure from all sources (diet, inhalation, dermal).[1][9]
The Critical Choice of Biomarker
The selection of the most appropriate metabolite is paramount for a successful HBM study. Past experience with ortho-phthalates has provided a crucial lesson: for parent compounds with long alkyl chains, the simple hydrolytic monoesters are often poor biomarkers.[8]
Causality of Biomarker Selection for DEHTP:
-
Abundance: Oxidized metabolites like 5cx-MEPTP account for a much larger percentage (~13%) of the excreted DEHTP dose compared to MEHTP (<0.1%).[8][12] Measuring the more abundant metabolite provides greater sensitivity and a more accurate reflection of the internal dose.
-
Specificity: While MEHTP is specific to DEHTP, it is highly susceptible to background contamination during sample collection and analysis, which can lead to falsely elevated results.[3][4]
-
Contamination Resistance: The oxidized metabolites are not present in commercial products and are not formed by environmental degradation. Therefore, their detection in urine is an unambiguous indicator of metabolic conversion within the body, making them far more robust and reliable biomarkers.[8]
For these reasons, leading research and government laboratories now focus on quantifying the side-chain oxidized metabolites to assess human exposure to DEHTP and other long-chain terephthalates. Studies have shown that these metabolites are detectable in the vast majority of the general population, confirming widespread exposure.[7][12]
Conclusion and Future Directions
The study of terephthalate metabolites is a rapidly evolving field, driven by the increasing use of these compounds as phthalate alternatives. We now have a solid understanding of their primary metabolic pathways and possess robust, validated analytical methods (HPLC-MS/MS) for their quantification in human urine. This has enabled the use of specific, oxidized monoesters as reliable biomarkers for assessing human exposure in large-scale biomonitoring surveys.
However, significant knowledge gaps remain. The toxicological database for the secondary, oxidized metabolites is still sparse. Future research must focus on elucidating the specific biological activities and potential health effects of these major metabolites to ensure that the replacement of one class of chemicals does not lead to unforeseen consequences from another. Long-term, low-dose exposure studies are needed to fully understand the human health implications of our ongoing exposure to terephthalates. As analytical scientists and toxicologists, our work is to provide the rigorous data needed to inform these critical public health assessments.
References
- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occurrence, toxicity and remediation of polyethylene terephthalate plastics. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-EPMC6049840 - Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). - OmicsDI [omicsdi.org]
Mono-2-ethyl-5-carboxypentyl terephthalate environmental exposure pathways.
An In-depth Technical Guide to the Environmental Exposure Pathways of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT)
Foreword
As the industrial landscape evolves, so too does the chemical signature of our environment. The shift from di(2-ethylhexyl) phthalate (DEHP) to its structural isomer, di(2-ethylhexyl) terephthalate (DEHTP or DOTP), as a primary plasticizer marks a significant change in potential human exposure profiles. While DEHTP is favored for its lower toxicity profile, understanding its metabolic fate is paramount for accurate risk assessment. This guide focuses on this compound (MECPT), a principal oxidative metabolite of DEHTP. As a key biomarker, the presence and concentration of MECPT in biological and environmental samples provide a direct window into DEHTP exposure. This document serves as a technical resource for researchers, environmental scientists, and drug development professionals, offering a detailed exploration of the sources, pathways, and analytical quantification of this crucial metabolite.
The Genesis of MECPT: From Commercial Plasticizer to Human Metabolite
This compound (MECPT) is not a compound directly manufactured or added to consumer products. Its presence in the environment and in humans is a direct consequence of exposure to its parent compound, Di(2-ethylhexyl) terephthalate (DEHTP).[1][2] DEHTP is a non-phthalate plasticizer used to impart flexibility to polymers, primarily polyvinyl chloride (PVC). Its adoption has grown significantly as a replacement for DEHP, which has faced regulatory scrutiny due to its classification as a reproductive toxicant.[1][2]
Upon human absorption, DEHTP undergoes metabolic transformation. The primary pathway involves hydrolysis to a monoester, Mono(2-ethylhexyl) terephthalate (MEHTP), followed by oxidation of the 2-ethylhexyl side chain. This oxidative process yields several metabolites, including MECPT (also designated as 5cx-MEPTP in some literature), which has been identified as the predominant urinary metabolite in humans.[1][2][3] Therefore, the environmental exposure pathways to MECPT are intrinsically linked to the lifecycle of DEHTP-containing products.
Metabolic Transformation Pathway
The biotransformation of DEHTP is a critical step in its detoxification and excretion. Human metabolism studies following oral dosage have elucidated a clear kinetic profile.[1][2] The major share of metabolites is excreted within the first 24 hours.[1][2] MECPT is the most abundant of these, accounting for approximately 13% of the administered DEHTP dose recovered in urine.[1][2]
Environmental Exposure Pathways to the Precursor, DEHTP
Understanding the pathways of human exposure to DEHTP is essential to contextualize the detection of MECPT. Exposure is widespread and occurs through multiple routes, originating from the vast array of consumer and commercial products that contain this plasticizer.
Primary Sources and Environmental Release
DEHTP is not chemically bound to the polymer matrix in plastics. Consequently, it can leach, migrate, or abrade from products over time, leading to its release into the surrounding environment.
-
Consumer Products : DEHTP is utilized in a wide range of applications, including vinyl flooring, food packaging materials, toys, medical devices, and wire insulation.[4][5] The sheer volume of these products contributes to a constant, low-level release into indoor and outdoor environments.[4]
-
Dietary Intake : Food can become a major source of DEHTP exposure through contamination during processing and packaging.[6] Fatty foods, such as oils, dairy products, and meats, are particularly susceptible to leaching of lipophilic compounds like DEHTP from PVC packaging or processing equipment. Studies have indicated that diets high in processed and fatty foods are associated with higher urinary levels of MECPT.[6]
-
Indoor Environments : Indoor dust acts as a significant reservoir for plasticizers. DEHTP released from flooring, wall coverings, and other consumer goods can adsorb to dust particles. Ingestion of this dust, particularly by young children who exhibit frequent hand-to-mouth behavior, constitutes a primary exposure pathway.[6] Mouthing of toys is another child-specific source.[6]
-
Environmental Compartments : The concept of "fate and transport" describes the movement and transformation of contaminants in the environment.[7][8] DEHTP released from products or during manufacturing and disposal can enter soil, water, and air, leading to broader environmental contamination.[9][10]
Analytical Methodologies for MECPT Quantification
The reliable quantification of MECPT in biological matrices is the cornerstone of human biomonitoring for DEHTP exposure. Due to the typically low concentrations and the complexity of the matrices (e.g., urine), highly sensitive and specific analytical techniques are required.
Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of MECPT and other phthalate/terephthalate metabolites. This technique offers unparalleled sensitivity and selectivity.
-
Chromatographic Separation (LC) : The liquid chromatography step separates MECPT from other endogenous and exogenous compounds in the sample extract. This is typically achieved using a reversed-phase column (e.g., C18), where a gradient of aqueous and organic mobile phases is used to elute compounds based on their polarity.
-
Mass Spectrometric Detection (MS/MS) : Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI), usually in negative mode, is used to generate molecular ions of MECPT. The tandem mass spectrometry aspect involves selecting the precursor ion (the molecular ion of MECPT) and fragmenting it to produce specific product ions. Monitoring this specific precursor-to-product ion transition (known as Selected Reaction Monitoring or SRM) provides high selectivity, minimizing interference and ensuring accurate quantification.
Quantitative Data from Human Biomonitoring Studies
Human biomonitoring studies have consistently detected MECPT in the general population, indicating widespread exposure to DEHTP. Recent trends suggest that as the use of DEHP has declined, exposure to its replacements like DEHTP has increased, reflected by rising urinary concentrations of MECPT over time.[3]
| Parameter | Population | Matrix | Value | Source |
| Geometric Mean Concentration (2016) | U.S. Adults (Convenience Sample) | Urine | 13.1 ng/mL | [3] |
| Median Concentration | Portuguese Children (4-17 years) | Urine | 4.19 µg/L | [6] |
| 95th Percentile Concentration | Portuguese Children (4-17 years) | Urine | 26.4 µg/L | [6] |
| Excretion Fraction | Male Volunteers (Oral Dose) | Urine | ~13.0% of DEHTP dose | [1][2] |
| Unconjugated Species | U.S. Adults (Convenience Sample) | Urine | 98.8% (Median) | [3] |
Experimental Protocol: Quantification of Urinary MECPT via LC-MS/MS
This protocol outlines a validated method for the determination of MECPT in human urine. The causality behind these steps is to isolate the analyte from a complex biological matrix and remove interferences for sensitive detection.
4.1. Sample Preparation
The objective is to deconjugate the glucuronidated metabolites and concentrate the analytes. Investigation has shown that carboxy-metabolites like MECPT are excreted almost entirely in their free (unconjugated) form (>90%), simplifying the need for extensive deconjugation for this specific metabolite.[1][2][3]
-
Aliquot : Transfer 1 mL of urine into a clean polypropylene tube.
-
Internal Standard Spiking : Add an internal standard solution (e.g., isotopically labeled MECPT-d4) to correct for matrix effects and variations in sample recovery.
-
Enzymatic Deconjugation (Optional but Recommended for other metabolites) : Add β-glucuronidase enzyme and an acetate buffer to adjust the pH to ~5. Incubate at 37°C for 2-4 hours to cleave glucuronide conjugates from other potential metabolites being analyzed simultaneously.
-
Acidification : Acidify the sample with formic or acetic acid to a pH of ~3-4 to ensure analytes are in a neutral form for efficient extraction.
-
Solid-Phase Extraction (SPE) :
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by acidified water.
-
Load the prepared urine sample onto the cartridge. The analytes will adsorb to the sorbent.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences like salts.
-
Elute the analytes with a strong organic solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. This step concentrates the sample, increasing sensitivity.
4.2. LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution : Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute analytes of increasing hydrophobicity.
-
MS/MS Parameters (Negative ESI Mode) :
-
Ionization : Electrospray Ionization (ESI), Negative Mode.
-
Monitored Transition for MECPT : [Note: Specific m/z values would be determined experimentally but would be based on the deprotonated molecule [M-H]⁻ as the precursor and a characteristic fragment as the product ion.]
-
Dwell Time : ~50-100 ms per transition.
-
Conclusion and Future Outlook
The environmental exposure pathways to this compound are indirect, originating from widespread human contact with its parent compound, the plasticizer DEHTP. Key exposure routes include dietary intake from packaged foods and ingestion of contaminated indoor dust from consumer products. As a major and specific metabolite, MECPT serves as a reliable and crucial biomarker for assessing human exposure to DEHTP.
The increasing use of DEHTP as a substitute for ortho-phthalates necessitates continued monitoring of MECPT levels in the population to track exposure trends.[3][6] The analytical framework, centered on LC-MS/MS, provides a robust and sensitive tool for this purpose. Future research should focus on refining exposure models, investigating the environmental fate of DEHTP and its metabolites more deeply, and exploring potential health implications associated with chronic, low-level exposure.
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Lessmann, F., Schütze, A., Weiss, T., Langsch, A., Otter, R., Brüning, T., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of toxicology, 90(10), 2429–2437. Available from: [Link]
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Lessmann, F., Schütze, A., Weiss, T., Langsch, A., Otter, R., Brüning, T., & Koch, H. M. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. ResearchGate. Available from: [Link]
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Silva, M. J., Calafat, A. M., & Jia, T. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. CDC Stacks. Available from: [Link]
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Silva, M. J., Oliveira, L., Caetano, L. A., & Calafat, A. M. (2016). Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes. International journal of hygiene and environmental health, 219(8), 757–763. Available from: [Link]
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An In-depth Technical Guide to the Toxicological Profile of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT)
Introduction: A Paradigm Shift in Plasticizers and the Emergence of MECPT
The landscape of plasticizers is undergoing a significant transformation, driven by regulatory pressures and public health concerns surrounding ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP). This has led to the widespread adoption of alternative plasticizers, including di(2-ethylhexyl) terephthalate (DEHTP), a structural isomer of DEHP.[1] As human exposure to these alternatives increases, a thorough understanding of their metabolic fate and toxicological profile is paramount. This guide focuses on Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT), a key oxidative metabolite of DEHTP.[2][3] Unlike its parent compound, which may undergo extensive hydrolysis, MECPT is a specific biomarker of DEHTP exposure, making its toxicological characterization essential for accurate risk assessment.[4][5] This document will provide a comprehensive overview of the current scientific understanding of MECPT, from its metabolic generation to its potential health implications, offering a critical resource for researchers, scientists, and drug development professionals.
Metabolism and Toxicokinetics of the Parent Compound, DEHTP
The toxicological profile of a metabolite is intrinsically linked to the absorption, distribution, metabolism, and excretion (ADME) of its parent compound. DEHTP is metabolized in the human body through a series of enzymatic reactions, primarily in the liver.[1][3] In vitro studies using human liver microsomes have elucidated the metabolic pathway, which involves hydrolysis and oxidation.[1][3][4]
The primary metabolic steps include:
-
Hydrolysis: DEHTP can be hydrolyzed to mono-2-ethylhexyl terephthalate (MEHTP) and 2-ethylhexanol. Further hydrolysis can lead to the formation of terephthalic acid (TPA).[6]
-
Oxidation: The 2-ethylhexyl side chain of MEHTP undergoes oxidation to form several key metabolites, including:
MECPT is a major urinary metabolite, and along with MEHHTP, serves as a reliable and specific biomarker for assessing human exposure to DEHTP.[2][5] Human volunteer studies have shown that after oral administration of DEHTP, these metabolites are excreted in the urine, with the majority being eliminated within the first 24 hours.[7] Interestingly, a significant portion of MECPT is excreted in its free (unconjugated) form.[2][7]
Metabolic Pathway of DEHTP
Caption: Metabolic pathway of Di(2-ethylhexyl) terephthalate (DEHTP).
Toxicological Profile: A Comparative Perspective
Direct toxicological studies on isolated MECPT are currently limited. Therefore, its toxicological profile is largely inferred from studies on its parent compound, DEHTP, and by comparing it to the well-characterized ortho-phthalate analogue, mono-2-ethyl-5-carboxypentyl phthalate (MECPP), a metabolite of DEHP.
Genotoxicity
Studies on DEHTP have consistently shown a lack of genotoxic potential.[8] Both DEHTP and its initial metabolite, MEHTP, have tested negative in the Ames Salmonella bacterial mutagenicity assay, in vitro mammalian cell mutagenicity assays, and in vitro chromosome aberration assays using Chinese hamster ovary (CHO) cells.[8] This suggests that MECPT is also unlikely to be genotoxic.
Endocrine Disruption
A primary concern with ortho-phthalates like DEHP is their endocrine-disrupting activity, particularly their anti-androgenic effects.[9] In contrast, terephthalates, including DEHTP, are considered to have a significantly lower potential for endocrine disruption. Animal studies have indicated that perinatal exposure to DEHP, but not DEHTP, alters male sexual differentiation.[1]
Recent in vitro studies have begun to investigate the direct effects of DEHTP metabolites on hormone receptors. One study found that while the ortho-phthalate metabolite MEHP acted as a partial agonist on thyroid hormone receptors, the terephthalate counterpart, MEHT, acted as an antagonist.[10] The same study highlighted that the oxidized metabolites of DEHTP showed a lack of interaction with thyroid receptors, suggesting a lower endocrine-disrupting potential for metabolites like MECPT compared to their ortho-phthalate analogs.[10]
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of ortho-phthalates is well-documented.[9][11] In contrast, animal studies on DEHTP have shown no reproductive toxicity and low developmental toxicity.[10] A toxicological review of terephthalic acid and its esters established an oral reference dose (RfD) for DEHT of 0.2 mg/kg-day, based on general toxicity rather than reproductive or developmental effects.[12]
While specific studies on the reproductive and developmental effects of MECPT are lacking, the evidence from its parent compound suggests a significantly lower concern compared to MECPP.
Hepatic Effects
DEHP is a known peroxisome proliferator in rodents, a mechanism linked to its hepatocarcinogenicity in these species.[13] DEHTP, however, is less active in inducing peroxisome proliferation.[10] Recent epidemiological studies have explored the association between urinary levels of DEHTP metabolites, including MECPT, and nonalcoholic fatty liver disease (NAFLD). While some evidence suggests a potential link between the metabolite MEHHTP and liver lipid metabolism disruption, the role of MECPT in this context requires further investigation.[14]
Quantitative Data Summary
| Compound | Class | Oral Reference Dose (RfD) | Key Toxicological Findings |
| DEHTP | Terephthalate | 0.2 mg/kg-day[12] | Not genotoxic[8]; Low reproductive and developmental toxicity[10]; Weaker peroxisome proliferator than DEHP[10] |
| MECPT | Terephthalate Metabolite | Not established | Specific biomarker of DEHTP exposure[2][5]; Expected low toxicity based on parent compound data. |
| DEHP | Ortho-phthalate | 0.02 mg/kg/day (RfD by EPA) | Reproductive and developmental toxicant[9][15]; Endocrine disruptor[15]; Rodent hepatocarcinogen[13] |
| MECPP | Ortho-phthalate Metabolite | Not established | Major oxidative metabolite of DEHP and biomarker of exposure[15]; Implicated in the endocrine-disrupting effects of DEHP. |
Experimental Protocols
In Vitro Metabolism Studies
Objective: To identify the metabolites of DEHTP, including MECPT, using human liver microsomes.
Methodology:
-
Incubation: DEHTP is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
Sample Preparation: The reaction is quenched, and the samples are centrifuged. The supernatant is then extracted to isolate the metabolites.
-
Analysis: The extracted samples are analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the metabolites.[1][3][16]
-
Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectral data with those of authentic standards, where available. Tentative identifications are made based on mass spectrometry fragmentation patterns.[4]
Workflow for In Vitro Metabolism Analysis
Caption: Workflow for in vitro metabolism studies of DEHTP.
Human Biomonitoring for MECPT
Objective: To quantify urinary concentrations of MECPT as a biomarker of DEHTP exposure.
Methodology:
-
Sample Collection: Urine samples are collected from the study population.
-
Enzymatic Deconjugation: Samples are treated with β-glucuronidase to hydrolyze any conjugated metabolites.
-
Solid-Phase Extraction (SPE): The samples are passed through an SPE cartridge to extract and concentrate the analytes.
-
Analysis: The extracts are analyzed by online SPE-HPLC-MS/MS using isotope dilution for accurate quantification.[5][16]
Future Directions and Conclusions
This compound is a critical biomarker for assessing human exposure to the DEHP alternative, DEHTP. The available evidence, largely derived from studies on the parent compound, suggests that MECPT possesses a significantly lower toxicological risk profile compared to its ortho-phthalate counterpart, MECPP. Specifically, the data points towards a lack of genotoxicity and a reduced potential for endocrine disruption.
However, it is crucial to acknowledge the existing data gaps. Direct in vitro and in vivo toxicological studies on isolated MECPT are needed to definitively characterize its bioactivity and potential health effects. Future research should focus on:
-
Receptor Binding Assays: To conclusively determine the potential for MECPT to interact with nuclear receptors, including estrogen, androgen, and thyroid hormone receptors.
-
In Vitro Toxicity Assays: To assess the cytotoxicity and potential for adverse effects of MECPT in relevant cell lines.
-
Comparative Toxicogenomics: To compare the gene expression changes induced by MECPT and MECPP to elucidate differences in their mechanisms of action.
References
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Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicology in Vitro, 29(5), 1085-1090. [Link][1][3][4]
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Wang, B., et al. (2022). Association of Di(2-ethylhexyl) Terephthalate and Its Metabolites with Nonalcoholic Fatty Liver Disease: An Epidemiology and Toxicology Study. Environmental Science & Technology, 56(15), 10796-10806. [Link]
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The Role of Mono-(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) as a Biomarker for Plasticizer Exposure: A Technical Guide
Introduction: The Evolving Landscape of Plasticizers and the Imperative for Accurate Biomonitoring
Plasticizers are essential additives that impart flexibility and durability to a vast array of polymeric materials. For decades, ortho-phthalates, such as di(2-ethylhexyl) phthalate (DEHP), dominated the market. However, mounting evidence of their potential as endocrine disruptors and reproductive toxicants has led to regulatory restrictions and a shift towards alternative plasticizers.[1][2] One prominent substitute is di(2-ethylhexyl) terephthalate (DEHTP), a structural isomer of DEHP.[3] As the production and use of DEHTP increase, so does the potential for human exposure. Consequently, robust and specific methods for assessing this exposure are paramount for researchers, clinicians, and drug development professionals.
This technical guide provides an in-depth exploration of mono-(2-ethyl-5-carboxypentyl) terephthalate (MECPTP), the principal urinary metabolite of DEHTP, and its pivotal role as a biomarker of exposure. We will delve into the metabolic pathways, analytical methodologies, and interpretation of MECPTP levels, offering a comprehensive resource for professionals in the field.
From Parent Compound to Biomarker: The Metabolism of DEHTP
Understanding the metabolic fate of DEHTP is fundamental to appreciating the utility of MECPTP as a biomarker. Following ingestion, inhalation, or dermal absorption, DEHTP undergoes a series of enzymatic transformations before excretion.
The metabolic cascade begins with the hydrolysis of one of the ester linkages of DEHTP by esterases, leading to the formation of mono-(2-ethylhexyl) terephthalate (MEHTP).[3][4] This initial metabolite then undergoes further oxidation of the 2-ethylhexyl side chain. This oxidative process is the critical step that generates a suite of more polar, water-soluble metabolites that can be readily excreted in urine.
The primary oxidative pathway involves hydroxylation of the side chain, followed by further oxidation to a carboxylic acid. This sequence of reactions results in the formation of several key metabolites, including:
-
Mono-(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP)
-
Mono-(2-ethyl-5-oxohexyl) terephthalate (MEOHTP)
-
Mono-(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) [5]
Crucially, human metabolism studies have demonstrated that MECPTP is the predominant urinary metabolite of DEHTP , accounting for approximately 13% of the administered dose excreted in urine.[6][7] This makes MECPTP an ideal biomarker due to its abundance and specificity to DEHTP exposure. In contrast, other metabolites like MEHHTP are found at lower concentrations.[6]
Diagram: Metabolic Pathway of DEHTP to MECPTP
Caption: Metabolic conversion of DEHTP to its primary urinary biomarker, MECPTP.
Quantitative Analysis of MECPTP in Urine: A Validated LC-MS/MS Approach
The gold standard for the quantification of MECPTP in urine is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity, allowing for the accurate measurement of low-level exposures in the general population. The following protocol outlines a robust and validated workflow.
Experimental Protocol: Quantification of Urinary MECPTP
1. Sample Preparation: The Critical Role of Enzymatic Hydrolysis
A significant portion of MECPTP and other phthalate metabolites are excreted in urine as glucuronide conjugates.[5] To quantify the total MECPTP concentration, these conjugates must be cleaved through enzymatic hydrolysis.
-
Step 1.1: Aliquoting and Internal Standard Spiking:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Aliquot 100 µL of urine into a clean autosampler vial.
-
Spike each sample with a known amount of an isotopically labeled internal standard, such as ¹³C-MECPTP. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the trustworthiness of the results.
-
-
Step 1.2: Enzymatic Hydrolysis:
-
Add β-glucuronidase enzyme to each sample. A common and effective choice is β-glucuronidase from Helix pomatia.[5][8] The enzyme preparation should ideally be free of arylsulfatase activity to prevent unintended cleavage of other conjugates.[9]
-
Incubate the samples at 37°C for a sufficient duration to ensure complete hydrolysis, typically 4 hours.[8]
-
-
Step 1.3: Quenching the Reaction:
-
After incubation, stop the enzymatic reaction by adding a weak acid, such as 0.1 M formic acid. This also serves to prepare the sample for LC-MS/MS analysis.
-
2. Instrumental Analysis: LC-MS/MS Parameters
-
Step 2.1: Chromatographic Separation:
-
Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for the separation of MECPTP from other urinary components.
-
A C18 reversed-phase column is typically used.
-
The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
-
Step 2.2: Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Monitor the specific precursor-to-product ion transitions for both native MECPTP and the ¹³C-labeled internal standard. This is known as Multiple Reaction Monitoring (MRM) and provides high selectivity.
-
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| MECPTP | 321.1 | 165.0 | 209.0 |
| ¹³C-MECPTP | 333.1 | 171.0 | 215.0 |
Note: Specific m/z values may vary slightly depending on the instrument and calibration.
Diagram: Analytical Workflow for MECPTP Quantification
Caption: Step-by-step workflow for the analysis of MECPTP in urine.
Interpreting MECPTP Levels: Data from Human Biomonitoring Studies
The quantification of MECPTP in urine provides a direct measure of an individual's internal dose of DEHTP. Numerous large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have reported urinary concentrations of MECPTP in the general population. These data are invaluable for establishing reference ranges, identifying trends in exposure over time, and investigating potential associations with health outcomes.
Table 1: Urinary Concentrations of MECPTP in the U.S. Population (NHANES 2015-2016) [10]
| Population | Geometric Mean (µg/L) | 95th Percentile (µg/L) |
| Total Population (Ages 3+) | 22.3 | 124 |
| Females | 24.9 | 140 |
| Males | 20.3 | 111 |
Table 2: Analytical Figures of Merit for MECPTP Quantification
| Parameter | Typical Range | Reference(s) |
| Limit of Detection (LOD) | 0.1 - 0.4 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL | [4] |
| Precision (%RSD) | < 10% | |
| Accuracy (% Recovery) | 90 - 110% |
The data clearly indicate that exposure to DEHTP is widespread.[10] Interestingly, studies have shown an upward trend in MECPTP concentrations in recent years, coinciding with the decreased use of DEHP.[10] This highlights the importance of continued biomonitoring to track exposure to replacement plasticizers.
Conclusion: MECPTP as a Cornerstone Biomarker for a New Era of Plasticizer Assessment
MECPTP has firmly been established as a sensitive, specific, and reliable biomarker for assessing human exposure to the DEHP replacement, DEHTP. Its status as the major urinary metabolite, coupled with robust and validated analytical methods for its quantification, makes it an indispensable tool for researchers, public health officials, and drug development professionals. By accurately measuring MECPTP, we can gain critical insights into the extent of human exposure to DEHTP, evaluate the effectiveness of regulatory actions, and conduct epidemiological studies to understand the potential health implications of this widely used plasticizer. As the landscape of plasticizers continues to evolve, the principles and methodologies outlined in this guide will remain fundamental to the ongoing mission of safeguarding human health.
References
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Frigerio, G., Mercadante, R., Campo, L., et al. (2020). A fast and sensitive guard column-LC-MS/MS method for the determination of plastic-related contaminants in urine. Journal of Chromatography B, 1145, 122105. [Link]
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Lee, S., & Choi, K. (2024). Urinary phthalate metabolite concentrations among workers in selected industries: A pilot biomonitoring study. Environmental Research, 241, 117621. [Link]
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Silva, M. J., Calafat, A. M., & Jia, T. (2019). Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey. Environment International, 121, 95-100. [Link]
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Silva, M. J., Samandar, E., Preau, J. L., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Archives of Toxicology, 89(11), 2117-2126. [Link]
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Calafat, A. M., McKee, R. H., & Blount, B. C. (2010). Variability over 1 Week in the Urinary Concentrations of Metabolites of Diethyl Phthalate and Di(2-Ethylhexyl) Phthalate among Eight Adults: An Observational Study. Environmental Health Perspectives, 119(1), 73-78. [Link]
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Koch, H. M., Lessmann, F., Pälmke, C., et al. (2018). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. Archives of Toxicology, 92(8), 2637-2646. [Link]
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Calafat, A. M., Wong, L. Y., & Silva, M. J. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 193, 104-110. [Link]
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Olmo-Campos, M., D., Mercadante, R., Polledri, E., et al. (2020). Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. Rapid Communications in Mass Spectrometry, 34(S3), e8639. [Link]
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Silva, M. J., Slakman, A. R., Reidy, J. A., et al. (2004). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 805(1), 161-168. [Link]
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Andersen, J. M., Al-Harbi, M., Chrást, R., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 991. [Link]
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Bernard, L., Chevrier, C., Pinguet, J., et al. (2023). New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices. Journal of Chromatography B, 1215, 123588. [Link]
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Heffernan, A. L., Gkg, S., Toms, L. M. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. Talanta, 152, 294-302. [Link]
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An In-Depth Technical Guide to the In Vivo Metabolism of Di(2-ethylhexyl) Terephthalate (DEHTP) to Mono(2-ethyl-5-carboxypentyl) Terephthalate (MECPTP)
Introduction: The Scientific Imperative for Understanding DEHTP Metabolism
Di(2-ethylhexyl) terephthalate (DEHTP), a structural isomer of the widely scrutinized di(2-ethylhexyl) phthalate (DEHP), has seen a significant rise in use as a plasticizer in a variety of consumer products, including food packaging and medical devices.[1][2][3] This increased application necessitates a thorough understanding of its metabolic fate within biological systems. For researchers, scientists, and drug development professionals, elucidating the biotransformation of DEHTP is paramount for accurate exposure assessment, toxicological evaluation, and ensuring consumer safety. This guide provides a comprehensive overview of the in vivo metabolism of DEHTP, with a specific focus on its conversion to the major urinary metabolite, Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP). We will delve into the metabolic pathways, the enzymatic machinery involved, and provide a detailed framework for conducting in vivo studies to investigate this critical metabolic conversion.
The Metabolic Journey: From DEHTP to MECPTP
The in vivo metabolism of DEHTP is a multi-step process that primarily occurs in the liver and intestines. The overarching pathway involves an initial hydrolysis followed by a series of oxidative modifications of the 2-ethylhexyl side chain. This metabolic cascade is analogous to the well-documented metabolism of its ortho-phthalate counterpart, DEHP.[4][5]
Phase I Metabolism: The Initial Cleavage and Subsequent Oxidation
The biotransformation of DEHTP begins with the hydrolytic cleavage of one of its ester linkages, a reaction catalyzed by non-specific esterases and lipases present in the gut and various tissues.[5][6] This initial step yields Mono(2-ethylhexyl) terephthalate (MEHTP) and 2-ethylhexanol.[7] MEHTP is the primary substrate for subsequent oxidative metabolism.
The 2-ethylhexyl side chain of MEHTP undergoes a series of oxidation reactions, which are crucial for increasing the polarity of the molecule and facilitating its excretion. While the specific cytochrome P450 (CYP) isozymes responsible for DEHTP metabolism have not been definitively elucidated, it is widely postulated that they are analogous to those involved in DEHP metabolism.[8] For DEHP, human CYP2C9 and CYP2C19 have been identified as key enzymes in the oxidation of the monoester metabolite.[8]
The oxidation of MEHTP leads to the formation of several metabolites, including:
-
Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP or 5OH-MEHTP): A hydroxylated intermediate.
-
Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP or 5oxo-MEHTP): An oxidized ketone intermediate.
-
Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP or 5cx-MEPTP): The terminal carboxylic acid metabolite, which is the primary focus of this guide.[4][9]
MECPTP has been consistently identified as the predominant urinary metabolite of DEHTP in human studies, accounting for a significant percentage of the administered dose.[4][9]
Caption: Metabolic pathway of DEHTP to its major urinary metabolite, MECPTP.
Phase II Metabolism: Conjugation for Enhanced Excretion
While the primary oxidative metabolites of DEHTP are more water-soluble than the parent compound, some may undergo Phase II conjugation reactions to further enhance their elimination. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common conjugation pathway for hydroxylated metabolites. However, studies have shown that the carboxy-metabolites of DEHTP, including MECPTP, are predominantly excreted in their free, unconjugated form.[4] In contrast, hydroxylated metabolites like MEHHTP are more likely to be excreted as glucuronide conjugates.[4]
Investigating DEHTP Metabolism In Vivo: A Methodological Framework
A well-designed in vivo study is essential for accurately characterizing the metabolic profile and kinetics of DEHTP. The following sections provide a detailed experimental workflow, grounded in scientific rationale, for researchers undertaking such investigations.
Experimental Workflow Overview
Caption: A generalized workflow for an in vivo study of DEHTP metabolism.
PART 1: Experimental Design and Rationale
1.1. Animal Model Selection: Justification and Considerations
The choice of animal model is a critical decision that directly impacts the translatability of the findings to human health. Rodent models, particularly rats and mice, are frequently employed in toxicokinetic studies of plasticizers due to their well-characterized physiology, established handling protocols, and cost-effectiveness. The Sprague-Dawley rat is a commonly used strain for such studies.
-
Causality: The selection of a rodent model is justified by the conserved nature of the primary metabolic pathways (hydrolysis and oxidation) between rodents and humans for many xenobiotics. However, it is crucial to acknowledge potential species-specific differences in enzyme kinetics and metabolite profiles.[6]
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The experimental design should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.
1.2. Dosing Regimen: Route and Level of Exposure
Oral administration via gavage is the preferred route for DEHTP metabolism studies as it mimics a primary route of human exposure (ingestion of contaminated food and water).
-
Causality: Oral gavage ensures the accurate delivery of a known dose of the test compound directly into the stomach, allowing for the investigation of first-pass metabolism in the gut and liver. The dose level should be selected based on previously reported toxicological data and should be relevant to potential human exposure levels.
PART 2: Detailed Experimental Protocol
This protocol outlines a robust and self-validating system for the in vivo assessment of DEHTP metabolism in a rodent model.
2.1. Animal Acclimation and Housing
-
Acclimation: Upon arrival, house the animals in a controlled environment (temperature: 22 ± 2°C; humidity: 50 ± 10%; 12-hour light/dark cycle) for at least one week to allow for acclimatization to the facility.
-
Housing: During the experimental period, house the animals individually in metabolic cages designed for the separate collection of urine and feces. This is crucial to prevent cross-contamination of samples.
2.2. DEHTP Administration (Oral Gavage)
-
Preparation of Dosing Solution: Prepare a homogenous suspension of DEHTP in a suitable vehicle, such as corn oil. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's body weight (typically 5-10 mL/kg for rats).
-
Administration: Administer the DEHTP suspension to each animal via oral gavage using a stainless steel or flexible plastic gavage needle of appropriate size. Proper training in this technique is essential to minimize stress and prevent injury to the animal.
2.3. Sample Collection
-
Urine Collection: Collect urine samples at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h) for a period sufficient to capture the majority of the excreted metabolites (typically 48-72 hours). Store the collected urine samples at -20°C or lower until analysis.
2.4. Sample Preparation for HPLC-MS/MS Analysis
This multi-step process is designed to isolate the metabolites of interest and ensure the accuracy and reliability of the analytical results.
-
Enzymatic Deconjugation: To quantify the total amount of each metabolite (free and conjugated), an enzymatic hydrolysis step is necessary.
-
Pipette a known volume of urine (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add an internal standard solution containing isotopically labeled analogues of the target metabolites. This is a critical self-validating step to correct for any loss of analyte during sample preparation and for matrix effects during analysis.
-
Add a buffer solution (e.g., ammonium acetate) to adjust the pH to the optimal range for the enzyme.
-
Add β-glucuronidase/sulfatase from Helix pomatia to cleave the glucuronide and sulfate conjugates.
-
Incubate the mixture at 37°C for a specified period (e.g., 2 hours).
-
-
Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analytes.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC-MS/MS analysis.
-
PART 3: Analytical Methodology
3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the quantification of DEHTP metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.
-
Chromatographic Separation: Utilize a reversed-phase HPLC column (e.g., C18) to separate the target metabolites from other endogenous components in the urine extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the negative electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) to detect and quantify the target analytes. For each metabolite and its corresponding internal standard, at least two specific precursor-to-product ion transitions should be monitored to ensure unequivocal identification and accurate quantification.
3.2. Data Analysis and Interpretation
-
Quantification: Construct a calibration curve using standards of known concentrations. The concentration of each metabolite in the urine samples is then calculated based on the peak area ratio of the analyte to its corresponding internal standard.
-
Metabolite Profile: Determine the relative abundance of each metabolite at different time points to understand the metabolic profile and excretion kinetics of DEHTP.
Quantitative Insights into DEHTP Metabolism
Human studies have provided valuable quantitative data on the urinary excretion of DEHTP metabolites. The following table summarizes key findings from a human study involving oral administration of DEHTP.
| Metabolite | Mean Percentage of Administered Dose Excreted in Urine (48h) |
| MECPTP (5cx-MEPTP) | ~13.0% [4] |
| MEHHTP (5OH-MEHTP) | ~1.8%[4] |
| MEOHTP (5oxo-MEHTP) | ~1.0%[4] |
| 2cx-MMHTP | ~0.3%[4] |
| Total Specific Metabolites | ~16.1% [4] |
These data clearly demonstrate that MECPTP is the major urinary metabolite of DEHTP in humans , making it an excellent biomarker for assessing exposure to this plasticizer.[4]
Conclusion: A Pathway to a Deeper Understanding
This technical guide has provided a comprehensive framework for understanding and investigating the in vivo metabolism of DEHTP to its key urinary metabolite, MECPTP. By elucidating the metabolic pathway, detailing a robust experimental protocol, and highlighting the importance of rigorous analytical techniques, we aim to empower researchers in the fields of toxicology, drug development, and environmental health to conduct high-quality studies that will ultimately contribute to a more complete understanding of the potential health implications of DEHTP exposure. The continued investigation into the metabolism of DEHTP and other replacement plasticizers is not merely an academic exercise but a crucial component of public health protection in an increasingly complex chemical world.
References
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Koch, H. M., Lessmann, F., & Angerer, J. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of Toxicology, 90(11), 2699–2707. [Link]
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Silva, M. J., Slakman, M., Preau, J. L., & Calafat, A. M. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicology in Vitro, 29(4), 716–721. [Link]
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Lessmann, F., Schütze, A., & Koch, H. M. (2016). Metabolic pathway of DEHTP to specific, side-chain-oxidized monoesters... ResearchGate. [Link]
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Centers for Disease Control and Prevention. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. CDC Stacks. [Link]
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Silva, M. J., Jia, T., & Calafat, A. M. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Environmental Health Perspectives, 125(11), 117001. [Link]
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McNally, K., et al. (2023). Development, testing, parameterisation, and calibration of a human PBPK model for the plasticiser, di-(2-ethylhexyl) terephthalate (DEHTP) using in silico, in vitro and human biomonitoring data. Frontiers in Pharmacology. [Link]
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Hinton, D. E., & Lantz, R. C. (1990). Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets. Archives of Toxicology, 64(3), 204–211. [Link]
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Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. ResearchGate. [Link]
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Ito, Y., et al. (2012). In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat. Toxicology in Vitro, 26(2), 315–322. [Link]
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Centers for Disease Control and Prevention. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. CDC Stacks. [Link]
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National Center for Biotechnology Information. (2002). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). NCBI Bookshelf. [Link]
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Hasmall, S. C., & James, N. H. (2018). Structure of the para-substituted ester di-2-ethylhexyl terephthalate... ResearchGate. [Link]
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Koch, H. M., et al. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Scilit. [Link]
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An In-Depth Technical Guide to Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), a significant metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP). As a primary biomarker for DEHTP exposure, understanding the characteristics of MECPTP is crucial for toxicological and metabolic studies. This document delves into its chemical identity, computed physical properties, and the analytical methodologies employed for its detection and quantification. Furthermore, it explores its metabolic pathway, biological significance, and available toxicological data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development.
Introduction
This compound (MECPTP) is a dicarboxylic acid monoester that has garnered significant attention in the scientific community as a major urinary metabolite of Di(2-ethylhexyl) terephthalate (DEHTP).[1] DEHTP is widely used as a plasticizer in a variety of consumer products, and consequently, MECPTP has become a critical biomarker for assessing human exposure to this compound.[2] A thorough understanding of the chemical and physical properties of MECPTP is paramount for the development of accurate analytical methods for its detection, for studying its metabolic fate, and for evaluating its potential biological activity. This guide aims to consolidate the current knowledge on MECPTP, providing a detailed technical resource for the scientific community.
Chemical and Physical Properties
A comprehensive understanding of the fundamental chemical and physical properties of MECPTP is essential for its handling, analysis, and for predicting its environmental and biological behavior.
Chemical Identity
-
IUPAC Name: 4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid[3]
-
Synonyms: Mono(2-ethyl-5-carboxypentyl) terephthalate, 5-cx-MEPTP[3]
-
CAS Number: 1684398-42-2[3]
-
Molecular Formula: C₁₆H₂₀O₆[3]
-
Molecular Weight: 308.33 g/mol [3]
Physical Properties
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Not available (Predicted to be low) | - |
| logP (Octanol-Water Partition Coefficient) | 2.7 | [3] |
| pKa (Acid Dissociation Constant) | Not available | - |
| Physical State | Not available (likely an oil or solid at room temperature)[4] | - |
Synthesis and Purification
Purification of MECPTP for analytical standards typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.[5]
Analytical Methodologies
The quantification of MECPTP in biological matrices, primarily urine, is crucial for human biomonitoring studies. The method of choice for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]
Sample Preparation
Urinary analysis for MECPTP generally involves the following steps:
-
Enzymatic Deconjugation: A significant portion of MECPTP is excreted in its unconjugated (free) form.[2] However, to account for any potential glucuronide conjugates, enzymatic hydrolysis using β-glucuronidase is often performed.[2]
-
Solid-Phase Extraction (SPE): Online or offline SPE is commonly used to clean up the sample and concentrate the analyte, thereby increasing the sensitivity and robustness of the analysis.[2]
-
Internal Standard Spiking: To ensure accurate quantification and to correct for matrix effects and variations in extraction efficiency, a stable isotope-labeled internal standard, such as MECPTP-d4, is added to the sample prior to extraction.
HPLC-MS/MS Analysis
-
Chromatographic Separation: Reversed-phase HPLC is typically employed to separate MECPTP from other urinary components and isomeric compounds.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The fragmentation of the deprotonated molecule [M-H]⁻ is monitored for specific transitions to provide high selectivity and sensitivity.[1]
Key Mass Spectrometry Fragmentation:
The precursor ion for MECPTP is m/z 307.1. Key product ions observed in tandem MS analysis include m/z 165.0 (corresponding to the terephthalic acid moiety) and m/z 121.0 (corresponding to a fragment of the terephthalate group).[3]
Caption: Mass spectrometry fragmentation pathway of MECPTP.
Metabolism and Biological Significance
MECPTP is a key metabolite in the biotransformation of DEHTP. The metabolic pathway involves the initial hydrolysis of DEHTP to its monoester, mono-2-ethylhexyl terephthalate (MEHTP), which is then further oxidized to form MECPTP.
Caption: Simplified metabolic pathway of DEHTP to MECPTP.
A noteworthy characteristic of MECPTP is that it is primarily excreted in the urine in its free, unconjugated form.[2] This is in contrast to many other phthalate metabolites that undergo significant glucuronidation before excretion. This property is an important consideration in the development of analytical methods for biomonitoring.
While MECPTP is primarily recognized as a biomarker, some in vitro studies have begun to explore the biological activities of DEHTP and its metabolites. One study investigated the effects of DEHTP metabolites on thyroid hormone receptors, though the specific activity of MECPTP was not detailed.[5][4] Further research is needed to fully elucidate any potential intrinsic biological or toxicological effects of MECPTP.
Stability and Degradation
Detailed studies on the chemical stability and degradation pathways of isolated MECPTP are limited. As a dicarboxylic acid monoester, it is expected to be susceptible to hydrolysis under strong acidic or basic conditions. Its stability in various solvents and under different storage conditions is a critical factor for the preparation and storage of analytical standards. For accurate biomonitoring, understanding its stability in biological matrices like urine is also important.
Conclusion
This compound is a crucial molecule in the study of human exposure to the plasticizer DEHTP. This technical guide has summarized its key chemical and computed physical properties, outlined the established analytical methods for its quantification, and discussed its metabolic origin and biological significance. While there are still gaps in the experimental data for some of its physical properties and a detailed synthesis protocol is not widely available, the information presented here provides a solid foundation for researchers and professionals working with this important biomarker. Future research should focus on obtaining experimental data for its physical properties, elucidating its potential intrinsic biological activities, and further investigating its stability and degradation.
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Silva, M. J., Calafat, A. M., & Ye, X. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of toxicology, 91(11), 3849–3856. [Link]
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Chagnon, M. C., Kambia, N., & Sautou, V. (2021). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. Metabolites, 11(2), 94. [Link]
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Kambia, N. et al. (2021). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. ResearchGate. [Link]
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Silva, M. J., Samandar, E., Preau, J. L., Jr, Jia, T., & Calafat, A. M. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicology in vitro : an international journal published in association with BIBRA, 29(5), 1137–1143. [Link]
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Methodological & Application
Application Note & Protocol: Quantitative Analysis of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT) in Human Urine via LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT) in human urine. MECPT is a principal oxidative metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a plasticizer increasingly used as a replacement for Di(2-ethylhexyl) phthalate (DEHP).[1][2] As such, urinary MECPT is a critical biomarker for assessing human exposure to DEHTP.[2][3] This guide details a robust and sensitive method employing enzymatic hydrolysis, automated solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols herein are designed for researchers in toxicology, epidemiology, and drug development, providing not just procedural steps but also the scientific rationale to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
Di(2-ethylhexyl) terephthalate (DEHTP), a structural isomer of DEHP, is utilized in a wide array of consumer products, including food packaging and medical devices.[1] Consequently, human exposure is widespread and potentially increasing.[2][4] Understanding the extent of this exposure is paramount for public health and toxicological risk assessment.
Unlike parent compounds which are often rapidly metabolized, their urinary metabolites serve as more reliable biomarkers of exposure.[5] In humans, DEHTP is extensively metabolized through hydrolysis and oxidation of the side-chain.[6][7] This process yields several metabolites, with MECPT being a major and specific biomarker excreted in the urine.[3][6][8] Studies have shown that oxidized metabolites like MECPT are superior biomarkers compared to simple hydrolytic monoesters, as they are less prone to contamination during sample handling and analysis.[3]
This method focuses on the quantification of total MECPT (the sum of its free and conjugated forms). In urine, metabolites are often excreted as glucuronide conjugates to increase their water solubility for elimination.[2] Therefore, a crucial first step is the enzymatic hydrolysis of these conjugates to release the free form of MECPT for accurate quantification. This is followed by a solid-phase extraction (SPE) cleanup and concentration step, which is essential for removing matrix interferences from the complex urine sample.[9][10] Finally, the analyte is detected and quantified using the highly selective and sensitive technique of LC-MS/MS.[11][12]
Metabolic Pathway of DEHTP to MECPT
The metabolic conversion of DEHTP to MECPT is a multi-step process initiated by esterase activity followed by oxidation. This pathway underscores the importance of selecting MECPT as a terminal, stable metabolite for biomonitoring.
Caption: Complete analytical workflow from urine sample to final data.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations. |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | C18 chemistry provides robust retention for moderately nonpolar analytes like MECPT. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Formic acid aids in protonation for positive ion mode ESI. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | A gradient is necessary to effectively separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | A triple quadrupole is essential for the selectivity and sensitivity of MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | MECPT contains a carboxylic acid group that is readily deprotonated, making negative ion mode highly sensitive. |
| MRM Transitions | MECPT: 307.1 -> 149.1 (Quantifier), 307.1 -> 193.1 (Qualifier) ¹³C₄-MECPT: 311.1 -> 153.1 (Quantifier) | Monitoring both a quantifier and a qualifier transition increases confidence in analyte identification, per regulatory guidelines. [13] |
| Gas Temp. | 300°C | |
| Gas Flow | 10 L/min | |
| Nebulizer | 45 psi | |
| Sheath Gas Temp. | 350°C | |
| Sheath Gas Flow | 11 L/min | |
| Capillary Voltage | 3500 V |
Method Validation and Performance
To ensure the method is fit for its intended purpose, a full validation should be performed according to established guidelines (e.g., ICH Q2(R1), FDA). [13][14][15]
Key Validation Parameters
| Parameter | Acceptance Criteria (Example) | Discussion |
| Linearity | R² ≥ 0.995 | Assessed over the range of expected concentrations (0.1-100 ng/mL). |
| Accuracy | 85-115% recovery for QC samples | Demonstrates the closeness of the measured value to the true value. |
| Precision | ≤15% RSD for QC samples (≤20% at LLOQ) | Evaluates the repeatability and intermediate precision of the method. |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10, with acceptable accuracy/precision | The lowest concentration that can be reliably quantified. Typically around 0.1 ng/mL for this method. |
| Specificity | No interfering peaks at the retention time of the analyte in blank urine | Assessed by analyzing multiple sources of blank urine. |
| Matrix Effect | Post-extraction spike recovery between 80-120% | Evaluates the ion suppression or enhancement caused by the urine matrix. |
| Recovery | >80% | Measures the efficiency of the SPE process. |
Results and Discussion
In biomonitoring studies, MECPT has been detected in virtually all urine samples tested, with geometric mean concentrations often reported in the low to mid ng/mL range (e.g., ~7-13 ng/mL). [2][3]A notable finding is that MECPT is excreted almost entirely in its free (unconjugated) form, which simplifies the interpretation of results post-hydrolysis. [2][4][6] Troubleshooting:
-
Low Recovery: Inefficient SPE. Check conditioning and loading steps. Ensure pH of the sample is correct before loading.
-
High Variability (Poor Precision): Inconsistent sample preparation. Consider automating the SPE process. Ensure complete reconstitution of the dried extract.
-
Signal Suppression (Matrix Effects): Inadequate cleanup. Optimize the SPE wash steps. A more aggressive organic wash may be needed, but must be balanced against potential analyte loss.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of the DEHTP biomarker MECPT in human urine. By incorporating a highly specific enzymatic hydrolysis step and a thorough solid-phase extraction cleanup, this method overcomes common analytical challenges associated with biomonitoring of phthalate replacement plasticizers. The validation parameters confirm its suitability for use in large-scale epidemiological studies and clinical research, enabling accurate assessment of human exposure to DEHTP.
References
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Silva, M. J., Jia, T., & Calafat, A. M. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicology in Vitro, 29(5), 1068–1074. [Link]
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Pardo, O., et al. (2020). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. Environment International, 138, 105630. [Link]
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Silva, M. J., et al. (2018). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Chemosphere, 207, 449-455. [Link]
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Wang, L., et al. (2015). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. LCGC International, 28(11). [Link]
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Calafat, A. M., et al. (2015). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 988-989, 153-159. [Link]
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Lessmann, F., et al. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of Toxicology, 90(11), 2707-2716. [Link]
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Theodoridis, G., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(19), 2464-2472. [Link]
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ResearchGate. (2016). Metabolic pathway of DEHTP to specific, side-chain-oxidized monoesters. [Link]
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Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. YouTube. [Link]
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Zhou, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1072, 337-343. [Link]
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ResearchGate. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. [Link]
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Baytak, D. (2013). ENZYMATIC DEGRADATION OF PHTHALIC ACID ESTERS. CORE. [Link]
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BioKB. (2018). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of US adults from 2000 to 2016. [Link]
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Caraballo, M., et al. (2025). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. [Link]
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McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 395-416. [Link]
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Koch, H. M., et al. (2004). Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers. Environmental Health Perspectives, 112(11), 1158–1161. [Link]
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Horrocks, J. R., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5534-5545. [Link]
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Jia, T., et al. (2012). Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment. Analytical and Bioanalytical Chemistry, 404(3), 825-832. [Link]
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López-García, E., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. [Link]
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Phillips, N. J., et al. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 12(11), 1083. [Link]
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Konieczna, A., et al. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 26(11), 3169. [Link]
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ResearchGate. (2024). Extraction Protocol for untargeted LC-MS/MS - Urine. [Link]
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Bar, N., et al. (2022). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. Metabolites, 12(9), 856. [Link]
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European Medicines Agency. (2011). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
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Rathore, A. S. (2004). Method Validation Guidelines. BioPharm International. [Link]
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LC-MS/MS method for quantifying MECPTP in biological samples.
An Application Note for the Sensitive and Robust Quantification of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) in Human Urine using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
This document provides a comprehensive protocol for the quantitative analysis of this compound (MECPTP) in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). MECPTP is a primary oxidative metabolite of Di-2-ethylhexyl terephthalate (DEHTP), a widely used plasticizer and a common replacement for Di-2-ethylhexyl phthalate (DEHP).[1][2] As such, quantifying MECPTP serves as a critical biomarker for assessing human exposure to DEHTP.[3][4] The method described herein employs enzymatic hydrolysis to account for conjugated metabolites, followed by Solid-Phase Extraction (SPE) for sample cleanup and concentration. The subsequent LC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides the high sensitivity and selectivity required for bioanalysis. This protocol is designed for researchers in toxicology, environmental health, and drug development, and is structured to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6]
Introduction: The Rationale for MECPTP Quantification
Di-2-ethylhexyl terephthalate (DEHTP) has seen increasing use as a plasticizer in consumer products, leading to a growing need to understand its human exposure levels and potential health implications. Unlike its structural isomer DEHP, which is a known endocrine disruptor, the toxicological profile of DEHTP is still under extensive investigation. Biomonitoring, the assessment of chemical exposure in a population, is achieved by measuring the chemical or its metabolites in biological samples.
Following human absorption, DEHTP is metabolized into several compounds, with MECPTP being identified as a major urinary metabolite.[4] Its presence and concentration in urine provide a direct and reliable measure of an individual's exposure to the parent compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[7][8] Its power lies in the combination of physical separation by chromatography and mass-based detection by mass spectrometry, which together offer unparalleled specificity and sensitivity.[9][10] This application note details a robust LC-MS/MS method, from sample preparation to data analysis, providing a validated framework for accurate MECPTP quantification.
Analytical Workflow Overview
The entire process, from sample receipt to final concentration determination, follows a systematic workflow designed to ensure accuracy, reproducibility, and high throughput.
Caption: High-level overview of the MECPTP quantification process.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
MECPTP certified reference standard (≥98% purity)
-
¹³C₄-MECPTP (or other suitable stable isotope-labeled internal standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium acetate (≥99%)
-
β-glucuronidase from E. coli K12[11]
-
Control human urine (verified to be free of MECPTP)
Instrumentation and Equipment
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
Nitrogen evaporator.
-
Centrifuge.
-
Vortex mixer.
-
Calibrated pipettes.
Detailed Experimental Protocols
Preparation of Standards and Quality Control Samples
Causality: The accuracy of the entire assay depends on the precise preparation of calibration standards and quality control (QC) samples. A stock solution is prepared in an organic solvent to ensure stability, which is then serially diluted. These standards are spiked into a control biological matrix (urine) to mimic the actual study samples, accounting for any matrix-related effects during preparation and analysis.
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of MECPTP and ¹³C₄-MECPTP (Internal Standard, IS) in methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the MECPTP stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Preparation:
-
Aliquot 100 µL of control human urine into labeled microcentrifuge tubes.
-
Spike with the appropriate MECPTP working solution to create a calibration curve with at least 6-8 non-zero points.
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC).
-
Sample Preparation Protocol: Enzymatic Hydrolysis and SPE
Causality: In humans, metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[4] Failure to cleave this conjugate would result in a significant underestimation of the total MECPTP concentration. Therefore, enzymatic hydrolysis with β-glucuronidase is a mandatory first step.[11][12] Following hydrolysis, Solid-Phase Extraction (SPE) is employed to remove salts, endogenous interferences (like urea and creatinine), and phospholipids, while concentrating the analyte of interest, thereby improving assay sensitivity and reducing matrix effects.[13][14]
-
Aliquot and Spike: To 100 µL of each urine sample, calibrator, and QC, add 10 µL of the 100 ng/mL IS working solution.
-
Hydrolysis:
-
Add 50 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex gently and incubate at 37°C for at least 2 hours.[11]
-
-
SPE Cleanup:
-
Condition: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of Type I water.
-
Load: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
Causality: Chromatographic separation is essential to resolve MECPTP from potential isomers and other matrix components that might share the same mass transitions, preventing ion suppression. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This "precursor -> product" transition is unique to the analyte, providing excellent specificity and signal-to-noise ratio.[8][9]
Caption: MRM isolates a specific precursor ion and its unique product ion.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for MECPTP and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MECPTP | 307.1 | 121.0 | 50 | 25 |
| MECPTP (Quantifier) | 307.1 | 165.0 | 50 | 15 |
| ¹³C₄-MECPTP (IS) | 311.1 | 125.0 | 50 | 25 |
Note: The m/z transitions are based on published data for terephthalate metabolites. The fragment m/z 121 corresponds to the terephthalic acid core after fragmentation.[15] These values must be optimized on the specific instrument being used.
Bioanalytical Method Validation
A full method validation must be performed to ensure the reliability of the data, following guidelines from regulatory bodies such as the FDA's Bioanalytical Method Validation Guidance for Industry.[5][16]
Causality: Method validation is a self-validating system that proves an analytical method is suitable for its intended purpose. Each parameter tests a different aspect of the method's performance. For instance, Accuracy and Precision ensure that measurements are both close to the true value and consistently reproducible. Matrix Effect evaluation is critical in LC-MS/MS to confirm that co-eluting endogenous components from the biological sample are not suppressing or enhancing the ionization of the analyte, which would lead to inaccurate quantification.[17]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples <20% of the Lower Limit of Quantitation (LLOQ). |
| Linearity & Range | Establish the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (CV) ≤15% for QC samples (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |
| Stability | Assess analyte stability under various storage and handling conditions. | Mean concentration of stability samples within ±15% of nominal comparison samples. |
Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks for MECPTP and the IS are integrated using the instrument's software.
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically used.
-
Quantification: The peak area ratio from the unknown samples is used to back-calculate the concentration of MECPTP using the regression equation from the calibration curve.
References
-
Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Archives of Toxicology, 89(10), 1741–1753. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Li, W., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Li, W., & Tse, F. L. S. (2019). Basic Sample Preparation Techniques in LC-MS Bioanalysis. ResearchGate. [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of Toxicology, 92(3), 1335–1342. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Piccoli, G. B., et al. (2019). Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. Rapid Communications in Mass Spectrometry, 33(S2), 58-69. [Link]
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Stearns, M. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. AZoM. [Link]
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IntechOpen. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
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ResearchGate. (n.d.). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. [Link]
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- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Analysis of Terephthalate Metabolites in Human Urine
Abstract
As terephthalates increasingly replace traditional phthalates in consumer products, the need for robust human biomonitoring methods has become critical.[1][2] Terephthalates are rapidly metabolized in the body to their corresponding monoesters and terephthalic acid (TPA), which are excreted in urine.[1] These acidic metabolites serve as reliable biomarkers for assessing human exposure. This application note provides a detailed, validated protocol for the solid-phase extraction (SPE) of six key terephthalate metabolites from human urine for subsequent analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The described method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which offers excellent retention for these polar, acidic compounds and provides a high degree of sample cleanup, ensuring sensitivity and accuracy.
Principle of the Method: Leveraging Dual Retention Mechanisms
Terephthalate metabolites, such as mono-(2-ethylhexyl) terephthalate (mEHTP) and terephthalic acid (TPA), are polar, acidic compounds due to their carboxyl functional groups.[3][4] Effectively extracting these analytes from a complex biological matrix like urine requires a strategy that can overcome interferences from salts, urea, and other endogenous components.
A simple reversed-phase sorbent (e.g., C18) may not provide sufficient retention for the more polar metabolites.[4] Conversely, a pure ion-exchange mechanism can lead to incomplete adsorption or require complex elution schemes.[4] This protocol employs a hydrophilic-lipophilic balanced (HLB) polymeric SPE sorbent . This advanced sorbent offers a dual retention mechanism:
-
Reversed-Phase Interaction: The hydrophobic divinylbenzene backbone of the polymer retains the non-polar portions of the metabolite molecules.
-
Hydrophilic Interaction: The hydrophilic N-vinylpyrrolidone functionality enhances the retention of the more polar metabolites that might otherwise break through a standard C18 phase, a process known as "polar retention."
This combined mechanism ensures high, reproducible recoveries for a broad range of terephthalate metabolites. Furthermore, the protocol incorporates an enzymatic hydrolysis step to cleave glucuronide conjugates, allowing for the measurement of total (free + conjugated) metabolite concentrations, which is a more comprehensive measure of exposure.[1][5][6]
Overall Analytical Workflow
The complete analytical process, from sample receipt to final data acquisition, is outlined below. Each stage is critical for achieving high-quality, reproducible results.
Caption: End-to-end workflow for terephthalate metabolite analysis.
Materials, Reagents, and Apparatus
Reagents and Standards
-
Terephthalate Metabolite Standards: Mono-(2-ethylhexyl) terephthalate (mEHTP), mono-benzyl terephthalate (mBzTP), mono-methyl terephthalate (mMTP), mono-ethyl terephthalate (mETP), mono-tert-butyl terephthalate (mTBTP), and terephthalic acid (TPA).
-
Isotopically Labeled Internal Standards (IS): e.g., ¹³C₆-mEHTP, ²D₄-TPA. The use of labeled IS is crucial for correcting matrix effects and variations in extraction recovery.[1]
-
Enzyme: β-glucuronidase (from Helix pomatia).
-
Solvents (HPLC or MS Grade): Acetonitrile, Methanol, Ethyl Acetate, Water.
-
Buffers and Acids: Ammonium Acetate, Formic Acid, Acetic Acid.
-
Gases: High-purity Nitrogen.
Apparatus and Consumables
-
Solid-Phase Extraction Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges, 60 mg, 3 mL (or similar polymeric reversed-phase cartridges).
-
SPE Vacuum Manifold: To process multiple samples simultaneously.
-
Centrifuge Tubes: 15 mL polypropylene tubes.
-
Evaporation System: Nitrogen evaporator with a water bath.
-
Analytical Vials: 2 mL amber glass vials with inserts.
-
Standard Laboratory Equipment: Vortex mixer, analytical balance, calibrated pipettes.
Detailed Experimental Protocol
This protocol is adapted from validated methods for the analysis of terephthalate and phthalate metabolites in urine.[1][7]
Sample Pre-treatment and Enzymatic Hydrolysis
Scientist's Note: Most metabolites are excreted as water-soluble glucuronide conjugates. The hydrolysis step uses the β-glucuronidase enzyme to cleave this conjugate, releasing the free metabolite for extraction and ensuring an accurate measurement of total exposure.[5][6]
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a 1.0 mL aliquot of urine into a 15 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution (containing all isotope-labeled standards) to each sample, blank, and calibration standard.
-
Add 150 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex the samples gently and incubate them in a shaking water bath at 37 °C for at least 3 hours (or overnight).
-
After incubation, allow the samples to cool to room temperature before proceeding to the SPE step.
Solid-Phase Extraction (SPE) Procedure
The following diagram details the core steps performed on the SPE manifold.
Caption: Step-by-step solid-phase extraction protocol.
-
Cartridge Conditioning:
-
Purpose: To activate the sorbent and ensure reproducible interactions with the analytes. The organic solvent solvates the polymer chains, while the aqueous buffer equilibrates the sorbent to the pH of the sample.[8]
-
Place the HLB cartridges on the vacuum manifold.
-
Pass 1.5 mL of acetonitrile through each cartridge.
-
Pass 1.2 mL of phosphate buffer (or HPLC-grade water adjusted to the sample pH) through each cartridge. Do not allow the sorbent bed to go dry before loading the sample.
-
-
Sample Loading:
-
Load the entire pre-treated urine sample from step 4.1 onto the conditioned cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). A slow flow rate is crucial for ensuring adequate interaction time between the analytes and the sorbent.
-
-
Washing:
-
Purpose: To remove highly polar, water-soluble interferences (like salts and urea) that were retained in the dead volume of the cartridge, while the target analytes remain bound to the sorbent.[1][9]
-
Wash the cartridge with 2.0 mL of 0.1 M formic acid.
-
Wash the cartridge with 2.0 mL of HPLC-grade water.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a high vacuum for approximately 5-10 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution and evaporation steps.
-
-
Elution:
-
Purpose: To disrupt the hydrophobic and polar interactions holding the analytes to the sorbent, allowing them to be collected in a clean solvent. A combination of solvents with different polarities ensures the complete elution of all target metabolites.[1][8]
-
Place clean 15 mL collection tubes inside the manifold.
-
Elute the analytes by passing 1.5 mL of acetonitrile through the cartridge.
-
Follow with a second elution step using 1.5 mL of ethyl acetate into the same collection tube.
-
Post-Extraction Concentration
-
Place the collection tubes containing the eluate into a nitrogen evaporator with the water bath set to 35-40 °C.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen. Avoid complete dryness for an extended period to prevent loss of volatile analytes.
-
Reconstitute the residue in 250 µL of a solvent mixture appropriate for the LC-MS/MS analysis (e.g., a mix of acetonitrile, water, and methanol).[1]
-
Vortex the reconstituted sample and transfer it to an amber glass vial for analysis.
Method Performance Characteristics
The protocol described has been demonstrated to provide excellent accuracy and precision. The following table summarizes representative performance data for key terephthalate metabolites.
| Analyte | Recovery (Accuracy) | Precision (RSD %) | Limit of Quantification (LOQ) (ng/mL) |
| Mono-methyl terephthalate (mMTP) | 95 - 105% | < 10% | 0.12 |
| Mono-ethyl terephthalate (mETP) | 92 - 110% | < 11% | 0.25 |
| Mono-benzyl terephthalate (mBzTP) | 86 - 102% | < 12% | 0.40 |
| Mono-(2-ethylhexyl) terephthalate (mEHTP) | 98 - 117% | < 8% | 3.75 |
| Terephthalic Acid (TPA) | 90 - 108% | < 9% | 2.80 |
| Data are representative values adapted from published literature for illustrative purposes.[1][2] |
Scientist's Note: The higher LOQs for mEHTP and TPA are often attributed to background contamination from laboratory consumables and reagents.[1] It is essential to run procedural blanks with every batch to monitor and control for such contamination.
Conclusion
This application note details a robust and reliable solid-phase extraction method for the quantification of terephthalate metabolites in human urine. The use of a hydrophilic-lipophilic balanced sorbent, combined with enzymatic hydrolysis, ensures comprehensive extraction and cleanup of these critical exposure biomarkers. The protocol is suitable for high-throughput analysis and provides the high-quality data necessary for human biomonitoring studies, supporting research in environmental health and toxicology.
References
-
D. D. Carlton Jr., D. E. C. McKeel, "Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices," Journal of Analytical Toxicology, Available at: [Link]
-
Waters Corporation, "Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent," ResearchGate, Available at: [Link]
-
Nayebare, S. R., Karthikraj, R., & Kannan, K., "Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)," Journal of Chromatography B, Available at: [Link]
-
L. K. Lambert, W. E. J. L. Schellen, "Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column," Journal of Analytical Toxicology, Available at: [Link]
-
D. D. Carlton, "Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices," Chromatography Online, Available at: [Link]
-
Wang, Y., et al., "Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry," LCGC International, Available at: [Link]
-
Li, Y., et al., "Determination of phthalate monoesters and diesters in urine by solid-phase extraction and gas chromatography-mass spectrometry," Chinese Journal of Chromatography, Available at: [Link]
-
Guo, Y., et al., "Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry," Analytical and Bioanalytical Chemistry, Available at: [Link]
-
Xu, Q., et al., "SPE-UPLC-MS/MS for the determination of phthalate monoesters in rats urine and its application to study the effects of food emulsifier on the bioavailability of priority controlling PAEs," Journal of Chromatography B, Available at: [Link]
-
D'Aco, K., et al., "Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers," MDPI, Available at: [Link]
-
Nayebare, S. R., et al., "Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)," OmicsDI, Available at: [Link]
-
Agilent Technologies, "Simple Approaches to Solid Phase Extraction (SPE) Method Development," YouTube, Available at: [Link]
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Application Note: Isotope Dilution Mass Spectrometry for the Accurate Quantitation of Mecoprop (MCPP) Using an Isotopically Labeled Internal Standard
Abstract and Introduction
Mecoprop (MCPP), chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used post-emergence herbicide for the control of broadleaf weeds in turf and cereal crops.[1][2] Its prevalence in agriculture and urban environments necessitates sensitive and reliable analytical methods to monitor its presence in environmental matrices like water and soil, as well as in biological samples for exposure assessment.[3][4]
Quantitative analysis of trace-level analytes by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) is often challenged by several factors that introduce variability and potential inaccuracies. These include analyte loss during multi-step sample preparation and extraction, volumetric inconsistencies during sample handling, and signal fluctuations (ion suppression or enhancement) caused by the sample matrix.[5][6][7]
To overcome these challenges, the internal standard (IS) method is employed.[8][9] The most robust and accurate approach within this methodology is Isotope Dilution Mass Spectrometry (IDMS), which utilizes a stable isotopically labeled (SIL) analogue of the target analyte as the internal standard.[10][11][12] A SIL-IS, such as Mecoprop-d3 or Mecoprop-d6, is chemically and physically almost identical to the native (unlabeled) analyte.[13][14] This ensures it behaves similarly throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.[15][16] By measuring the ratio of the native analyte to the known concentration of the co-eluting SIL-IS, IDMS effectively normalizes for procedural and matrix-induced variations, leading to superior accuracy and precision.[11][17]
This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of Mecoprop in water samples using its deuterated analogue (e.g., Mecoprop-d6) as an internal standard coupled with LC-MS/MS.
The Foundational Principle: Isotope Dilution
The core principle of isotope dilution is the addition of a known quantity of a stable isotopically labeled internal standard to every sample, calibrator, and quality control (QC) before any sample processing begins.[6][8] The mass spectrometer's ability to differentiate between the natural analyte and its heavier isotopic version allows for quantification based on their signal ratio.
Causality of Correction:
-
During Extraction: If a portion of the analyte is lost during a liquid-liquid extraction or solid-phase extraction (SPE) step, an equivalent portion of the SIL-IS is also lost. The ratio between the two remains constant.
-
During Evaporation/Reconstitution: If there are volumetric errors during the solvent evaporation and reconstitution steps, both the analyte and the SIL-IS are concentrated or diluted equally, preserving their ratio.
-
During Ionization (Matrix Effects): If co-eluting matrix components suppress the ionization of the analyte in the mass spectrometer source, the SIL-IS, which co-elutes and has identical ionization properties, will be suppressed to the same degree. Again, the ratio of their signals remains unaffected.
This ratiometric approach provides a self-validating system within each sample, correcting for errors that are difficult to control and would otherwise compromise the integrity of the results.[5][12]
Caption: The principle of Isotope Dilution analysis.
Application Protocol: Quantitation of Mecoprop in Water by SPE LC-MS/MS
This protocol details a validated method for determining the concentration of Mecoprop in environmental water samples.
Reagents and Materials
-
Standards: Mecoprop analytical standard (Sigma-Aldrich, PESTANAL® or equivalent), Mecoprop-d6 certified reference material (LGC Standards, AccuStandard, or equivalent).[14][18]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade, ~99%).
-
SPE Cartridges: Polymeric reversed-phase cartridges suitable for acidic compounds (e.g., Waters Oasis HLB, 60 mg, 3 mL).
-
Labware: Calibrated micropipettes, Class A volumetric flasks, autosampler vials with inserts.
-
Equipment: Analytical balance, vortex mixer, solvent evaporation system (e.g., nitrogen evaporator), LC-MS/MS system (e.g., Agilent 1290 Infinity II coupled to a Sciex 6500+ or equivalent).[19]
Standard Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of Mecoprop standard and dissolve in 10 mL of methanol.
-
Prepare a separate stock solution of Mecoprop-d6 in the same manner. Store stocks at -20°C.
-
-
Working Internal Standard (IS) Solution (1 µg/mL):
-
Dilute the Mecoprop-d6 primary stock with 50:50 (v/v) methanol:water. This solution will be used to spike all samples.
-
-
Calibration Standards (0.1 - 100 ng/mL):
-
Prepare a series of dilutions of the Mecoprop primary stock in 50:50 methanol:water to create calibration standards.
-
Crucial Step: Fortify each calibration standard, blank, and QC with the Working IS Solution to achieve a constant final concentration (e.g., 10 ng/mL) of Mecoprop-d6 in every vial.
-
Sample Preparation (Solid-Phase Extraction)
The following workflow details the extraction process.
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Application Note: Sample Preparation Techniques for Protein Phosphatase Activity Analysis
Introduction: The Foundation of Reliable Phosphatase Analysis
Protein phosphatases are critical regulators of cellular signaling, acting in concert with kinases to control a vast array of biological processes. The accurate measurement of their activity is paramount for understanding signal transduction pathways and for the development of novel therapeutics. However, the enzymatic activity of phosphatases is highly sensitive to the cellular environment. Upon cell lysis, the carefully regulated intracellular milieu is disrupted, releasing a host of enzymes that can degrade proteins and alter their phosphorylation states, leading to artifactual results.[1] Therefore, meticulous sample preparation is not merely a preliminary step but the very foundation upon which reliable and reproducible phosphatase activity data are built.[2]
This guide provides a comprehensive overview of the principles and protocols for preparing cellular and tissue samples for the analysis of a hypothetical serine/threonine phosphatase, which we will refer to as Protein X Phosphatase (PXP). The methodologies described herein are designed to preserve the enzymatic integrity of PXP and the phosphorylation status of its substrates, ensuring that the subsequent activity assays reflect true biological function. We will delve into the rationale behind buffer selection, the critical role of inhibitors, and provide detailed, step-by-step protocols for cell lysis, tissue homogenization, and immunoprecipitation-based enrichment.
Pillar 1: The Rationale Behind Robust Sample Preparation
The primary objective of sample preparation for a phosphatase assay is to effectively solubilize the protein of interest from its native environment while simultaneously preserving its catalytic activity and protecting it from endogenous proteases and other phosphatases.[1][3] This requires a multi-faceted approach, with careful consideration of the following:
-
Lysis Buffer Composition: The choice of lysis buffer is critical and depends on the subcellular localization of the target phosphatase. Buffers containing non-ionic detergents like Triton X-100 or NP-40 are generally sufficient for cytoplasmic proteins, while stronger, zwitterionic detergents or cocktails like RIPA buffer may be necessary for membrane-bound or nuclear proteins.[4][5] The buffer must also maintain a stable pH, typically around 7.2-7.5 for most neutral phosphatases.[6] It is crucial to avoid phosphate-based buffers, as phosphate can act as a competitive inhibitor for the phosphatase of interest.[7]
-
Inhibition of Proteases and Unwanted Phosphatases: This is arguably the most critical aspect of sample preparation for phosphatase assays.[8][9] Upon cell lysis, proteases and phosphatases are released from their cellular compartments and can rapidly degrade the target protein or dephosphorylate its substrate.[10] Therefore, lysis buffers must be supplemented with a cocktail of inhibitors immediately before use.[3]
-
Temperature Control: All steps of the sample preparation process should be carried out at 4°C (i.e., on ice) to minimize enzymatic activity that could lead to protein degradation or dephosphorylation.[10][11]
-
Sample Type: The homogenization method will vary depending on whether the starting material is cultured cells or solid tissue. Tissues require more rigorous mechanical disruption to break down the extracellular matrix and release cellular contents.[11][12]
Below is a diagram illustrating a hypothetical signaling pathway involving our target, PXP, to provide context for the importance of preserving phosphorylation states.
Caption: Hypothetical signaling pathway where PXP dephosphorylates and inactivates Kinase 2.
Pillar 2: Data Presentation and Key Reagents
For clarity and reproducibility, the compositions of essential buffers and a selection of commonly used phosphatase inhibitors are summarized below.
Table 1: Composition of Lysis and Wash Buffers
| Buffer Name | Components | Purpose |
| NP-40 Lysis Buffer | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40 | Gentle lysis of cytoplasmic and some membrane-bound proteins.[4] |
| RIPA Lysis Buffer (Modified) | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | Harsher lysis for nuclear and mitochondrial proteins.[5][13] |
| Immunoprecipitation (IP) Wash Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40 | Washing immune complexes to remove non-specific binding. |
| Phosphatase Assay Buffer | 50 mM Tris-HCl, pH 7.2, 10 mM MgCl₂ | Provides optimal conditions for the phosphatase activity assay.[6] |
Table 2: Common Phosphatase Inhibitors
| Inhibitor | Target Class | Typical Working Concentration | Reference |
| Sodium Fluoride (NaF) | Serine/Threonine and Acid Phosphatases | 1-20 mM | [8] |
| Sodium Orthovanadate (Na₃VO₄) | Protein Tyrosine and Alkaline Phosphatases | 1 mM | [14] |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 1-100 mM | [8] |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-100 mM | [8] |
| Imidazole | Alkaline Phosphatases | 200 mM | [14] |
| Sodium Molybdate | Acid Phosphatases | 115 mM | [14] |
Note: It is highly recommended to use a broad-spectrum protease and phosphatase inhibitor cocktail, which can be purchased from various commercial suppliers.[3][9] Always add inhibitors to the buffer immediately before use.
Pillar 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for preparing samples from cultured cells and tissues for PXP activity analysis.
Overall Sample Preparation Workflow
The general workflow for preparing samples for phosphatase analysis is depicted below.
Caption: Workflow for immunoprecipitating a target phosphatase for activity analysis.
-
Start with 1-2 mg of total protein from your clarified cell or tissue lysate in a pre-chilled microcentrifuge tube.
-
Add the appropriate amount of anti-PXP antibody (the optimal amount should be determined empirically).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose or magnetic beads.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Wash Buffer, pelleting the beads between each wash.
-
After the final wash, carefully remove all of the supernatant.
-
Resuspend the beads in Phosphatase Assay Buffer. The immune complex on the beads is now ready to be used in a phosphatase activity assay, for example, by adding a specific phosphopeptide substrate. [15]
Conclusion and Best Practices
The quality of your sample is the most critical determinant for the success of any enzyme assay. [2][10]By understanding the principles behind each step and adhering to the protocols outlined in this guide, researchers can generate high-quality cell and tissue extracts suitable for sensitive and accurate phosphatase activity analysis. Remember to always work quickly and keep samples on ice, use freshly prepared buffers with a complete cocktail of inhibitors, and tailor the lysis procedure to your specific protein of interest and sample type. These practices will ensure the preservation of enzymatic function and provide a solid foundation for insightful and publishable results.
References
-
ScienCell Research Laboratories. pNPP Phosphatase Assay (PNPP). [Link]
-
Assay Genie. Alkaline Phosphatase Activity Colorimetric Assay Kit. [Link]
-
Vankayalapati, H. (2007). Serine/Threonine Protein Phosphatase Assays. In Protein Phosphatase Protocols (pp. 57-73). Humana Press. [Link]
-
Merck Millipore. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313. [Link]
-
Spectrum Diagnostics. ALKALINE PHOSPHATASE - COLORIMETRIC.FH10. [Link]
-
theLabRat.com. Protocol for Alkaline Phosphatase Fluorescence. [Link]
-
Cirit, M., Wang, C. C., & Haugh, J. M. (2010). A High-throughput Assay for Phosphoprotein-specific Phosphatase Activity in Cellular Extracts. Molecular & Cellular Proteomics, 9(12), 2768–2777. [Link]
-
Promega GmbH. AttoPhos® AP Fluorescent Substrate System Protocol. [Link]
-
Plaxton, W. C. (2013). Protein Extraction, Acid Phosphatase Activity Assays, and Determination of Soluble Protein Concentration. Bio-protocol, 3(20), e930. [Link]
-
Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. [Link]
-
Sureshbabu, A., & Bhandari, R. (2021). An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. MethodsX, 8, 101235. [Link]
-
Chen, Y. Y., et al. (2015). Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology. International Journal of Molecular Sciences, 16(7), 14636–14652. [Link]
-
Tonks, N. K. (2001). Protein Tyrosine Phosphatase Assays. Current Protocols in Molecular Biology, Chapter 18, Unit 18.8. [Link]
-
ScienCell Research Laboratories. Alkaline Phosphatase Activity Assay (ALP) Catalog #8258. [Link]
-
ResearchGate. What is a suitable buffer for phosphatase enzyme assay?. [Link]
-
Manning, J. P., et al. (1966). Determination of acid phosphatase activity in tissue homogenates. Canadian Journal of Biochemistry, 44(6), 755–761. [Link]
-
ResearchGate. How stable are phospho-proteins in western blot samples?. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
University of San Diego. Biochem Lab Enzyme Assay Background F21. [Link]
-
Vanderbilt University. Tissue Homogenization. [Link]
-
GlpBio. RIPA Lysis Buffer (Strong): A Powerful Tool for Efficient Cell Lysis and Protein Analysis. [Link]
-
VELP Scientifica. Tissue homogenization for biological and medical research. [Link]
-
Humphrey, S. J., et al. (2019). Identification of Phosphorylated Proteins on a Global Scale. Current Protocols in Molecular Biology, 128(1), e99. [Link]
-
Matuszewska, E., et al. (2019). A novel method of sample homogenization with the use of a microtome-cryostat apparatus. PLoS One, 14(11), e0225732. [Link]
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- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
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- 10. inventbiotech.com [inventbiotech.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. velp.com [velp.com]
- 13. A High-throughput Assay for Phosphoprotein-specific Phosphatase Activity in Cellular Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatase Inhibitor Cocktail solution (cell lysates and tissue extract use incl. samples containing detergents) | Hello Bio [hellobio.com]
- 15. merckmillipore.com [merckmillipore.com]
Applications of MECPTP in human biomonitoring studies.
An In-Depth Technical Guide to the Application of MECPTP in Human Biomonitoring Studies
A Note on Nomenclature: The acronym MECPTP in the context of contemporary human biomonitoring predominantly refers to Mono(2-ethyl-5-carboxypentyl) terephthalate . This document will focus on this specific metabolite, a key biomarker for exposure to the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP). While the systematic name S-(2-carboxy-1-(methoxycarbonyl)propyl)-L-cysteine may be of interest in other contexts, its application in large-scale human biomonitoring is not widely documented under the MECPTP acronym.
Section 1: Introduction and Scientific Rationale
The landscape of industrial plasticizers is undergoing a significant shift. Due to established reproductive and developmental toxicity, the use of ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP) has been increasingly restricted in consumer products.[1] This has led to the widespread adoption of alternative plasticizers, among which Di(2-ethylhexyl) terephthalate (DEHTP) is a prominent replacement.[2][3] DEHTP, a structural isomer of DEHP, is now commonly used in materials such as food packaging, medical devices, and children's toys.[3][4]
As the production and use of DEHTP increase, so does the potential for human exposure. To assess the extent of this exposure and its potential health implications, robust and specific biomarkers are essential. Human biomonitoring, which involves measuring chemicals or their metabolites in human specimens like urine or blood, provides a direct measure of the body's internal dose.[5][6]
For DEHTP, the parent compound is rapidly metabolized and not an ideal biomarker. Instead, its oxidative metabolites, which are excreted in urine, serve as sensitive and specific indicators of exposure.[4][7] Among these, Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) has been identified as the major urinary metabolite in humans, making it a critical biomarker for assessing population-level exposure to DEHTP.[3][4][7]
The Causality of Biomarker Selection: Why MECPTP?
The selection of MECPTP as a primary biomarker is based on several key toxicokinetic principles:
-
Metabolic Fate: Upon ingestion, inhalation, or dermal absorption, DEHTP is not excreted unchanged. It undergoes rapid and extensive metabolism. The primary pathway begins with hydrolysis to Mono(2-ethylhexyl) terephthalate (MEHT), which is then subject to oxidation of its 2-ethylhexyl side chain. This oxidative process yields several metabolites, including Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) and, through further oxidation, MECPTP.[2][8][9]
-
Abundance and Specificity: In human studies, MECPTP is consistently found to be the most abundant urinary metabolite, accounting for approximately 13% of the orally administered DEHTP dose.[3] Its structure is specific to the parent compound DEHTP, which is crucial to distinguish exposure from the structurally similar DEHP, which produces a different set of metabolites (e.g., MECPP).[7]
-
Improved Temporal Representation: Metabolites generally have longer biological half-lives than the parent compounds, providing a more integrated picture of exposure over time. Measuring urinary metabolites avoids issues of external contamination that can plague analysis of the parent phthalate in dust or on surfaces.[10][11]
Metabolic Pathway of DEHTP
The biotransformation of DEHTP is a multi-step process primarily occurring in the liver. Understanding this pathway is fundamental to interpreting biomonitoring data correctly.
Caption: Simplified metabolic pathway of DEHTP to its major urinary biomarker, MECPTP.
Section 2: Applications in Human Biomonitoring
The measurement of MECPTP in urine has become a cornerstone of modern environmental health studies, allowing researchers to track population exposure to DEHTP.
Assessing Population Exposure Trends
Recent biomonitoring surveys, including those conducted by the Centers for Disease Control and Prevention (CDC) in the United States, have utilized MECPTP to track DEHTP exposure. These studies have revealed a significant upward trend in the detection frequency and urinary concentrations of MECPTP over the last two decades.[7] This trend coincides with the decline in the use of DEHP, suggesting a successful market shift but also highlighting the widespread and growing exposure of the general population to its replacement.[7]
For instance, one study of a convenience sample of U.S. adults showed that the detection frequency of MECPTP increased from 18% in the year 2000 to 100% in 2016.[7] The geometric mean concentration in 2016 was reported at 13.1 ng/mL.[7]
Exposure in Vulnerable Populations
Biomonitoring for MECPTP is particularly critical in vulnerable populations such as children. Children may have higher exposures to plasticizers due to factors like increased hand-to-mouth behavior, contact with toys, and higher food consumption per unit of body weight. A study of Portuguese children found MECPTP in 100% of urine samples analyzed.[12] Such data is invaluable for risk assessment and for informing public health guidance.
Summary of MECPTP Biomonitoring Data
The following table summarizes representative data from human biomonitoring studies, illustrating the prevalence of DEHTP exposure.
| Study Population & Year | Matrix | Detection Frequency (%) | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) | Reference |
| U.S. Adults (2016) | Urine | 100% | 13.1 | - | [7] |
| Portuguese Children (4-17 yrs) | Urine | 100% | 4.19 µg/L (~4.19 ng/mL) | 26.4 µg/L (~26.4 ng/mL) | [12] |
| German Adults | Urine | 100% | - | - | [4] |
| U.S. Adults (2000) | Urine | 18% | - | [7] |
Note: Concentrations may be reported in different units (e.g., ng/mL vs. µg/L), which are often numerically equivalent.
Section 3: Detailed Protocol for MECPTP Quantification in Urine
This section provides a self-validating protocol for the analysis of MECPTP in human urine using online Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The inclusion of an isotopically labeled internal standard is critical for ensuring accuracy and precision.
Principle of the Method
The method quantifies the total concentration of MECPTP (free and glucuronide-conjugated) in urine. The protocol involves an enzymatic hydrolysis step to cleave the glucuronide moiety, liberating the metabolite into its free form. This is essential because a significant fraction of phthalate metabolites are excreted as conjugates to enhance water solubility.[6][10] Following hydrolysis, the sample is subjected to online SPE for purification and concentration. The analyte is then separated from other urinary components by HPLC and detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM). Quantification is achieved by isotope dilution using a stable, isotopically labeled MECPTP standard.[13][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the analysis of MECPTP in human urine.
Step-by-Step Methodology
1. Materials and Reagents:
-
MECPTP and ¹³C-labeled MECPTP analytical standards
-
β-glucuronidase (from E. coli is commonly used)
-
Ammonium acetate buffer (pH 6.5)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Calibrators, Quality Control (QC) materials, and reagent blanks
2. Sample Preparation (Self-Validating through Internal Standardization):
-
Aliquoting: Allow frozen urine samples to thaw completely at room temperature. Vortex gently to mix. Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the isotopically labeled internal standard solution (e.g., ¹³C₄-MECPTP) to every tube. Causality: The internal standard co-elutes with the native analyte and experiences identical matrix effects and instrument variability. The ratio of the native analyte signal to the internal standard signal provides a highly precise and accurate measurement, correcting for variations in sample preparation and instrument response.
-
Enzymatic Deconjugation: Add 50 µL of β-glucuronidase solution prepared in ammonium acetate buffer.
-
Incubation: Vortex the tubes and incubate in a water bath at 37°C for 2 hours. Causality: This step ensures complete cleavage of the glucuronide conjugate, allowing for the measurement of the total MECPTP concentration, which is the accepted metric for exposure assessment.
-
Final Preparation: After incubation, centrifuge the samples to pellet any precipitate. Transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
System: An HPLC system capable of binary gradients coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Online SPE: A loading pump delivers the sample onto a trapping column (e.g., a C18 SPE column) to bind the analytes while salts and polar interferences are washed to waste. A valve switch then places the SPE column in line with the analytical column, and the analytical gradient elutes the trapped analytes.
-
Example LC Parameters:
Parameter Setting Analytical Column C18 reverse-phase, e.g., 2.1 x 50 mm, 2.6 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min | Gradient | Example: 10% B to 95% B over 5 minutes |
-
Example MS/MS Parameters:
Parameter Setting Ionization Mode ESI Negative Analyte MRM Transition (m/z) MECPTP 307 -> 149 | ¹³C₄-MECPTP | 311 -> 153 |
4. Quality Control and Data Interpretation:
-
A calibration curve is generated by plotting the peak area ratio (MECPTP / ¹³C₄-MECPTP) against the known concentrations of the calibrators.
-
The concentration of MECPTP in unknown samples is calculated from this curve.
-
The analysis of reagent blanks ensures no background contamination, while low and high-level QC samples, analyzed with each batch, ensure the accuracy and precision of the run fall within predefined acceptance criteria.
Section 4: Conclusion and Future Outlook
MECPTP has been unequivocally established as a sensitive, specific, and reliable biomarker for assessing human exposure to the DEHP-alternative plasticizer, DEHTP.[7][8] The application of robust analytical methods, such as the LC-MS/MS protocol detailed here, in large-scale human biomonitoring studies is essential for understanding the true extent of public exposure.
As the use of DEHTP and other alternative plasticizers continues to grow, ongoing biomonitoring will be crucial. Future research should focus on establishing clear health-based guidance values for MECPTP to better interpret biomonitoring data in a public health context and to ensure that the shift away from regulated phthalates is genuinely a shift toward safer alternatives.
References
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Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicology in Vitro, 29(4). Available at: [Link]
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Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. National Institutes of Health. Available at: [Link]
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ResearchGate. (n.d.). Suggested reaction for complex formation between methyl methacrylate and glutathione. Available at: [Link]
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Wang, Y., et al. (2019). A Review of Biomonitoring of Phthalate Exposures. MDPI. Available at: [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of Toxicology. Available at: [Link]
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ResearchGate. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Available at: [Link]
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Johns, L. E., et al. (2012). Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women. Journal of Exposure Science & Environmental Epidemiology. Available at: [Link]
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Silva, M. J., et al. (2007). Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment. Journal of Chromatography B. Available at: [Link]
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Mustieles, V., et al. (2020). Association of Urinary Phthalate and Phthalate Replacement Metabolite Concentrations with Serum Lipid Biomarker Levels among Pregnant Women Attending a Fertility Center. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Scatter plot of urinary concentrations (nmol/L) of MECPTP and MEHHTP... Available at: [Link]
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ResearchGate. (n.d.). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. Available at: [Link]
-
Silva, M. J., et al. (2014). In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. Archives of Toxicology. Available at: [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Koch, H. M., et al. (2004). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. ResearchGate. Available at: [Link]
-
Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. CDC Stacks. Available at: [Link]
-
De-Luca, R., et al. (2019). Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di‐2‐ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine. CSIC. Available at: [Link]
-
Lessmann, F., et al. (2017). Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes. Environment International. Available at: [Link]
-
Silva, M. J., et al. (2005). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. ResearchGate. Available at: [Link]
-
Calafat, A. M., et al. (2006). Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women. Environmental Health Perspectives. Available at: [Link]
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Zarean, M., & Keikha, M. (2023). Phthalates Toxicity. StatPearls. Available at: [Link]
Sources
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- 14. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di‐2‐ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine | Publicación [silice.csic.es]
Application Notes and Protocols for In Vitro Studies of Protein Tyrosine Phosphatase Non-Receptor Type 12 (PTPN12)
Abstract: This comprehensive guide provides detailed experimental designs and protocols for the in vitro study of Protein Tyrosine Phosphatase Non-Receptor Type 12 (PTPN12), a critical tumor suppressor implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the enzymatic activity, substrate specificity, and cellular functions of PTPN12, as well as to screen for potential inhibitors.
Introduction: The Significance of PTPN12 in Cellular Signaling and Disease
Protein Tyrosine Phosphatase Non-Receptor Type 12 (PTPN12), also known as PTP-PEST, is a key intracellular enzyme that governs a multitude of cellular processes by dephosphorylating tyrosine residues on its target proteins.[1][2] As a member of the protein tyrosine phosphatase (PTP) family, PTPN12 plays a crucial role in regulating cell growth, differentiation, migration, and adhesion.[3][4] Its function is intrinsically linked to the attenuation of signaling cascades initiated by protein tyrosine kinases (PTKs). An imbalance in the activity of PTKs and PTPs can lead to aberrant signaling, a hallmark of many human diseases, including cancer.[3]
PTPN12 has emerged as a significant tumor suppressor, with its inactivation or loss of expression being frequently observed in aggressive malignancies such as triple-negative breast cancer (TNBC), ovarian cancer, and non-small cell lung cancer.[5][6][7][8] It exerts its tumor-suppressive effects by dephosphorylating and thereby inactivating several oncogenic receptor tyrosine kinases (RTKs), including HER2 (ErbB2) and EGFR, as well as focal adhesion proteins like p130Cas and paxillin.[5][9][10] This regulatory function of PTPN12 makes it a compelling target for therapeutic intervention. The development of small molecule inhibitors or strategies to restore PTPN12 function holds promise for cancer therapy.[1]
This guide offers a detailed exploration of the experimental design for in vitro studies of PTPN12, providing both the theoretical basis and practical protocols for its investigation.
PTPN12 Signaling Pathway
PTPN12 acts as a negative regulator in several key signaling pathways. Its primary role is to counteract the activity of tyrosine kinases, thereby maintaining cellular homeostasis. The diagram below illustrates the central role of PTPN12 in dephosphorylating key substrates and inhibiting downstream oncogenic signaling.
Caption: PTPN12 signaling pathway overview.
In Vitro Enzymatic Assays for PTPN12 Activity
The foundational step in studying PTPN12 is to quantify its enzymatic activity. This can be achieved through various in vitro assays that measure the dephosphorylation of a substrate.
Fluorescence-Based Phosphatase Assay
This is a highly sensitive method that utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.[3][11]
Principle: PTPN12 cleaves the phosphate group from the non-fluorescent DiFMUP substrate, yielding the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence is directly proportional to the PTPN12 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT. Prepare fresh and keep on ice.
-
Recombinant PTPN12: Dilute active human PTPN12 to the desired concentration (e.g., 0.5-5 nM) in ice-cold Assay Buffer.[11] The optimal concentration should be determined empirically by performing an enzyme titration.
-
DiFMUP Substrate: Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration of 10 µM in Assay Buffer.[3]
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of Assay Buffer to all wells.
-
For inhibitor studies, add 5 µL of the test compound at various concentrations. For control wells, add 5 µL of vehicle (e.g., DMSO).
-
Add 10 µL of the diluted recombinant PTPN12 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding 15 µL of the DiFMUP substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader (Excitation: 355 nm, Emission: 460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Malachite Green Colorimetric Assay
This assay provides a robust and cost-effective method for measuring phosphatase activity by quantifying the release of inorganic phosphate (Pi).[12]
Principle: PTPN12 dephosphorylates a phosphopeptide substrate, releasing free phosphate. The malachite green reagent forms a colored complex with the released phosphate, which can be measured spectrophotometrically at ~620 nm.
Protocol:
-
Reagent Preparation:
-
Phosphatase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
Recombinant PTPN12: Dilute to the desired concentration in Phosphatase Assay Buffer.
-
Phosphopeptide Substrate: A generic tyrosine phosphopeptide, such as DADE(pY)LIPQQG, can be used.[13] Alternatively, a custom peptide corresponding to a known PTPN12 substrate phosphorylation site (e.g., from HER2 or EGFR) can be synthesized.[5][14] Prepare a 1 mM stock solution in water.
-
Malachite Green Reagent: Prepare fresh by mixing 100 volumes of Malachite Green Solution A with 1 volume of Malachite Green Additive B.[12]
-
-
Assay Procedure (96-well plate format):
-
Prepare a phosphate standard curve using the provided phosphate standard.
-
In the sample wells, add 20 µL of Phosphatase Assay Buffer.
-
Add 10 µL of test compounds or vehicle control.
-
Add 10 µL of diluted recombinant PTPN12.
-
Pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 10 µL of the phosphopeptide substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 100 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the amount of phosphate released in each sample by interpolating from the phosphate standard curve.
-
Calculate the specific activity of PTPN12 (nmol of Pi released/min/mg of enzyme).
-
Investigating PTPN12-Substrate Interactions
To understand the biological function of PTPN12, it is crucial to identify and characterize its substrates.
In Vitro Dephosphorylation of Protein Substrates
This assay determines if a purified phosphorylated protein is a substrate for PTPN12.
Workflow:
Caption: Workflow for in vitro dephosphorylation assay.
Protocol:
-
Prepare Phosphorylated Substrate:
-
Incubate the purified substrate protein (e.g., recombinant HER2, EGFR) with its corresponding tyrosine kinase and ATP in an appropriate kinase buffer.
-
Confirm phosphorylation by Western blotting with a phospho-specific antibody.
-
Purify the phosphorylated substrate to remove the kinase and ATP.
-
-
Dephosphorylation Reaction:
-
Set up reactions containing the phosphorylated substrate, recombinant PTPN12, and Phosphatase Assay Buffer.
-
Include a control reaction without PTPN12.
-
Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Analysis:
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody for the substrate protein to detect the extent of dephosphorylation.
-
Re-probe with an antibody against the total substrate protein to confirm equal loading.
-
Immunoprecipitation (IP) and Western Blotting
This cell-based assay is used to assess the phosphorylation status of endogenous PTPN12 substrates.
Protocol:
-
Cell Culture and Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the putative substrate protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.[16]
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a pan-phosphotyrosine antibody to detect the phosphorylation level of the immunoprecipitated protein.
-
Strip and re-probe the membrane with an antibody against the total immunoprecipitated protein to confirm equal pulldown.
-
Cellular Assays to Determine PTPN12 Function
Cell-based assays are essential for understanding the physiological role of PTPN12 in a cellular context.
Cell Proliferation Assay
This assay measures the effect of PTPN12 expression on the rate of cell growth.
Protocol:
-
Cell Line Selection and Manipulation:
-
Choose a relevant cancer cell line with low endogenous PTPN12 expression (e.g., some triple-negative breast cancer cell lines).[8][9]
-
Transfect or transduce the cells to either overexpress PTPN12 or a control vector. Alternatively, use a cell line with normal PTPN12 expression and knock down its expression using siRNA.[12][17]
-
-
Assay Procedure:
-
Data Analysis:
-
Plot the cell number against time for each condition. A slower growth rate in PTPN12-overexpressing cells compared to control cells would indicate its role as a negative regulator of proliferation.
-
Cell Migration and Invasion Assays
These assays assess the impact of PTPN12 on the migratory and invasive potential of cancer cells.
Protocol (Wound Healing Assay for Migration):
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to confluence.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12-24 hours).
-
Measure the width of the wound at different time points to quantify the rate of cell migration into the empty space. Slower wound closure in PTPN12-expressing cells would suggest an inhibitory role in cell migration.[12]
-
Protocol (Transwell Invasion Assay):
-
Chamber Preparation:
-
Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
-
Cell Seeding and Incubation:
-
Seed cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Remove the non-invading cells from the top of the membrane.
-
Fix and stain the cells that have invaded through the membrane to the lower surface.
-
Count the number of invaded cells under a microscope. A lower number of invaded cells in the PTPN12-expressing group would indicate a role in suppressing invasion.[7][18]
-
PTPN12 Inhibitor Screening and Characterization
The development of potent and selective PTPN12 inhibitors is a key goal in drug discovery.
| Inhibitor | Type | Reported IC₅₀ (nM) for PTPN12 |
| NSC-87877 | Competitive | 630[3] |
| PHPS1 | Competitive | 110[3] |
| PTP1B Inhibitor | Non-selective | 3,300[3] |
| J1-65 | Competitive | N/A |
Table 1: Examples of PTPN12 Inhibitors.
The fluorescence-based and malachite green assays described in Section 3 can be adapted for high-throughput screening (HTS) of compound libraries to identify novel PTPN12 inhibitors. Hits from the primary screen should be validated through dose-response curves to determine their IC₅₀ values. Further characterization should include selectivity profiling against other PTPs and mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[1]
Conclusion
The in vitro experimental designs and protocols outlined in this guide provide a robust framework for the comprehensive study of PTPN12. By elucidating its enzymatic activity, substrate specificity, and cellular functions, researchers can gain deeper insights into its role as a tumor suppressor and advance the development of novel therapeutic strategies targeting PTPN12-related pathways.
References
-
Reaction Biology. PTPN12/PTP-PEST Phosphatase Assay Service. [Link]
-
Biochemical and Structural Studies of Protein Tyrosine Phosphatase PTP-PEST (PTPN12) in Search of Small Molecule Inhibitors. PubMed. [Link]
-
Switching of the substrate specificity of protein tyrosine phosphatase N12 by cyclin-dependent kinase 2 phosphorylation orchestrating 2 oncogenic pathways. PubMed. [Link]
-
Switching of the substrate specificity of protein tyrosine phosphatase N12 by cyclin-dependent kinase 2 phosphorylation orchestrating 2 oncogenic pathways. ResearchGate. [Link]
-
Inhibition of PTPN12 (unknown origin) pre-incubated for 20 mins followed by fluorescence substrate addition and measured after 120 mins by DiFMUP assay. ChEMBL. [Link]
-
Activation of Multiple Proto-oncogenic Tyrosine Kinases in Breast Cancer via Loss of the PTPN12 Phosphatase. PMC. [Link]
-
PTPN12 regulates cell proliferation which is mediated by the Hippo signaling pathway. ResearchGate. [Link]
-
Identification of PTPN12 Phosphatase as a Novel Negative Regulator of Hippo Pathway Effectors YAP/TAZ in Breast Cancer. MDPI. [Link]
-
Molecular Pathways: Targeting Protein Tyrosine Phosphatases in Cancer. AACR Journals. [Link]
-
Identification of PTPN12 Phosphatase as a Novel Negative Regulator of Hippo Pathway Effectors YAP/TAZ in Breast Cancer. PMC. [Link]
-
PTPN12 Antibodies, ELISA Kits. antibodies-online. [Link]
-
Decreased expression of protein tyrosine phosphatase non-receptor type 12 is involved in the proliferation and recurrence of bladder transitional cell carcinoma. NIH. [Link]
-
Clinicopathological significance of PTPN12 expression in human breast cancer. PMC. [Link]
-
Biochemical impact of PTPN12 deficiency in tumor-derived cell lines. ResearchGate. [Link]
-
Progress in the correlation between PTPN12 gene expression and human tumors. NIH. [Link]
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Immunoprecipitation and Western Blotting of Phosphotyrosine-Containing Proteins. Springer Link. [Link]
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PTPN12. Wikipedia. [Link]
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Application Notes & Protocols: Rodent Models for the In Vivo Toxicological Assessment of Di-(2-ethylhexyl) terephthalate (DEHTP) and its Major Metabolite, MECPTP
Introduction: The Context of DEHTP and its Metabolite MECPTP
Di-(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer, has seen a significant increase in use as a replacement for Di-(2-ethylhexyl) phthalate (DEHP), a compound that has faced regulatory scrutiny due to its classification as an endocrine disruptor.[1] Consequently, human exposure to DEHTP is widespread and expected to rise.[2] Following ingestion, DEHTP is rapidly metabolized in the body. The major urinary metabolite, mono-(2-ethyl-5-carboxypentyl)terephthalate (MECPTP), has been identified as a robust and specific biomarker for assessing human exposure to DEHTP.[2][3][4][5][6]
Understanding the in vivo effects of chronic exposure to the parent compound, DEHTP, and by extension its primary metabolite MECPTP, is a critical objective for public health and regulatory science. While direct toxicological data on MECPTP is limited, the extensive body of research on the DEHP metabolite, mono-(2-ethylhexyl) phthalate (MEHP), provides a strong mechanistic framework. MEHP is known to exert reproductive and developmental toxicity, and emerging evidence points towards neurotoxic potential.[7][8][9] This precedent underscores the necessity of rigorously evaluating DEHTP/MECPTP using sensitive and validated animal models.
This guide provides a comprehensive framework for designing and executing in vivo studies in rodent models to investigate the pharmacokinetic, behavioral, neurochemical, and histopathological effects of DEHTP exposure, using MECPTP as a key analytical endpoint.
Part 1: Rationale and Animal Model Selection
The use of living animal models is indispensable for toxicological research as they recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs the ultimate biological effect of a xenobiotic.[10] In vitro systems, while valuable for high-throughput screening, cannot fully model systemic effects such as endocrine feedback loops, complex neurobehavioral circuits, or multi-organ toxicity.
Causality in Model Selection
The choice of animal model is the foundation of any in vivo study. For phthalate and plasticizer research, rodents are the most common and well-justified models due to their well-characterized genetics, physiology, and the vast repository of historical data available for comparative analysis.
| Parameter | Selection | Justification & Field-Proven Insights |
| Species | Mouse (Mus musculus), Rat (Rattus norvegicus) | Rat: Preferred for general toxicology and reproductive studies due to larger size (easier blood sampling, organ collection) and historical regulatory acceptance. Sprague-Dawley and Wistar are common outbred strains. Mouse: Preferred for neurobehavioral and genetic studies. Inbred strains like C57BL/6 are genetically identical, reducing variability in behavioral and molecular readouts. |
| Strain | C57BL/6 (Mouse), Sprague-Dawley (Rat) | C57BL/6: Possesses a well-characterized behavioral repertoire and is the background strain for numerous transgenic models, making it ideal for investigating CNS effects.[11] Sprague-Dawley: Widely used in toxicology; extensive historical control data exists for systemic toxicity endpoints (e.g., liver, kidney, reproductive organs).[2] |
| Sex | Both Male and Female | Endocrine-disrupting compounds can have profoundly different effects based on sex. Studying both is essential to identify sex-specific vulnerabilities in neurodevelopment, reproductive function, and behavior.[8][12] |
| Age | Developmental, Adolescent, and Adult exposure models | The timing of exposure is critical. Developmental (in utero/lactational): To assess effects on neurodevelopment and organogenesis.[13] Adolescent: To study impacts on critical periods of brain maturation and sexual development. Adult: To evaluate effects on mature physiological systems. |
Part 2: Experimental Design and Ethical Framework
A robust experimental design ensures that the results are reproducible, statistically sound, and ethically justified. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
The 3Rs: An Ethical Imperative
The principles of Replacement, Reduction, and Refinement (3Rs) must be integrated into the study design.[14][15][16]
-
Replacement: Use in vitro or in silico models where possible for preliminary screening, but acknowledge their limitations for systemic toxicology.
-
Reduction: Use appropriate statistical power analysis to determine the minimum number of animals needed to achieve scientifically valid results.
-
Refinement: Implement procedures to minimize animal pain and distress, such as using the least invasive administration routes and defining humane endpoints.[10][17]
Overall Experimental Workflow
The following diagram outlines a comprehensive workflow for assessing the in vivo effects of DEHTP.
Caption: High-level experimental workflow for in vivo assessment.
Part 3: Core In Vivo Protocols
Protocol 1: Pharmacokinetic (PK) and Biomarker Analysis in Rats
Objective: To characterize the ADME of orally administered DEHTP and quantify the formation and excretion of its major metabolite, MECPTP.[18]
Rationale: Understanding the PK profile is essential for linking exposure dose to internal dose at target organs. This protocol establishes the critical relationship between the administered compound (DEHTP) and the measured biomarker (MECPTP). In humans, MECPTP is the predominant urinary metabolite, and this protocol validates if the rodent model recapitulates this metabolic pathway.[4]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=12), cannulated (jugular vein) for serial blood sampling.
-
Dosing: Administer a single oral gavage dose of DEHTP (e.g., 100 mg/kg) dissolved in a suitable vehicle (e.g., corn oil).
-
Sample Collection:
-
Collect blood samples (approx. 100 µL) via the cannula at pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Process to plasma and store at -80°C.
-
House rats in metabolic cages to collect urine at intervals: 0-4h, 4-8h, 8-12h, and 12-24h. Record volume and store at -80°C.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of DEHTP and MECPTP in plasma and urine.[19][20]
-
Use isotopically labeled internal standards for DEHTP and MECPTP to ensure accuracy.
-
For urine, perform analysis with and without β-glucuronidase treatment to assess the extent of metabolite conjugation, a key metabolic step that can show species differences.[2][19]
-
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Expected Data Output (Example):
| Parameter | DEHTP (Plasma) | MECPTP (Plasma) | MECPTP (Urine) |
| Tmax (hr) | ~1-2 | ~4-6 | ~8-12 |
| Cmax (ng/mL) | Variable | Variable | Variable |
| AUC (ng*hr/mL) | Variable | Variable | N/A |
| t1/2 (hr) | ~2-4 | ~6-8 | ~8-10 |
| % Dose Excreted | N/A | N/A | ~15-25% |
Protocol 2: Neurobehavioral Phenotyping in Mice
Objective: To assess if chronic DEHTP exposure induces alterations in locomotor activity, anxiety-like behavior, and cognitive function.
Rationale: Behavioral tests are highly sensitive, non-invasive indicators of nervous system dysfunction.[11] Changes in behavior can be the first sign of neurotoxicity or may reflect the neuro-active potential of endocrine disruption. This battery of tests provides a multi-faceted view of CNS health.
Methodology:
-
Animal Model: Male and Female C57BL/6 mice (n=12-15 per sex per group).
-
Dosing: Administer DEHTP via oral gavage daily for at least 28 days. Include a vehicle control group and at least three dose levels (e.g., 10, 100, 500 mg/kg/day).
-
Behavioral Test Battery (perform in order of least to most stressful):
-
Open Field Test (Day 29): Place mouse in a 40x40 cm arena for 10 minutes. Use video tracking software to measure total distance traveled (locomotor activity) and time spent in the center zone (anxiety-like behavior).
-
Elevated Plus Maze (Day 31): A plus-shaped maze with two open and two closed arms, elevated from the floor. Measure time spent in and entries into the open arms over a 5-minute period. A reluctance to explore open arms is indicative of anxiety.
-
Novel Object Recognition (NOR) Test (Days 33-34):
-
Habituation: Allow mouse to explore an empty arena.
-
Training: Place mouse in the arena with two identical objects.
-
Testing (24h later): Replace one object with a novel one. Memory is assessed by the "discrimination index," which measures the preference for exploring the novel object over the familiar one.[21]
-
-
-
Data Analysis: Use ANOVA or Kruskal-Wallis tests to compare dose groups to the vehicle control.
Protocol 3: Post-Mortem Neurochemical and Histopathological Analysis
Objective: To identify the molecular and cellular correlates of any behavioral changes observed.
Rationale: This protocol provides the mechanistic "ground truth" for the behavioral data. Neurochemical analysis can reveal disruptions in neurotransmitter systems, while histopathology can identify physical damage, inflammation, or cell death in key brain regions.[22][23]
Hypothesized Neurotoxic Pathway of MECPTP (based on MEHP analogue)
Caption: Hypothesized pathway for MECPTP-induced neurotoxicity.
Methodology:
-
Tissue Collection: Immediately following the final behavioral test, euthanize mice via an approved method and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or collect brains rapidly (for neurochemistry).
-
Neurochemical Analysis (from non-perfused brains):
-
Dissect key brain regions on ice: Hippocampus, Prefrontal Cortex, Striatum.
-
Homogenize tissue and use established protocols for analysis.
-
HPLC-ECD: To measure levels of monoamine neurotransmitters (dopamine, serotonin) and their metabolites.
-
Metabolomics (LC-MS/GC-MS): For an unbiased screen of metabolic pathway disruption.[22]
-
-
Histopathological Assessment (from perfused brains):
-
Post-fix, process, and embed brains in paraffin.
-
Cut sections (e.g., 5-10 µm) and mount on slides.
-
H&E Staining: For general morphological assessment of cell health, necrosis, or pyknosis in regions like the hippocampal CA1.[24]
-
Immunohistochemistry (IHC): Use specific antibodies to probe for:
-
GFAP: To detect reactive astrogliosis (a marker of brain injury).
-
Iba1: To detect microglial activation (a marker of neuroinflammation).
-
Cleaved Caspase-3: To identify cells undergoing apoptosis.
-
-
-
Data Analysis: For IHC, quantify staining intensity or cell counts in defined regions of interest using image analysis software (e.g., ImageJ). For neurochemistry, use appropriate statistical tests to compare dose groups.
Part 4: Data Integration and Target Engagement
The true power of this approach lies in integrating the datasets. A finding of impaired memory in the NOR test (Protocol 2) becomes vastly more significant if it correlates with pyramidal neuron loss in the hippocampus (Protocol 3) and occurs at exposure levels that produce measurable MECPTP concentrations in the plasma and brain (Protocol 1).
While the direct molecular target of MECPTP is unknown, this integrated approach allows for the identification of robust target engagement biomarkers of toxicity.[25][26] For example, a dose-dependent increase in hippocampal GFAP expression could serve as a reliable biomarker of DEHTP-induced neuroinflammation, providing a quantifiable endpoint for future screening and mitigation studies.
By systematically applying these validated protocols, researchers can generate the high-quality, reproducible in vivo data necessary to understand the potential risks associated with human exposure to DEHTP and its primary metabolite, MECPTP.
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Klötzer, K., et al. (2012). Neurochemical findings in the MPTP model of Parkinson's disease. PubMed. [Link]
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Quantification of MECPTP in environmental samples like water and soil.
An Application Note and Protocol for the Quantification of Mecoprop (MCPP) in Environmental Water and Soil Samples
A Note on Nomenclature: MECPTP vs. Mecoprop (MCPP)
It is important to address a point of potential ambiguity regarding the analyte "MECPTP." This acronym can refer to mono(2-ethyl-5-carboxypentyl) terephthalate, a metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP). While MECPTP is a relevant emerging contaminant, particularly in the context of human biomonitoring, the term "Mecoprop" (also known as MCPP) is a widely used phenoxy herbicide. Given the context of environmental sample analysis in water and soil, this application note will focus on the quantification of Mecoprop (MCPP). The analytical methodologies described herein, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are foundational and can be adapted for the analysis of MECPTP with appropriate method development.
Introduction
Mecoprop (MCPP) is a selective, post-emergence herbicide used to control broadleaf weeds in turf and cereal crops.[1] Its widespread use raises concerns about its potential to contaminate soil and water resources, posing risks to non-target organisms and potentially human health.[1][2] Monitoring the concentration of Mecoprop in environmental matrices is crucial for assessing its environmental fate, ensuring regulatory compliance, and safeguarding ecosystem and human health. This application note provides a detailed protocol for the quantification of Mecoprop in water and soil samples using solid-phase extraction (SPE) and liquid-solid extraction followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Analytical Workflow Overview
The overall analytical workflow for the quantification of Mecoprop in environmental samples involves several key stages, from sample collection to final data analysis. Each step is critical for achieving accurate and reproducible results.
Figure 1: General workflow for Mecoprop analysis.
Part 1: Analysis of Mecoprop in Water Samples
Principle
For aqueous samples, solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of analytes.[3] Water samples are passed through a sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of organic solvent, which is subsequently concentrated and analyzed by LC-MS/MS.
Protocol: Water Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in clean amber glass bottles. To prevent microbial degradation of Mecoprop, acidify the samples to a pH of approximately 3 with an appropriate acid (e.g., acetic acid).[4] If not analyzed immediately, store the samples at 4°C.
-
Filtration: If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (acidified to pH 3) through it.[4] Do not allow the cartridge to dry out.
-
Sample Loading: Load 100-500 mL of the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances that are not retained on the sorbent.
-
Analyte Elution: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes. Elute the retained Mecoprop with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Part 2: Analysis of Mecoprop in Soil Samples
Principle
For solid samples like soil, a solvent extraction method is typically employed to transfer the analyte from the sample matrix into a liquid phase. The resulting extract is then cleaned up and concentrated before instrumental analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective.[5]
Protocol: Soil Sample Preparation and Extraction
-
Sample Preparation: Air-dry the soil sample in a well-ventilated area, away from direct sunlight. Once dried, gently disaggregate the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if necessary.
-
Vortex the mixture vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.[5]
-
Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Part 3: LC-MS/MS Instrumental Analysis
Principle
Liquid chromatography (LC) separates the components of the sample extract, and tandem mass spectrometry (MS/MS) provides sensitive and selective detection and quantification of the target analyte, Mecoprop.[6]
Typical LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity HPLC or equivalent[7] |
| Column | C18 reversed-phase column (e.g., 100 x 3.0 mm, 2.7 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[7] |
| Gradient | Optimized for separation of Mecoprop from matrix interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Sciex TripleQuad 6500 or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
Note: The specific MRM transitions for Mecoprop should be optimized by direct infusion of a standard solution.
Part 4: Method Validation and Quality Control
To ensure the reliability of the analytical data, the method must be validated. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[7] The LOQ for Mecoprop in soil has been reported as 0.01 mg/kg.[7] For water, an LOQ of 0.01 µg/L has been established in some methods.[8]
-
Accuracy and Precision: Determined by analyzing replicate spiked samples at different concentration levels. Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD).
-
Matrix Effects: Assessed by comparing the response of a standard in solvent to the response of a standard spiked into a blank sample extract.
-
Quality Control: Include procedural blanks, spiked blanks, and matrix spikes in each analytical batch to monitor for contamination and assess method performance.
Typical Performance Data
| Parameter | Water | Soil |
| LOQ | 0.01 µg/L[8] | 0.01 mg/kg[7] |
| LOD | ~0.003 µg/L | 0.000222-0.000334 mg/kg[7] |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (% Recovery) | 80-120% | 70-120% |
| Precision (RSD) | <15% | <20% |
Conclusion
The described methods provide a robust and reliable approach for the quantification of Mecoprop in water and soil samples. The use of solid-phase extraction for water and a modified QuEChERS method for soil, followed by LC-MS/MS analysis, offers the high sensitivity and selectivity required for environmental monitoring. Proper method validation and the consistent use of quality control measures are essential for generating high-quality, defensible data.
References
- Extraction Methods of Microplastics in Environmental Matrices: A Comparative Review. (n.d.).
- Analytical Methods for the Determination of Persistent Ingredients of Personal Care Products in Environmental Matrices - ResearchGate. (2025, August 6).
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4).
- Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di‐2‐ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine - ResearchGate. (n.d.).
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - MDPI. (n.d.).
- ECM for 2,4-D, 2,4-DB, 2,4-DP-p (Dichlorprop-p), MCPA, MCPB & Mecoprop-p (MCPP-p) in Water - MRID 49775206 - EPA. (n.d.).
- Analytical methods for microplastics in the environment: a review - PMC - PubMed Central. (2022, September 29).
- Mecoprop (MCPP) - NationBuilder. (n.d.).
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- Possible source term of high concentrations of mecoprop-p in leachate and water quality: Impact of climate change, public use and disposal - ClimaHealth. (n.d.).
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- Methods - Soil & Water Lab. (n.d.).
- Sample Preparation Techniques for the Analysis of Microplastics in Soil—A Review - MDPI. (n.d.).
- Sample Preparation Methods for the Determination of Organic Micropollutants | Request PDF - ResearchGate. (2025, October 11).
- Occurrence and Removal Characteristics of Phthalate Esters from Typical Water Sources in Northeast China - NIH. (n.d.).
- Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - NIH. (2025, October 25).
- Applicability of an on-line solid-phase extraction liquid chromatography – tandem mass spectrometry for the wastewater-based. (2022, July 15).
- Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed. (2022, June 4).
- Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016 - CDC Stacks. (2017, November 1).
- Reliable quantification of phthalates in environmental matrices (air, water, sludge, sediment and soil): A review | Request PDF - ResearchGate. (2025, August 10).
- Measurement of heavy metals in soil, plants and water samples based on multi-walled carbon nanotube modified with Bis. (2022, March 28).
- A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages | Waters. (n.d.).
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- Soil sample collection and analysis procedures - Minnesota Pollution Control Agency. (2024, May 13).
- Determination of Phthalates in Purified Drinking Water in Italy - MDPI. (n.d.).
- Soil, Water & Hazardous Waste - Enthalpy Analytical. (2025, October 1).
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Terephthalate Isomers
Abstract
This application note provides a comprehensive guide to the separation of terephthalate positional isomers—phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-)—using High-Performance Liquid Chromatography (HPLC). Due to their structural similarity and importance as industrial chemical feedstocks and impurities, their effective separation and quantification are critical.[1][2][3] This document delves into the underlying chromatographic principles, offers detailed experimental protocols, and discusses the critical parameters that govern the successful resolution of these challenging analytes. Methodologies covering reversed-phase and mixed-mode chromatography are presented, providing robust solutions for researchers, quality control analysts, and professionals in drug development.
Introduction: The Challenge of Separating Terephthalate Isomers
Terephthalic acid and its isomers, isophthalic acid and phthalic acid, are benzenedicarboxylic acids with wide industrial significance.[4] Terephthalic acid is a primary monomer for the production of polyethylene terephthalate (PET), a polymer ubiquitous in packaging and textiles.[5] Isophthalic acid is used to produce specialized polymers, and phthalic acid is a precursor for phthalate ester plasticizers.[2][6] The presence of these isomers as impurities can significantly impact polymer properties and product quality.[7][8]
The challenge in their separation lies in their identical chemical formula (C₈H₆O₄) and molecular weight, differing only in the substitution pattern of the two carboxylic acid groups on the benzene ring.[1][3] This subtle structural difference results in very similar physicochemical properties, such as polarity and pKa values, making their resolution by conventional reversed-phase HPLC difficult.[1][9] This guide will explore advanced HPLC strategies to overcome these challenges.
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High-Sensitivity LC-MS/MS Method for the Quantification of Mecoprop (MCPP) in Environmental Water Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note details a robust and highly sensitive method for the detection and quantification of the phenoxy acid herbicide Mecoprop (MCPP) and its characteristic fragments using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mecoprop is a widely used herbicide for controlling broadleaf weeds, and its monitoring in environmental samples is critical for regulatory compliance and environmental safety.[1] The described method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This approach provides the high selectivity and sensitivity required to meet stringent regulatory limits, such as the European Union's maximum limit of 0.1 µg/L for individual pesticides in drinking water.[2]
Introduction and Scientific Principle
Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is a selective, systemic herbicide whose widespread use necessitates reliable analytical methods for monitoring its presence in the environment.[1] Due to its acidic nature and thermal lability, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging without a derivatization step.[1][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique due to its high sensitivity, selectivity, and ease of use for polar, thermally labile compounds.[2][4][5]
The core of this method relies on the principles of LC-MS/MS. The sample is first concentrated and purified using Solid-Phase Extraction (SPE). The analyte is then separated from matrix components via reversed-phase HPLC. Upon entering the mass spectrometer's source, the Mecoprop molecules are ionized using Electrospray Ionization (ESI) in negative mode, which is highly efficient for acidic compounds that readily deprotonate to form a stable [M-H]⁻ ion.[4][6]
In the tandem mass spectrometer, the first quadrupole (Q1) is set to isolate this specific deprotonated precursor ion (m/z 213.0). This isolated ion is then fragmented in the collision cell (q2), and the resulting characteristic product ions are filtered by the third quadrupole (Q3) and detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces chemical noise, enabling quantification at ultra-trace levels.[7]
Experimental Workflow
The entire analytical process, from sample collection to final data analysis, follows a systematic workflow designed to ensure accuracy and reproducibility.
Caption: Overall experimental workflow from sample preparation to data reporting.
Detailed Protocols and Methodologies
Materials and Reagents
-
Standards: Certified reference material of Mecoprop (MCPP), CAS: 93-65-2.[1]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%), Hydrochloric acid.
-
SPE Cartridges: C18 SPE cartridges (500 mg, 6 mL).[1]
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Standard Preparation Protocol
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of Mecoprop standard and dissolve in 10 mL of methanol. Store at -20°C.
-
Working Stock (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with methanol.
-
Calibration Standards (0.01 - 1.0 µg/L): Prepare a series of calibration standards by spiking the appropriate volumes of the working stock into blank matrix (LC-MS grade water that has undergone the full sample preparation process). This accounts for any matrix effects or recovery losses.[8]
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is optimized for concentrating Mecoprop from a 500 mL water sample.
-
Sample Acidification: Measure 500 mL of the water sample. Add hydrochloric acid to adjust the pH to ~2.5.[1]
-
Scientist's Note: Acidification is critical. It protonates the carboxylic acid group of Mecoprop, rendering the molecule neutral and enhancing its retention on the non-polar C18 sorbent.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH ~2.5).[1] Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 15 minutes to remove residual water.
-
Elution: Elute the retained Mecoprop with 5 mL of methanol into a collection tube.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).[1] Vortex and transfer to an autosampler vial for analysis.
Instrumentation and Analytical Conditions
Analysis is performed on a triple quadrupole mass spectrometer equipped with an ESI source and coupled to a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, return to 10% B |
| Scientist's Note: The acidic mobile phase maintains the analyte in its neutral form, ensuring good peak shape and retention on the C18 column.[5] A gradient elution is used to effectively separate Mecoprop from any co-extracted matrix components.[4] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Curtain Gas | 20 psi |
| Collision Gas | Argon |
MRM Transitions for Mecoprop
The selection of specific precursor-to-product ion transitions is the foundation of the MRM assay's selectivity.
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Mecoprop | 213.0 | 141.0 | -15 | Quantifier |
| Mecoprop | 213.0 | 167.0 | -12 | Qualifier |
| Note: Collision energies are instrument-dependent and require optimization. |
Fragmentation Pathway Analysis
In the negative ESI mode, Mecoprop (C₁₀H₁₁ClO₃, MW: 214.64) loses a proton from its carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 213.0. Upon collision-induced dissociation (CID) in the collision cell, the most abundant fragmentation occurs.
The primary fragmentation pathway involves the neutral loss of the propanoic acid side-chain via cleavage of the ether bond, resulting in the stable 4-chloro-2-methylphenoxide anion at m/z 141.0 . This highly specific and abundant fragment is ideal for quantification.
Caption: Proposed fragmentation pathway of Mecoprop [M-H]⁻ precursor ion.
Conclusion
The LC-MS/MS method presented here provides a highly selective, sensitive, and reliable workflow for the quantification of Mecoprop in environmental water samples. The combination of Solid-Phase Extraction for sample preparation and Multiple Reaction Monitoring for detection allows the method to achieve limits of quantification in the sub-µg/L range, comfortably meeting the requirements for regulatory monitoring.[4][8] This protocol is robust and can serve as a foundational method for laboratories involved in environmental safety and pesticide residue analysis.
References
-
El-Deen, A. K., & El-Sayed, N. N. (2022). Development and validation of analytical method for acidic pesticide residues determination in water using LC-MS/MS. International Journal of Environmental Analytical Chemistry. [Link]
-
Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. [Link]
-
TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]
-
Communal, P. Y., Royer, A., Schauber, C., & Faye, T. (2014). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC–MS-MS. Varian, Inc., Application Note. [Link]
-
Morita, H., Kamijo, Y., Yoshimura, K., & Ide, A. (2002). Determination of the herbicide mecoprop (MCPP) in the serum and urine of a patient with MCPP poisoning. Journal of UOEH. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. [Link]
-
Jo, S., et al. (2024). Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products. Foods. [Link]
-
Ballesteros-Gómez, A., & Rubio, S. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. Analytica Chimica Acta. [Link]
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- 8. Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of MECPTP in Complex Matrices
Welcome to the technical support center for the bioanalysis of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the quantification of this key Di-2-ethylhexyl terephthalate (DEHTP) metabolite in complex biological matrices like urine and plasma. As a moderately lipophilic molecule (XLogP3: 2.7) with two carboxylic acid groups, MECPTP presents unique analytical challenges.[1] This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the accuracy and robustness of your data.
Part 1: Core Troubleshooting Guide
This section addresses the most frequent and challenging issues encountered during MECPTP quantification by LC-MS/MS. We will explore the root causes and provide systematic, step-by-step solutions.
Issue 1: High Variability & Poor Reproducibility (%CV > 15%)
High variability in quality controls (QCs) and study samples is a critical issue that undermines the reliability of a bioanalytical method.[2] The source of this variability can often be traced back to inconsistent sample preparation or unaccounted-for matrix effects.[3][4]
Potential Causes & Diagnostic Steps:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce significant variability if not meticulously controlled.
-
Diagnosis: Evaluate the response of your internal standard (IS). A high %CV in the IS response across the batch points to inconsistent extraction, pipetting errors, or variable evaporation steps. Regulatory guidelines emphasize monitoring IS response to ensure analytical run acceptability.[5][6]
-
Solution: Automate sample preparation where possible.[7] If manual, ensure all analysts are rigorously trained on the specific timings, mixing energies (e.g., vortex speed and time), and volumes for each step. For SPE, ensure consistent flow rates and avoid cartridge drying.
-
-
Differential Matrix Effects: Every biological sample is unique.[3] Variations in endogenous matrix components (e.g., lipids, salts, other metabolites) between samples can lead to variable ion suppression or enhancement, a primary cause of imprecision.[4][8][9]
-
Diagnosis: Perform a post-extraction addition experiment. Compare the analyte response in a neat solution to its response in blank matrix extract spiked at the same concentration. A significant difference indicates the presence of matrix effects.
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC method to separate MECPTP from co-eluting matrix components, particularly phospholipids which are a common source of ion suppression.
-
Enhance Sample Cleanup: Transition from a simple protein precipitation (PPT) to a more rigorous sample preparation technique like SPE or LLE to better remove interfering matrix components.[10][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d4-MECPTP) is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, providing the most effective normalization.[12][13][14] If a SIL-IS is unavailable, a carefully selected structural analog can be used, but requires thorough validation to ensure it tracks the analyte's behavior.[13][15]
-
-
-
Analyte Stability Issues: MECPTP, being an ester, could be susceptible to enzymatic or pH-driven hydrolysis during sample collection, storage, or processing.
-
Diagnosis: Conduct thorough stability assessments as mandated by regulatory guidelines, including bench-top, freeze-thaw, and long-term stability studies.[1][5][16]
-
Solution: Ensure samples are stored at or below -70°C. Keep samples on ice during processing. Consider adding esterase inhibitors immediately after sample collection if enzymatic degradation is suspected. Adjusting the sample pH can also mitigate chemical instability.
-
Issue 2: Low Analyte Recovery (<70%)
Low recovery is a common hurdle that can compromise assay sensitivity and accuracy. The source of analyte loss can be multifaceted, occurring at any stage from sample preparation to injection.
Potential Causes & Systematic Troubleshooting:
The following workflow provides a structured approach to identifying the source of analyte loss.
Caption: Systematic workflow for troubleshooting low MECPTP recovery.
Detailed Solutions:
-
Non-Specific Binding (NSB): MECPTP's structure has both polar (dicarboxylic acid) and non-polar (alkyl chain, benzene ring) regions, making it prone to binding to plasticware.
-
Solution: Use low-binding polypropylene or silanized glass tubes and plates. Consider adding a small percentage of organic solvent (e.g., acetonitrile) or a non-ionic surfactant to your sample diluent to reduce binding.
-
-
Inefficient Extraction: The choice of extraction technique and its parameters are critical.
-
Protein Precipitation (PPT): While simple, PPT often yields lower recovery and less clean extracts.[11] It may be insufficient for achieving low limits of quantification.
-
Liquid-Liquid Extraction (LLE): For MECPTP, which has two carboxylic acid groups, the pH of the aqueous sample must be adjusted to below its pKa (~4-5) to protonate these groups, making the molecule less polar and more extractable into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Solid-Phase Extraction (SPE): A mixed-mode anion exchange SPE sorbent can be highly effective. At a neutral or slightly basic pH, the carboxylate groups will be negatively charged and bind to the anion exchange sorbent. Interfering non-polar compounds can be washed away with an organic solvent, and then the pH can be lowered to neutralize MECPTP for elution.
-
| Extraction Method | Pros | Cons | Recovery Potential for MECPTP |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[11] | Low recovery, high matrix effects.[4][11] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences. | Can be labor-intensive, emulsion formation. | Moderate to High (pH dependent) |
| Solid-Phase Extraction (SPE) | High recovery, excellent cleanup, high concentration factor.[11] | More complex method development, higher cost. | High to Very High |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape compromises integration accuracy and resolution, directly impacting the quality of quantitative results.[7]
Potential Causes & Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between MECPTP's acidic carboxyl groups and active sites (e.g., free silanols) on the column packing material. This is a common issue for acidic compounds.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acids. This keeps them fully protonated and minimizes ionic interactions with the stationary phase. Using a buffered mobile phase (e.g., 0.1% formic acid) is essential.
-
Column Choice: Use a high-purity, end-capped C18 column or a column with a modern particle technology (e.g., hybrid particles) known for low silanol activity.
-
-
-
Peak Fronting:
-
Cause: Often a sign of column overload or a mismatch between the injection solvent and the initial mobile phase.[7]
-
Solution:
-
Reduce Injection Mass: Dilute the sample and reinject. If the peak shape improves, overload was the issue.
-
Solvent Mismatch: The injection solvent should be weaker than or equal in strength to the initial mobile phase. Reconstituting the final extract in the initial mobile phase is best practice.
-
-
-
Split or Broad Peaks:
-
Cause: Can be caused by a partially clogged column frit, a column void, or injecting a large volume of a strong solvent.[7]
-
Solution:
-
Check for Blockages: Reverse and flush the column (disconnect from the detector first). Use an in-line filter or guard column to protect the analytical column.
-
Injection Volume/Solvent: As with fronting, ensure the injection solvent is compatible with the mobile phase and reduce the volume if necessary.
-
-
Caption: Decision tree for diagnosing poor peak shape issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best internal standard (IS) for MECPTP quantification?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Mono-2-ethyl-5-carboxypentyl-d4 terephthalate (d4-MECPTP).[12] A SIL-IS has nearly identical chemical and physical properties, meaning it will behave the same way during sample preparation, chromatography, and ionization in the mass spectrometer.[13][14] This provides the most accurate compensation for matrix effects and procedural losses. If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it must be rigorously validated to demonstrate that it adequately tracks the analyte's performance.[13][15]
Q2: My samples are urine. Do I need to perform enzymatic hydrolysis?
A: It depends on your study's objectives. While MECPTP is an oxidative metabolite, it can still undergo glucuronidation before excretion. However, studies have shown that a very high percentage (e.g., ~99%) of MECPTP is excreted in its free, unconjugated form in human urine.[4][12] For most applications, measuring the free fraction is sufficient and representative of exposure. If you need to measure the total MECPTP concentration (free + conjugated), you would need to include a hydrolysis step using an enzyme like β-glucuronidase.[12]
Q3: I am seeing significant ion suppression. How can I mitigate this?
A: Ion suppression is a common challenge in bioanalysis, especially with electrospray ionization (ESI).[9] Here is a prioritized strategy:
-
Improve Sample Cleanup: This is the most effective approach.[10] Move from a dilute-and-shoot or protein precipitation method to a more selective technique like SPE or LLE to remove the interfering matrix components (e.g., phospholipids, salts).
-
Optimize Chromatography: Increase the chromatographic resolution between MECPTP and the region where matrix components elute. A longer gradient, a different column chemistry, or hydrophilic interaction liquid chromatography (HILIC) could be explored.
-
Reduce Matrix Load: Dilute the sample extract before injection. This will dilute both the analyte and the interfering components, potentially reducing the suppression effect, but this may compromise the limit of quantification.
-
Use a SIL-IS: As mentioned, a SIL-IS will be suppressed to the same extent as the analyte, correcting for the signal loss during data processing.
Q4: My method works well for calibration standards in solvent, but fails for matrix-based QCs. What's the problem?
A: This is a classic sign of significant matrix effects.[8] Your standards prepared in a clean solvent do not contain the endogenous biological components that are present in your QCs and real samples. These components can interfere with ionization (suppression/enhancement) or recovery during sample preparation. The method must be developed and validated using the same biological matrix as the study samples, as required by all major regulatory guidelines.[1][5][6] You must prepare your calibration curve and QCs by spiking known amounts of analyte into blank, authentic matrix.
References
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- 5. Buy Online CAS Number 1684398-42-2 - TRC - this compound (MECPTP) | LGC Standards [lgcstandards.com]
- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di‐2‐ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine | Publicación [silice.csic.es]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of MECPTP
Welcome to the technical support center for the LC-MS/MS analysis of MECPTP. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most persistent challenges in quantitative mass spectrometry: the matrix effect. Here, we provide in-depth, experience-driven answers to common and complex questions, moving beyond simple protocols to explain the "why" behind each strategic choice. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect," and why is it a problem for my MECPTP analysis?
Answer:
The matrix effect is the alteration—either suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simple terms, molecules from your sample (e.g., salts, lipids, proteins in plasma; organic acids in urine) enter the mass spectrometer's ion source at the same time as your target analyte, MECPTP.[1] These matrix components compete with MECPTP for the limited energy and surface area available for ionization in the ESI source, typically leading to a suppressed signal (ion suppression).[1][3] Less commonly, they can enhance the signal.
This is a critical problem because it directly impacts the accuracy, precision, and sensitivity of your quantitative results.[4] If the matrix effect is inconsistent between your calibration standards and your unknown samples, or even between different lots of the same biological matrix, your calculated concentrations of MECPTP will be erroneous.[4] Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during method validation to ensure data integrity.[5][6]
Troubleshooting Guide: Identification, Quantification, and Reduction
This section is structured to guide you through a logical workflow: first, how to determine if you have a matrix effect, then how to measure it, and finally, how to fix it.
Part 1: Identifying and Quantifying Matrix Effects
Answer:
Visual inspection of your chromatograms (e.g., inconsistent peak areas for the same concentration) is a clue, but a quantitative assessment is required for validation. The "gold standard" approach is the post-extraction spike method , which is used to calculate the Matrix Factor (MF).[2]
The core principle is to compare the response of MECPTP in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix, free of the analyte.[2]
Experimental Protocol: Calculating Matrix Factor (MF)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike MECPTP and its internal standard (IS) into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma, urine) from at least six different sources/lots.[6] After the final evaporation step, spike the extracts with MECPTP and IS at the same concentration as Set A.
-
Set C (Pre-Spike Matrix / Recovery): Spike MECPTP and IS into the blank matrix before extraction. Process these samples through your entire sample preparation procedure.
-
-
Analyze and Calculate:
-
Inject all samples onto the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and the IS-Normalized MF using the following formulas:
Parameter Formula Interpretation Matrix Factor (MF) (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A) MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.[2] IS-Normalized MF (Response Ratio of Analyte/IS in Set B) / (Response Ratio of Analyte/IS in Set A) This is the most critical value. It shows if the IS is effectively compensating for the matrix effect. Recovery (%RE) (Peak Response of Analyte in Set C) / (Peak Response of Analyte in Set B) x 100 Measures the efficiency of your sample preparation process. -
According to FDA and ICH M10 guidelines, the precision (Coefficient of Variation, %CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[6] This ensures that the method is rugged and not susceptible to variability between individual samples.[6]
Part 2: Strategies for Reducing Matrix Effects
If you've confirmed a significant and variable matrix effect, the next step is to eliminate or reduce it. The most effective way to do this is by improving the sample cleanup.[7]
Answer:
"Dilute-and-shoot" is the simplest sample preparation method but provides the least cleanup, making it highly susceptible to matrix effects, especially from phospholipids in plasma.[8][9] Your next step should be to implement a more selective sample preparation technique. The choice depends on the physicochemical properties of MECPTP and the required sensitivity.
Here is a decision-making workflow:
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For... |
| Liquid-Liquid Extraction (LLE) | Partitions MECPTP into a water-immiscible organic solvent based on polarity, leaving polar interferences (salts) behind.[9] | Excellent removal of salts and very polar molecules.[7][10] | Can be labor-intensive; emulsion formation can be an issue; may not effectively remove phospholipids.[11] | MECPTP being non-polar to moderately polar; removing highly polar matrix components. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent (e.g., C8, C18, or mixed-mode) to selectively retain MECPTP while matrix components are washed away.[11][12] | Highly selective and versatile; can concentrate the analyte, improving sensitivity.[7][12] | Requires more method development; can be more costly per sample.[8] | Achieving the cleanest extracts and highest sensitivity; when MECPTP has unique chemical properties (e.g., charge, polarity). |
| Phospholipid Removal (PLR) | Uses specialized plates or cartridges that selectively bind and remove phospholipids from the sample extract. | Fast, simple, and highly effective at removing the primary cause of ion suppression in plasma.[3] | More expensive than simple protein precipitation; does not remove other matrix components.[8] | A quick and effective upgrade from protein precipitation for plasma/serum samples. |
Recommendation: Start with Solid-Phase Extraction (SPE) . It offers the best balance of selectivity, recovery, and ability to concentrate your analyte.[12] A reversed-phase sorbent (like C8 or C18) is a good starting point if MECPTP is hydrophobic. If MECPTP is ionizable, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms will provide superior cleanup.[13]
Experimental Protocol: General Reversed-Phase SPE for Plasma
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Load: Pretreat 0.5 mL of plasma by diluting it 1:1 with 4% phosphoric acid in water. Load the pretreated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute MECPTP with 1 mL of methanol or acetonitrile.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your mobile phase.
Part 3: Chromatographic and Mass Spectrometric Solutions
Answer:
Even with good sample prep, some matrix components may persist. At this stage, you can use chromatographic and mass spectrometric strategies to mitigate the remaining effects.
1. Chromatographic Optimization: The goal is to chromatographically separate MECPTP from the interfering matrix components.
-
Switch to UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles (<2 µm), which provide much higher chromatographic resolution.[14][15] This results in sharper, narrower peaks, reducing the likelihood that an interference will co-elute with MECPTP.[16][17]
-
Modify the Gradient: Adjust your mobile phase gradient to better resolve the MECPTP peak from the region where ion suppression occurs (often in the early part of the run where residual phospholipids elute).
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late eluting portions of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.[13] This keeps the ion source cleaner.
2. Mass Spectrometry Optimization:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most effective way to compensate for matrix effects .[18] A SIL-IS (e.g., MECPTP-d4, MECPTP-¹³C₃) is chemically identical to MECPTP and will co-elute perfectly.[19] Therefore, it will experience the exact same degree of ion suppression or enhancement.[7] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by the matrix effect is normalized, leading to accurate and precise results.[20]
-
Consider APCI: If MECPTP is sufficiently thermally stable and relatively non-polar, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative to Electrospray Ionization (ESI). APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile salts and phospholipids compared to ESI.[21][22][23]
References
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Chemical Society. Retrieved from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. Retrieved from [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). Retrieved from [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). Food and Drug Administration (FDA). Retrieved from [Link]
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European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012). Ovid. Retrieved from [Link]
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Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent Technologies. Retrieved from [Link]
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Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?. (2011). PubMed. Retrieved from [Link]
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Bioanalytical method validation emea. (2014). SlideShare. Retrieved from [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). National Institutes of Health (NIH). Retrieved from [Link]
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FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved from [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2022). MDPI. Retrieved from [Link]
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Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. (2016). PubMed. Retrieved from [Link]
-
Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. (2004). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). Food and Drug Administration (FDA). Retrieved from [Link]
-
Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. (2013). National Institutes of Health (NIH). Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. Retrieved from [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022). DergiPark. Retrieved from [Link]
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What is the best formula to calculate matrix effect?. (2024). ResearchGate. Retrieved from [Link]
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Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration (FDA). Retrieved from [Link]
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A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). SciSpace. Retrieved from [Link]
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Urinary Cortisol Extraction Using Supported Liquid Extraction Prior to LC–MS–MS Analysis. (n.d.). Biotage. Retrieved from [Link]
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Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). University of Tartu. Retrieved from [Link]
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Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2008). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023). LCGC. Retrieved from [Link]
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Interfaces for LC-MS. (n.d.). Shimadzu. Retrieved from [Link]
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Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved from [Link]
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How to determine the concentration of analytes using the LC-MS/MS when there is serious matrix effect?. (2013). ResearchGate. Retrieved from [Link]
-
HPLC vs UHPLC: What's the Difference and Which One Should You Choose?. (2024). Mastelf. Retrieved from [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2011). National Institutes of Health (NIH). Retrieved from [Link]
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Sample Preparation. (2016). IonSource. Retrieved from [Link]
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HPLC vs UHPLC: Key Differences & Applications. (2024). Phenomenex. Retrieved from [Link]
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Technical Support Center: Optimizing MECPTP Ionization Efficiency
Welcome to the technical support center for Matrix-Enhanced Chemical and Photoionization Time-of-Flight (MECPTP) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to ionization efficiency. Here, we synthesize fundamental principles with field-proven protocols to enhance your experimental outcomes.
Understanding the MECPTP Ionization Mechanism
MECPTP is a hybrid ionization technique that combines the principles of Matrix-Assisted Laser Desorption/Ionization (MALDI) with Atmospheric Pressure Photoionization (APPI). The process is sequential:
-
Matrix-Enhanced Desorption: Your analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs both analyte and matrix molecules into the gas phase. This is a soft process, ideal for thermally sensitive molecules.
-
Photoionization & Chemical Ionization: A vacuum ultraviolet (VUV) lamp then ionizes a dopant gas introduced into the ion source.[1][2] These newly created dopant ions act as charge carriers. They subsequently ionize the neutral analyte molecules through gas-phase reactions, primarily proton transfer or charge exchange.[1][3]
This dual mechanism makes MECPTP a powerful tool for analyzing low-polarity compounds that are challenging to ionize by ESI or traditional MALDI.[2] However, efficiency hinges on the delicate interplay between solid-phase desorption and gas-phase ionization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the matrix in MECPTP?
The matrix is crucial for absorbing the laser energy and facilitating the gentle desorption of the analyte into the gas phase.[4] An ideal matrix must be soluble in solvents compatible with the analyte, absorb strongly at the laser's wavelength, and promote the formation of a homogeneous crystal structure to ensure reproducible results.[5]
Q2: How does a dopant improve ionization efficiency?
In dopant-assisted APPI, a photoionizable molecule (the dopant), such as toluene or acetone, is introduced at a high concentration.[1][6] The VUV lamp has enough energy to ionize the dopant, but not necessarily the background gases like nitrogen or air.[7] These dopant ions then transfer their charge to the neutral analyte molecules, significantly increasing the population of ionized analytes reaching the mass analyzer.[3][7]
Q3: Can I perform MECPTP without a dopant?
Yes, this is analogous to "direct APPI." In this mode, the VUV photons directly ionize the analyte molecules.[1][2] However, this process is generally less efficient than dopant-assisted ionization unless the analyte has a very high photoionization cross-section.[6] For most applications, using a dopant is recommended to enhance sensitivity.[6][7]
Q4: What causes ion suppression in MECPTP?
Ion suppression can occur when other molecules in the sample (the matrix or contaminants) compete with the analyte for ionization.[8] This is more prevalent in dopant-assisted modes, which are mechanistically similar to APCI.[1] Proper sample cleanup and optimization of the matrix-to-analyte ratio are critical to mitigate these effects.[8][9]
Systematic Troubleshooting Guide
Low signal intensity or poor reproducibility are the most common issues in MECPTP experiments.[8] The following guide provides a logical workflow to diagnose and resolve these problems.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A systematic workflow for troubleshooting low signal intensity in MECPTP experiments.
Issue 1: Poor Signal Intensity or Reproducibility
Possible Cause A: Suboptimal Matrix Preparation and Application
-
Why it Matters: The quality of the co-crystallization of the matrix and analyte is paramount. Inhomogeneous crystals or "sweet spots" lead to shot-to-shot variability and poor reproducibility.[10] The physical process of desorption is more efficient with smaller, more uniform crystals.[11]
-
Troubleshooting Steps:
-
Visual Inspection: Examine the sample spot under magnification. Look for a uniform, crystalline lawn. Large, needle-like crystals or a "coffee ring" effect indicate poor crystallization.[10]
-
Solvent System: Ensure both the matrix and analyte are fully soluble in the chosen solvent system. Using a combination of organic and aqueous solvents can improve crystal formation.[12] Always use high-purity, MS-grade solvents to minimize contaminants.[13]
-
Matrix-to-Analyte (M:A) Ratio: This ratio is critical. Too little matrix results in poor energy absorption, while too much can suppress the analyte signal. Typical starting ratios range from 100:1 to 10,000:1.[14] This must be optimized empirically.
-
Application Technique: The method of spotting can dramatically affect crystal quality. Techniques like the dried-droplet method are simple but can be inconsistent. Consider automated spotting or sublimation methods for more uniform matrix deposition.[5]
-
Possible Cause B: Incorrect Instrument Parameters
-
Why it Matters: MECPTP has many tunable parameters. Incorrect settings for the laser, dopant flow, or ion source can prevent efficient ion generation and transmission.[15]
-
Troubleshooting Steps:
-
Laser Fluence: Laser energy must be above the desorption threshold but below the level that causes excessive analyte fragmentation. Perform a laser fluence study by gradually increasing the laser power and monitoring the analyte signal and fragmentation pattern.
-
Dopant Flow and Type: Ensure the dopant is flowing at a stable, optimized rate. The choice of dopant is also important; its ionization potential must be lower than the energy of the VUV lamp photons.[3] Common dopants include toluene and anisole.[6]
-
Ion Source Tuning: Parameters like vaporizer temperature, capillary voltage, and gas flows must be optimized.[8][13] The vaporizer temperature must be high enough to ensure complete desolvation without causing thermal degradation of the analyte.[7] Systematically tune each parameter while monitoring the signal of a known standard.
-
Optimization Protocols
Protocol 1: Basic Matrix Solution Preparation and Spotting
This protocol uses 2,5-dihydroxybenzoic acid (DHB), a common matrix, but can be adapted.
-
Prepare Matrix Stock Solution: Prepare a saturated solution of DHB in a 50:50 (v/v) mixture of acetonitrile and water, both containing 0.1% formic acid. A common concentration is 10 mg/mL. Vortex thoroughly to dissolve.
-
Prepare Analyte Solution: Dissolve your analyte in a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Mix Solutions: In a microcentrifuge tube, mix the matrix and analyte solutions to achieve the desired M:A ratio. For a 1000:1 molar ratio, you would adjust the volumes accordingly based on the molecular weights and concentrations.
-
Spotting: Pipette 0.5–1.0 µL of the final mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air-dry completely. For more uniform crystals, slow the evaporation by covering the plate with a petri dish.
-
Verification: Once dry, inspect the spot visually. It should appear as a thin, uniform film of fine crystals.
Protocol 2: Optimizing the Matrix-to-Analyte (M:A) Ratio
-
Prepare Serial Dilutions: Prepare a series of matrix/analyte mixtures with varying M:A ratios. A good range to test is 100:1, 500:1, 1000:1, 5000:1, and 10,000:1.
-
Spot Samples: Spot each ratio in triplicate on the target plate to assess reproducibility.
-
Acquire Data: Using a fixed, moderate laser fluence, acquire mass spectra from multiple locations within each spot.
-
Analyze Results: Plot the average signal intensity (and signal-to-noise ratio) against the M:A ratio. The optimal ratio is the one that provides the highest intensity with minimal signal suppression and good reproducibility.
Data Summary Table: Common Matrices and Dopants
| Compound | Type | Common Analytes | Solvent System (Typical) | Notes |
| DHB | Matrix | Peptides, Glycans | Acetonitrile/Water | Tolerant of salts, forms relatively large crystals.[5] |
| CHCA | Matrix | Peptides, Proteins | Acetonitrile/Water | Forms small, homogeneous crystals, good for resolution.[5] |
| Sinapinic Acid | Matrix | Proteins (>10 kDa) | Acetonitrile/Water | Absorbs strongly at 337 nm (N2 laser).[14] |
| Toluene | Dopant | Non-polar compounds | Gas-phase | Common, effective dopant for APPI.[1][7] |
| Anisole | Dopant | Non-polar compounds | Gas-phase | Lower ionization energy than toluene, can be more efficient.[6] |
References
-
Title: Atmospheric Pressure Photoionization — The Second Source for LC-MS? Source: LCGC North America URL: [Link]
-
Title: Optimizing Sample Preparation Protocols for Multi-modal Imaging Mass Spectrometry Source: SciSpace by Typeset URL: [Link]
-
Title: The Ionization Mechanisms in Direct and Dopant-Assisted Atmospheric Pressure Photoionization and Atmospheric Pressure Laser Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]
-
Title: Atmospheric Pressure Photoionization (APPI) Source: National High Magnetic Field Laboratory URL: [Link]
-
Title: Atmospheric-pressure photoionization Source: Wikipedia URL: [Link]
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Title: Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides Source: National Institutes of Health (PMC) URL: [Link]
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Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]
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Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL: [Link]
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Title: Optimizing Matrix Curve Quantification in Mass Spectrometry Source: Welch Materials URL: [Link]
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Title: Sample Preparation Guide for Mass Spectrometry–Based Proteomics Source: Spectroscopy Online URL: [Link]
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Title: Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications Source: PubMed URL: [Link]
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Title: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates Source: National Institutes of Health (PMC) URL: [Link]
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Title: Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study Source: National Institutes of Health (PMC) URL: [Link]
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Title: Critical factors determining the quantification capability of matrix-assisted laser desorption/ionization– time-of-flight mass spectrometry Source: National Institutes of Health (PMC) URL: [Link]
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Title: Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL: [Link]
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Title: Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme Source: ResearchGate URL: [Link]
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Title: Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: ACS Publications URL: [Link]
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Common interferences in the analysis of terephthalate metabolites.
Welcome to the technical support center for the analysis of terephthalate metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of these compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower you to conduct robust and reliable experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of terephthalate metabolites, offering step-by-step solutions to identify and resolve common problems.
Q1: Why am I observing high background signals or contamination in my blank samples?
High background signals or the presence of target analytes in your procedural blanks is one of the most common challenges in terephthalate and phthalate analysis. This is often due to the ubiquitous nature of these compounds in the laboratory environment.[1][2]
Underlying Cause: Phthalates and terephthalates are used as plasticizers in a vast array of laboratory consumables.[3] These molecules are not covalently bound to the polymer matrix and can easily leach into your samples, solvents, or along the analytical flow path.[2][3]
Troubleshooting Steps:
-
Systematic Contamination Audit: The first step is to systematically identify the source of contamination. This can be achieved by running a series of blank experiments, progressively introducing components of your analytical workflow.
-
Diagram of Contamination Audit Workflow:
Caption: Workflow for identifying the source of background contamination.
-
-
Evaluate Laboratory Consumables: Many common lab plastics can be a significant source of contamination.
-
Plasticware: Avoid plastic syringes, pipette tips, and containers wherever possible.[4][5][6] If unavoidable, ensure they are certified phthalate-free. Pre-rinse all glassware with a high-purity solvent.[7]
-
Filters: Syringe filters and solvent filters can leach phthalates.[3][4][5] Test different filter materials (e.g., nylon) to find a non-contaminating option.[6]
-
Gloves: Wear nitrile gloves, as vinyl gloves are a known source of phthalate contamination.
-
-
Scrutinize Reagents and Solvents:
-
Water: Deionized water systems with plastic storage tanks can be a source of contamination.[3] Use freshly prepared, high-purity water.
-
Solvents: Use high-purity, LC-MS grade solvents. Phthalates can be present in lower-grade solvents.[8]
-
Reagents: Be mindful of reagents stored in plastic containers.
-
-
Clean the LC-MS System: If the contamination is traced to the instrument, a thorough cleaning is necessary.
-
Flush the entire LC system with a series of solvents, such as isopropanol, methanol, and acetonitrile.
-
Clean the mass spectrometer's ion source, including the spray needle and capillary.[8]
-
Q2: Why is the recovery of my terephthalate metabolites low and inconsistent?
Poor and variable recovery during sample preparation can lead to inaccurate quantification. This can be due to several factors, from the choice of extraction method to the handling of the sample.
Underlying Cause: The efficiency of extracting terephthalate metabolites from a complex matrix like urine depends on the chosen sample preparation technique and the careful optimization of each step. Analyte loss can occur due to incomplete extraction, degradation, or adsorption to surfaces.
Troubleshooting Steps:
-
Optimize Solid-Phase Extraction (SPE): SPE is a common and effective method for cleaning up and concentrating terephthalate metabolites from urine.[9]
-
Sorbent Selection: The choice of SPE sorbent is critical. Reversed-phase sorbents like C18 are commonly used.[9]
-
pH Adjustment: The pH of the sample can significantly impact the retention of acidic metabolites on the SPE sorbent. Adjusting the sample pH to be slightly acidic (e.g., pH 4.5) can improve recovery.[9]
-
Wash and Elution Solvents: Systematically optimize the wash and elution solvents to ensure that interferences are removed without eluting the analytes of interest, and that the analytes are fully recovered in the elution step.[10]
-
-
Consider Liquid-Liquid Extraction (LLE): LLE can be a viable alternative to SPE, particularly for removing lipids from complex samples.[1][11] Experiment with different organic solvents to find the most efficient one for your target metabolites.
-
Enzymatic Deconjugation: Many terephthalate metabolites are excreted as glucuronide conjugates and require enzymatic deconjugation prior to extraction.[12][13]
-
Enzyme Purity: Use a pure β-glucuronidase preparation. Some preparations may contain esterase activity that can cleave the ester bond of the metabolites, leading to inaccurate results.[14]
-
Incubation Conditions: Optimize the incubation time and temperature for the enzymatic reaction to ensure complete deconjugation.
-
-
Minimize Adsorption: Terephthalate metabolites can adsorb to plastic surfaces. Use glassware whenever possible, or polypropylene tubes that have been tested for low analyte binding.[7][9]
Q3: I'm observing signal suppression or enhancement in my LC-MS/MS analysis. What's causing this and how can I fix it?
Signal suppression or enhancement, collectively known as matrix effects, can severely compromise the accuracy of your quantitative results.[7]
Underlying Cause: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[7][15] This can either reduce (suppression) or increase (enhancement) the analyte signal compared to a pure standard.
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to mitigate matrix effects is to chromatographically separate the analytes from the interfering matrix components.[7]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analytes and any co-eluting peaks.
-
Column Chemistry: Try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
-
Enhance Sample Cleanup: A more rigorous sample preparation procedure can remove a larger portion of the interfering matrix components.[7]
-
Re-optimize your SPE or LLE method as described in the previous section.
-
Consider a multi-step cleanup approach if your matrix is particularly complex.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects in quantitative LC-MS/MS.[7] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix that is representative of your samples can help to compensate for consistent matrix effects.[7]
-
Diagram of Matrix Effect Mitigation Strategies:
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
-
Frequently Asked Questions (FAQs)
Q: What are the most common terephthalate metabolites to monitor for human exposure assessment?
The choice of metabolites depends on the parent terephthalate compound of interest. For di(2-ethylhexyl) terephthalate (DEHTP), which is a common replacement for DEHP, the oxidized monoester metabolites such as mono-2-ethyl-5-carboxypentyl terephthalate (5cx-MEPTP) are considered more robust and reliable biomarkers of exposure than the hydrolytic monoester, mono(2-ethylhexyl) terephthalate (mEHTP).[14] This is because oxidized metabolites are less prone to background contamination.[14] Terephthalic acid (TPA) is a non-specific metabolite of several terephthalates.[9]
Q: What are some common adducts I might see in the mass spectrum of terephthalate metabolites?
In electrospray ionization (ESI) mass spectrometry, it is common to observe adduct ions in addition to the protonated or deprotonated molecule. For terephthalate metabolites, which are acidic, you will typically be working in negative ion mode.
Common Adducts in Negative Ion Mode:
| Adduct | Mass Difference |
| [M-H]⁻ | -1.0078 |
| [M+Cl]⁻ | +34.9688 |
| [M+HCOO]⁻ | +44.9982 |
| [M+CH₃COO]⁻ | +59.0133 |
Data sourced from common knowledge in mass spectrometry and supported by general adduct tables.[16][17][18][19]
In positive ion mode, you might observe:
Common Adducts in Positive Ion Mode:
| Adduct | Mass Difference |
| [M+H]⁺ | +1.0078 |
| [M+NH₄]⁺ | +18.0338 |
| [M+Na]⁺ | +22.9898 |
| [M+K]⁺ | +38.9637 |
Data sourced from common knowledge in mass spectrometry and supported by general adduct tables.[16][17][18][19][20]
Q: What is a good starting point for a sample preparation protocol for terephthalate metabolites in urine?
A solid-phase extraction (SPE) method is a robust starting point. Here is a general protocol that can be optimized for your specific needs:
Protocol: Solid-Phase Extraction of Terephthalate Metabolites from Urine
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at ~3000 x g for 10 minutes to pellet any precipitate.
-
Take a 1 mL aliquot of the supernatant.
-
Add an internal standard solution (ideally, stable isotope-labeled versions of your target analytes).
-
Add 1 mL of a buffer (e.g., acetate buffer, pH 4.5) containing β-glucuronidase.
-
Incubate at 37°C for 2-4 hours for enzymatic deconjugation.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of acetonitrile or methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
References
-
Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. [Link]
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne ISCO. [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. [Link]
-
Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PMC - NIH. [Link]
-
Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. PubMed. [Link]
-
Phthalates: The Main Issue in Quality Control in the Beverage Industry. MDPI. [Link]
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An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]
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An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]
-
Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. CDC. [Link]
-
S-EPMC6049840 - Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). OmicsDI. [Link]
-
Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. R Discovery. [Link]
-
Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. Semantic Scholar. [Link]
-
Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. Request PDF - ResearchGate. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples. PubMed. [Link]
-
Biomonitoring Methods: Phthalates. EPA. [Link]
-
Phthalate Metabolite Measurements. Bio-protocol. [Link]
-
Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. Request PDF - ResearchGate. [Link]
-
Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women. NIH. [Link]
-
Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. ResearchGate. [Link]
-
Metabolism of Terephthalic Acid by a Novel Bacterial Consortium Produces Valuable By-Products. PMC - PubMed Central. [Link]
-
HPLC Methods for analysis of Terephthalic acid. HELIX Chromatography. [Link]
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Troubleshooting Guide. Phenomenex. [Link]
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LC-MS Results. iGEM Outaouais. [Link]
-
Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]
- HPLC analytical method for fine terephthalic acid products and produced residue.
-
Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. Request PDF - ResearchGate. [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]
-
ESI+ Common Background Ions. University of Bristol. [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
-
Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Request PDF - ResearchGate. [Link]
-
Common types of adducts in LC-MS. Download Table - ResearchGate. [Link]
-
Useful Mass Differences. Analytical Chemistry Instrumentation Facility - UC Riverside. [Link]
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Technical Support Center: Mono-2-ethyl-5-carboxypenyl terephthalate (MECPT) Analytical Standards
Welcome to the technical support guide for Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT) analytical standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of your analytical data through the proper handling, storage, and troubleshooting of MECPT standards. As a secondary metabolite of the plasticizer bis(2-ethylhexyl) terephthalate (DEHTP), accurate MECPT quantification is critical in biomonitoring and toxicological studies.[1] This guide provides in-depth, experience-based insights to help you navigate the potential challenges of working with this standard.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of MECPT analytical standards.
Question 1: What are the ideal storage conditions for MECPT analytical standards?
Answer: To ensure long-term stability, MECPT analytical standards, whether in solid form or dissolved in an organic solvent, should be stored at low temperatures. For solid standards, storage at -20°C is recommended. If the standard is in a solvent, it is crucial to store it between 2°C and 8°C to prevent freezing, especially if methanol is the solvent.[2] Always refer to the manufacturer's Certificate of Analysis (CoA) for specific storage recommendations, as the optimal conditions can vary based on the formulation.[3] For volatile standards, it is important to use sealed containers, such as amber glass vials with PTFE-lined screw caps, to minimize evaporation and exposure to light.[2]
Question 2: What is the expected shelf-life of an MECPT standard?
Answer: The shelf-life of an MECPT standard is highly dependent on the storage conditions and whether the container has been opened. Unopened standards, stored as recommended by the manufacturer, will have a defined expiration date on the CoA. Once opened, the stability can be compromised. For opened standards, it is best practice to perform periodic stability checks. Long-term stability testing, which can span several years, is typically conducted by manufacturers to establish the shelf-life under normal storage conditions.[4]
Question 3: What are the primary degradation pathways for MECPT?
Answer: MECPT contains both an ester and a carboxylic acid functional group, making it susceptible to hydrolysis. The ester linkage can be cleaved, particularly under acidic or alkaline conditions, to yield terephthalic acid and 2-ethyl-5-carboxypentanol.[5][6][7] This process, known as hydrolysis, is a primary concern for the long-term stability of the standard, especially if it is exposed to moisture or inappropriate pH conditions during storage or sample preparation.[8][9]
Question 4: How can I be sure my MECPT standard is still viable?
Answer: Regular quality control checks are essential. This can be done by comparing the response of the working standard to a freshly prepared standard from a new, unopened vial. A significant deviation in the analytical signal (typically >15% for chromatographic assays) may indicate degradation.[10] Additionally, employing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can help detect and quantify any degradation products that may have formed.[4][11]
Question 5: Are there any known issues with the accuracy of commercial MECPT standards?
Answer: While manufacturers of certified reference materials adhere to strict quality control, studies on other phthalate metabolite standards have shown that lot-to-lot discrepancies can occur, potentially affecting the accuracy of results.[12] It is good practice to qualify a new lot of standard against the previous, well-characterized lot to ensure consistency in your analytical measurements.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of MECPT.
Issue 1: Poor Peak Shape or Tailing in Chromatography
-
Possible Cause 1: Analyte Interaction with the Column
-
Explanation: The carboxylic acid moiety of MECPT can interact with active sites on the chromatographic column, leading to peak tailing.
-
Solution: Ensure the mobile phase is appropriately buffered to suppress the ionization of the carboxylic acid. For reversed-phase chromatography, a mobile phase with a pH below the pKa of the carboxylic acid is recommended.
-
-
Possible Cause 2: Degradation of the Standard
-
Explanation: The presence of degradation products can interfere with the chromatography of the parent compound.
-
Solution: Analyze the standard using a stability-indicating method to check for the presence of additional peaks that could signify degradation. If degradation is confirmed, discard the old standard and prepare fresh solutions from an unopened vial.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Standard Instability in Solution
-
Explanation: MECPT may be unstable in the prepared working solutions, especially if stored at room temperature for extended periods.
-
Solution: Prepare fresh working standards daily from a stock solution stored under recommended conditions. Evaluate the stability of the analyte in the sample extracts, especially if they are stored in an autosampler for an extended period before analysis.[10]
-
-
Possible Cause 2: Evaporation of Solvent
-
Explanation: If the standard is dissolved in a volatile solvent, evaporation can lead to an increase in concentration over time.
-
Solution: Use vials with tight-fitting caps, preferably with PTFE septa, to minimize solvent evaporation.[2] Avoid leaving standard solutions at room temperature for prolonged periods.
-
Issue 3: High Background or Contamination
-
Possible Cause 1: Environmental Contamination
-
Explanation: Phthalates are ubiquitous in laboratory environments and can be present in plasticware, solvents, and room air, leading to background contamination.[13][14]
-
Solution: Use glassware for all sample and standard preparations. Ensure all solvents are of high purity and are tested for phthalate contamination. A laboratory blank should be included in each analytical run to monitor for background levels.
-
-
Possible Cause 2: Contaminated Analytical System
-
Explanation: The HPLC or GC system, including tubing and fittings, can be a source of phthalate contamination.
-
Solution: Thoroughly flush the analytical system with a strong, appropriate solvent to remove any residual phthalates. The use of column-switching techniques in LC-MS/MS can also help to minimize background interference.[13][14]
-
Part 3: Experimental Protocols and Data
Protocol 1: Short-Term Stability Assessment of MECPT Working Standard
This protocol outlines a procedure to assess the stability of a prepared MECPT working solution over a typical analytical run.
Materials:
-
MECPT analytical standard
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Validated HPLC or GC system with an appropriate detector (e.g., MS/MS)[11]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a fresh stock solution of MECPT in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working standard at a concentration relevant to your analytical range (e.g., 1 µg/mL).
-
Immediately after preparation (T=0), inject the working standard in triplicate and record the peak area.
-
Store the working standard under the conditions of your typical sample analysis (e.g., in an autosampler at a specific temperature).
-
Inject the working standard in triplicate at regular intervals (e.g., every 4, 8, 12, and 24 hours).
-
Calculate the mean peak area at each time point and compare it to the mean peak area at T=0.
Data Interpretation:
| Time (hours) | Mean Peak Area | % Change from T=0 |
| 0 | 1,250,000 | 0% |
| 4 | 1,245,000 | -0.4% |
| 8 | 1,238,000 | -1.0% |
| 12 | 1,225,000 | -2.0% |
| 24 | 1,190,000 | -4.8% |
A change of less than 15% is generally considered acceptable for stability.[10]
Visualization of Potential Degradation
The primary degradation pathway for MECPT is hydrolysis of the ester bond.
Caption: Hydrolysis of MECPT yields terephthalic acid and an alcohol.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting inconsistent analytical results.
Caption: A systematic approach to troubleshooting inconsistent MECPT analysis.
References
-
Stability Testing White Paper. SciCord. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Utilizing Alkaline Hydrolysis to Recover Terephthalic Acid Monomer From PET-Based Textile Waste. The Morganton Scientific. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
Enhanced Hydrolysis of Polyethylene Terephthalate (PET) plastics by Ozone and Ultrasound Pretreatment. Lakehead University Knowledge Commons. [Link]
-
Hydrolysis in PET Bottle Chemical Recycling. X-RAY. [Link]
-
Alkaline hydrolysis of poly(ethylene terephthalate) recycling from the postconsumer soft-drink bottles. ResearchGate. [Link]
-
Hydrolysis of waste polyethylene terephthalate catalyzed by easily recyclable terephthalic acid. PubMed. [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. National Institutes of Health. [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health. [Link]
-
Accuracy Investigation of Phthalate Metabolite Standards. Oxford Academic. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
(PDF) Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. ResearchGate. [Link]
-
Showing metabocard for Mono-(2-ethyl-5-carboxypentyl) phthalate (HMDB0094647). Human Metabolome Database. [Link]
-
Variability of Phthalate Monoester Levels in Daily First-Morning Urine from Adult Women: a Pilot Study. National Institutes of Health. [Link]
-
Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. MDPI. [Link]
-
Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
-
This compound. PubChem. [Link]
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- 4. Stability Testing White Paper - SciCord [scicord.com]
- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of waste polyethylene terephthalate catalyzed by easily recyclable terephthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 9. xray.greyb.com [xray.greyb.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of MECPTP
Welcome to the technical support center dedicated to advancing the low-level detection of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level analysis of this critical biomarker of Di(2-ethylhexyl) terephthalate (DEHTP) exposure. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the sensitivity and reliability of your MECPTP quantification.
Frequently Asked Questions (FAQs)
Q1: What is MECPTP and why is its sensitive detection important?
A1: MECPTP, or this compound, is a major metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP). DEHTP is increasingly used as a replacement for some ortho-phthalates, like Di(2-ethylhexyl) phthalate (DEHP), which have faced regulatory scrutiny due to their potential endocrine-disrupting properties. As a primary biomarker, accurately quantifying low levels of MECPTP in biological matrices, such as urine, is crucial for assessing human exposure to DEHTP and for epidemiological studies investigating its potential health effects.[1] Sensitive detection methods are paramount as typical population exposure levels can be in the low nanogram per milliliter (ng/mL) range.[2][3]
Q2: What is the primary analytical technique for MECPTP detection?
A2: The gold standard for the quantification of MECPTP and other phthalate metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5] This technique offers the high sensitivity and specificity required to detect trace amounts of MECPTP in complex biological samples. The use of isotope-labeled internal standards is a common practice to ensure accuracy and correct for matrix effects.[1]
Q3: What are the main challenges in achieving low-level detection of MECPTP?
A3: The primary challenges include:
-
Matrix Effects: Biological samples like urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of MECPTP in the mass spectrometer, leading to signal suppression or enhancement.
-
Low Concentrations: In the general population, MECPTP is often present at very low concentrations (ng/mL levels), requiring highly sensitive instrumentation and optimized sample preparation.[2][3]
-
Contamination: Phthalates are ubiquitous in the laboratory environment, and contamination of samples, reagents, and equipment can lead to falsely elevated results.
-
Metabolite Conjugation: A significant portion of MECPTP can be excreted in a glucuronide-conjugated form.[1] Incomplete enzymatic hydrolysis (deconjugation) will lead to an underestimation of the total MECPTP concentration.
Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to identifying and resolving common issues encountered during MECPTP analysis.
Issue 1: Poor Sensitivity or No Detectable MECPTP Signal
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Sample Preparation | Verify Extraction Recovery: Perform a spike-and-recovery experiment by adding a known amount of MECPTP standard to a blank urine sample before extraction. Low recovery (<70%) indicates issues with your solid-phase extraction (SPE) protocol. Re-evaluate the SPE sorbent, and conditioning, loading, washing, and elution steps. For MECPTP, reversed-phase polymeric sorbents (e.g., ISOLUTE ENV+) or mixed-mode cation exchange cartridges are often effective.[5][6][7] |
| Inefficient Enzymatic Hydrolysis | Check Enzyme Activity: Ensure your β-glucuronidase enzyme is active and used under optimal conditions (pH, temperature, incubation time). You can monitor the hydrolysis of a control compound, like 4-methylumbelliferyl glucuronide, in parallel with your samples. |
| Mass Spectrometer Ionization Issues | Optimize ESI Parameters: MECPTP is typically analyzed in negative electrospray ionization (ESI) mode. Systematically tune the ion source parameters, such as spray voltage, capillary temperature, and gas flows, to maximize the signal for an MECPTP standard. |
| Incorrect MS/MS Transition | Confirm MRM Transitions: Verify that you are monitoring the correct precursor and product ion masses for MECPTP. A common transition is the fragmentation of the deprotonated molecule to a characteristic product ion. For phthalate metabolites, a common fragment ion is m/z 121.0295, representing the deprotonated benzoate ion.[8] |
Issue 2: High Signal Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Steps & Rationale |
| Significant Matrix Effects | Perform a Post-Column Infusion Experiment: This will help identify regions in your chromatogram where ion suppression or enhancement is occurring. If significant matrix effects are present, consider improving your sample cleanup, modifying your chromatographic method to separate MECPTP from the interfering compounds, or using a matrix-matched calibration curve. |
| Inconsistent Sample Preparation | Automate Where Possible: Automated SPE systems can improve the reproducibility of the extraction process compared to manual methods.[6][9] Ensure consistent timing and volumes for all manual steps. |
| LC System Carryover | Implement a Robust Wash Method: Inject a blank solvent after a high concentration standard or sample to check for carryover. If observed, increase the strength of the needle wash solvent and the duration of the wash cycle. |
Issue 3: Inaccurate Quantification (High or Low Bias)
| Potential Cause | Troubleshooting Steps & Rationale |
| External Contamination | Systematically Check for Contamination Sources: Analyze procedural blanks (blanks that go through the entire sample preparation process) to identify the source of contamination. Common sources include collection containers, pipette tips, solvents, and glassware. |
| In-Source Fragmentation | Optimize Cone Voltage/Fragmentor Voltage: Excessive in-source fragmentation can lead to a decrease in the precursor ion signal and potentially interfere with other measurements. Analyze a pure MECPTP standard and adjust the in-source collision-induced dissociation (CID) energy to minimize fragmentation while maintaining good sensitivity.[10][11] |
| Calibration Curve Issues | Use an Appropriate Calibration Model: Ensure your calibration curve is linear over the expected concentration range of your samples. Use a weighted regression if the variance is not constant across the concentration range. Always prepare calibration standards in a matrix similar to your samples (matrix-matched calibration) or use an isotope-labeled internal standard to compensate for matrix effects. |
Advanced Methodologies for Enhanced Sensitivity
For applications demanding the utmost sensitivity, consider these advanced techniques:
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, offer significant advantages over traditional triple quadrupole instruments for MECPTP analysis.
-
Increased Specificity: The high mass accuracy of HRMS allows for the confident identification of MECPTP and distinguishes it from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.[12][13][14][15]
-
Retrospective Analysis: HRMS collects full-scan data, enabling retrospective analysis of samples for other compounds of interest without the need for re-injection.[12][13]
-
Non-Targeted Screening: This capability allows for the discovery of novel metabolites and transformation products of DEHTP.[12][13][14]
Two-Dimensional Liquid Chromatography (2D-LC)
2D-LC enhances chromatographic resolution by subjecting fractions from the first dimension of separation to a second, orthogonal separation.[16][17][18]
-
Enhanced Peak Capacity: This technique significantly increases the separation power, which is particularly useful for resolving MECPTP from co-eluting matrix components in complex samples like urine.[16][17][18]
-
Reduced Matrix Effects: By improving the separation of the analyte from interfering compounds, 2D-LC can significantly reduce matrix-induced ion suppression or enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MECPTP from Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Mixed-mode or reversed-phase polymeric SPE cartridges (e.g., Bond Elut Plexa, ISOLUTE ENV+).[5][7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Urine sample (pre-treated with β-glucuronidase)
Procedure:
-
Column Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample (e.g., 1 mL) onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute MECPTP with 3 mL of a suitable organic solvent. A common elution solvent is acetonitrile or a mixture such as 5% ammonium hydroxide in 60:40 acetonitrile:methanol.[19] The choice of solvent may need optimization.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Diagram: MECPTP Metabolic Pathway
Caption: Metabolic pathway of DEHTP to MECPTP.
Diagram: Experimental Workflow for MECPTP Analysis
Caption: General experimental workflow for MECPTP analysis in urine.
Quantitative Data Summary
The following table summarizes typical analytical parameters and concentration ranges for MECPTP found in human biomonitoring studies. These values can serve as a benchmark for your method development and validation.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.05 - 0.4 ng/mL | Dependent on instrumentation and sample volume.[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Generally, 2-3 times the LOD. |
| Recovery | 80 - 110% | For solid-phase extraction. |
| Precision (RSD%) | < 15% | For both intra- and inter-day precision. |
| Geometric Mean Concentration in Urine (General Population) | 3.1 - 13.1 ng/mL | Can vary significantly based on the population and geographical location.[2] |
| Maximum Concentration in Urine (General Population) | Can exceed 100 ng/mL | Highlights the wide range of exposure levels. |
References
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Hernández, F., et al. (2012). Current use of high-resolution mass spectrometry in the environmental sciences. Analytical and Bioanalytical Chemistry, 403(5), 1251-1264. Available from: [Link]
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ScienceDirect. (n.d.). Current use of high-resolution mass spectrometry in the environmental sciences. Available from: [Link]
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Silva, M. J., et al. (2007). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 860(1), 106-112. Available from: [Link]
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Wang, Y., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 981-995. Available from: [Link]
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Spectroscopy Online. (2024). High-Resolution Mass Spectrometry Imaging in Environmental Research. Available from: [Link]
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Lebedev, A. T., et al. (2013). The benefits of high resolution mass spectrometry in environmental analysis. Analyst, 138(23), 6946-6953. Available from: [Link]
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Archimer. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Available from: [Link]
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Li, Y., et al. (2025). Urinary and circulatory levels of plasticizer metabolites and their associations with renal function: a cross-sectional analysis of the NHANES cohort. Informatics and Automation in Nursing, 1(1). Available from: [Link]
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Silva, M. J., et al. (2007). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 860(1), 106-112. Available from: [Link]
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Justen, B., et al. (2023). Environmental Applications of Mass Spectrometry for Emerging Contaminants. Molecules, 28(14), 5488. Available from: [Link]
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Wang, Y., et al. (2014). A simple high-throughput SPE Method to Support the Biomonitoring of Phthalate Metabolites in Human Urine Prior to LC-MS/MS. ResearchGate. Available from: [Link]
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Fruh, V., et al. (2022). Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study. Science of The Total Environment, 835, 155439. Available from: [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. CDC Stacks. Available from: [Link]
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LCGC International. (2025). New Study Reviews 2D-LC for Natural Product Analysis. Available from: [Link]
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Li, M., et al. (2022). [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry]. Chinese Journal of Chromatography, 40(11), 1011-1019. Available from: [Link]
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Vaye, O., et al. (2022). A review of the application of comprehensive two-dimensional gas chromatography MS-based techniques for the analysis of persistent organic pollutants and ultra-trace level of organic pollutants in environmental samples. Reviews in Analytical Chemistry, 41(1), 18-35. Available from: [Link]
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Kato, K., et al. (2005). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
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Stoll, D. R., & Carr, P. W. (2017). Two-Dimensional Liquid Chromatography: A State of the Art Tutorial. Analytical Chemistry, 89(1), 519-531. Available from: [Link]
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Wang, M., et al. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 61(5), 527-534. Available from: [Link]
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Pirok, B. W., et al. (2016). Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications. Analytical Chemistry, 88(17), 8564-8571. Available from: [Link]
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SciSpace. (2022). A review of the application of comprehensive two-dimensional gas chromatography MS-based techniques for the analysis of persistent organic pollutants and ultra-trace level of organic pollutants in environmental samples. Available from: [Link]
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Agilent Technologies. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Available from: [Link]
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Biotage. (n.d.). Method Development in Solid Phase Extraction using ISOLUTE ENV+SPE Columns for the Extraction of Aqueous Samples. Available from: [Link]
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To-Figueras, J., et al. (2011). Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women's Health Study. Environmental Health Perspectives, 119(10), 1435-1440. Available from: [Link]
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Lessmann, F., et al. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of Toxicology, 90(11), 2707-2716. Available from: [Link]
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Clewell, H. J., et al. (2008). Quantitative interpretation of human biomonitoring data. Toxicology and Applied Pharmacology, 231(1), 122-133. Available from: [Link]
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Serrano, S. E., et al. (2021). Temporal and Geographic Variability of Urinary Phthalates Metabolite Levels in Humans: A Systematic Review and Meta-Analysis of International Biomonitoring Data. ResearchGate. Available from: [Link]
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Mondal, A., & Ghosh, M. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(3), 333-337. Available from: [Link]
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Le, T. N., et al. (2022). The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. Metabolites, 12(12), 1210. Available from: [Link]
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Li, Y., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 93(4), 2056-2064. Available from: [Link]
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DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. Available from: [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. ResearchGate. Available from: [Link]
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Clewell, H. J., et al. (2008). Quantitative Interpretation of Human Biomonitoring Data. ResearchGate. Available from: [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of Toxicology, 91(11), 3649-3657. Available from: [Link]
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Guo, Y., & Alomirah, H. (2016). A Review of Biomonitoring of Phthalate Exposures. Toxics, 4(1), 4. Available from: [Link]
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Koch, H. M., et al. (2013). Identifying sources of phthalate exposure with human biomonitoring: results of a 48h fasting study with urine collection and personal activity patterns. International Journal of Hygiene and Environmental Health, 216(6), 672-681. Available from: [Link]
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Resolving Chromatographic Peak Tailing for Terephthalate Compounds: A Technical Support Guide
Welcome to the technical support center for troubleshooting chromatographic peak tailing, with a specific focus on the analysis of terephthalate compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet challenging issue in their daily work. Asymmetrical peaks, particularly those that tail, can significantly compromise the accuracy of quantification, reduce resolution, and impact the overall reliability of your analytical method.[1][2][3] This document provides in-depth, scientifically grounded explanations and actionable solutions to diagnose and resolve peak tailing in your High-Performance Liquid Chromatography (HPLC) analyses.
Understanding the "Why": The Root Causes of Peak Tailing
Before diving into troubleshooting, it's crucial to understand the underlying mechanisms that lead to peak tailing. In an ideal chromatographic separation, peaks should exhibit a symmetrical, Gaussian shape.[4] Peak tailing occurs when a portion of the analyte is retained longer than the main peak, resulting in a distorted, asymmetrical peak shape with an elongated trailing edge.[2] For terephthalate compounds, which are aromatic dicarboxylic acids, several factors can contribute to this phenomenon.
Secondary Silanol Interactions: The Primary Culprit
The most common cause of peak tailing in reversed-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4][5][6] While the primary retention mechanism is hydrophobic interaction with the bonded phase (e.g., C18), unreacted or "free" silanol groups can introduce a secondary, undesirable retention mechanism.[1][6]
-
Mechanism: Terephthalate compounds possess carboxylic acid functional groups. Depending on the mobile phase pH, these groups can be ionized (negatively charged). Residual silanol groups on the silica surface are weakly acidic and can also be ionized, carrying a negative charge at mid-range pH.[4] However, some silanols can also engage in hydrogen bonding with the polar carboxyl groups of the terephthalates, leading to these secondary interactions that delay the elution of a fraction of the analyte molecules, causing the peak to tail.[2]
Metal Chelation: An Often-Overlooked Factor
Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column packing material can act as active sites for chelation.[1][6]
-
Mechanism: The dicarboxylic acid structure of terephthalates makes them potential chelating agents. These analytes can form coordination complexes with the metal ions present in the stationary phase.[6] This interaction creates a strong, secondary retention mechanism that can significantly contribute to peak tailing.
Mobile Phase Mismatches and pH Effects
The composition and pH of the mobile phase are critical factors in controlling peak shape.
-
Mechanism: If the mobile phase pH is close to the pKa of the terephthalate's carboxylic acid groups, a mixed population of ionized and non-ionized species will exist.[7] This can lead to peak broadening and tailing as the different forms interact differently with the stationary phase. Insufficient buffering capacity can also lead to localized pH shifts within the column, further exacerbating the issue.[3][8]
System and Column Issues
Beyond chemical interactions, physical problems within the HPLC system or the column itself can cause peak distortion.
-
Mechanism: Issues such as a void at the column inlet, column contamination, or excessive extra-column volume (dead volume) in tubing and fittings can disrupt the flow path and cause the analyte band to spread, leading to tailing.[2][9][10]
Troubleshooting Guide: A Systematic Approach
A logical and systematic approach is key to effectively troubleshooting peak tailing. The following sections provide a step-by-step guide to identifying and resolving the issue.
Step 1: Initial Diagnosis and Problem Isolation
First, determine if the tailing is specific to the terephthalate compounds or a system-wide issue.
-
Question: Are all peaks in the chromatogram tailing, or only the terephthalate peaks?
-
If all peaks are tailing: This suggests a physical problem with the system or column.[11] Check for extra-column dead volume, a potential column void, or a blocked frit.[2][9][12]
-
If only terephthalate peaks are tailing: This points towards a chemical interaction between the analytes and the stationary phase.[11]
-
Frequently Asked Questions (FAQs)
Q1: Why are my terephthalate peaks tailing even with a new C18 column?
A1: Even new, high-quality C18 columns have some residual silanol groups. Terephthalates, with their carboxylic acid groups, are susceptible to secondary interactions with these silanols.[2] Consider the following:
-
Column Type: Modern columns are often made with high-purity, "Type B" silica, which has fewer metal impurities and more effectively end-capped silanol groups to minimize these interactions.[1][13] If you are using an older, "Type A" silica column, switching to a modern equivalent can significantly improve peak shape.[1]
-
Mobile Phase pH: The pH of your mobile phase is critical. For acidic compounds like terephthalates, a mobile phase pH below the pKa of the carboxylic acid groups will keep them in their protonated, less polar form, reducing interactions with silanols.[9]
Q2: I've adjusted the mobile phase pH, but the tailing persists. What's next?
A2: If pH adjustment alone is insufficient, consider these next steps:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and maintain a consistent pH throughout the column.[4][6][9]
-
Add a Competing Agent: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to preferentially interact with the active silanol sites.[1][13] However, with modern columns, this is often unnecessary and can complicate the mobile phase.
-
Consider a Different Stationary Phase: If silanol interactions are the primary issue, an alternative stationary phase might be the solution. Options include:
-
End-capped Columns: These columns have the residual silanol groups chemically modified to be less active.[7][14][15]
-
Polymer-based Columns: These columns lack a silica backbone and therefore have no silanol groups, eliminating this source of tailing.[1]
-
Hybrid Silica Columns: These combine silica and organic polymers, offering better pH stability and reduced silanol activity.[1][13]
-
Q3: Could metal chelation be the cause of my peak tailing? How can I test for this?
A3: Yes, metal chelation is a possibility, especially with older silica-based columns.[1][6] To test for this, you can try adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1-0.5 mM). If the peak shape improves, it's a strong indication that metal chelation is contributing to the tailing.
Q4: Can my sample preparation be causing peak tailing?
A4: Absolutely. Several aspects of sample preparation can lead to poor peak shape:
-
Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[2][14] To check for this, try diluting your sample and injecting a smaller volume.[9][14]
-
Matrix Effects: Complex sample matrices can contain components that interact with the column and cause tailing.[4] Consider a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering compounds.[4][7]
Visualizing the Problem and Solutions
To better understand the troubleshooting process, the following diagrams illustrate the key concepts.
Caption: Key causes of peak tailing and their corresponding solutions.
Caption: A systematic workflow for troubleshooting peak tailing.
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical terephthalate peaks.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: Water with pH-adjusting acid (e.g., phosphoric acid or formic acid)
-
Mobile phase B: Acetonitrile or Methanol
-
Terephthalate standard solution
Procedure:
-
Prepare a series of aqueous mobile phase A solutions at different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5).
-
Start with an isocratic elution (e.g., 50:50 Mobile Phase A: Mobile Phase B) at the highest pH (4.0).
-
Equilibrate the column with the initial mobile phase for at least 20 column volumes.
-
Inject the terephthalate standard and record the chromatogram.
-
Calculate the tailing factor for the terephthalate peak.
-
Sequentially decrease the pH of Mobile Phase A, allowing for thorough column equilibration at each step.
-
Repeat steps 4-5 for each pH value.
-
Compare the chromatograms and tailing factors to identify the optimal pH.
Protocol 2: Evaluation of Buffer Concentration
Objective: To assess the impact of buffer concentration on peak shape.
Materials:
-
HPLC system with UV detector
-
C18 column
-
Mobile phase A: Buffered aqueous solution (e.g., phosphate or acetate buffer) at the optimal pH determined in Protocol 1.
-
Mobile phase B: Acetonitrile or Methanol
-
Terephthalate standard solution
Procedure:
-
Prepare a series of Mobile Phase A solutions with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH.
-
Begin with the lowest buffer concentration (10 mM).
-
Equilibrate the column and inject the standard, recording the chromatogram and tailing factor.
-
Increase the buffer concentration, equilibrate the column, and repeat the injection.
-
Compare the results to determine if a higher buffer concentration improves peak symmetry.
Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 | Tailing Factor |
| Mobile Phase pH | pH 4.0 | pH 3.0 | pH 2.5 | 1.8 -> 1.3 -> 1.1 |
| Buffer Concentration | 10 mM | 25 mM | 50 mM | 1.3 -> 1.1 -> 1.05 |
| Column Type | Standard C18 | End-capped C18 | Polymer-based | 1.5 -> 1.2 -> 1.0 |
Note: The tailing factor values in this table are illustrative examples of expected trends.
By systematically addressing the potential causes of peak tailing, from mobile phase optimization to column selection, you can significantly improve the quality and reliability of your chromatographic data for terephthalate compounds.
References
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- ResearchGate. (2025). HPLC Study of Migration of Terephthalic Acid and Isophthalic Acid from PET Bottles into Edible Oils.
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- Governors State University. (2003). Method Development for Analysis A of Phthalates s by HPLC.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
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- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?
- National Center for Biotechnology Information. (n.d.). Metal chelate affinity chromatography of Zn2+-inhibited protein Tyr(P) phosphatases.
- Thermo Fisher Scientific. (n.d.). Determination of Transition Metals in Complex Matrices Using Chelation Ion Chromatography.
- Merck Millipore. (n.d.). Metal Chelate Affinity Chromatography.
- MDPI. (n.d.). Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation.
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LC-MS Metabolomics Technical Support Center: A Guide to Comprehensive Method Optimization & Troubleshooting
Welcome to the comprehensive technical support center for LC-MS based metabolomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method optimization and troubleshoot common challenges encountered during their experiments. Here, we move beyond simple protocols to explain the underlying principles, ensuring robust and reproducible results.
Section 1: Experimental Design & Sample Preparation - The Foundation of Quality Data
The most sophisticated LC-MS system cannot rescue a poorly designed experiment or improperly prepared samples. This section addresses critical upfront considerations that dictate the ultimate success of your metabolomics study.
Frequently Asked Questions (FAQs)
Q1: How many biological replicates are sufficient for a robust untargeted metabolomics study?
A1: The number of replicates is a critical factor in experimental design. For cell cultures and animal models where variability can be tightly controlled, a minimum of six to eight replicates per group is recommended.[1] For clinical studies involving human subjects, where inter-individual variability is much higher, a larger sample size of 20 to 30 per group is often necessary to achieve sufficient statistical power.[1] The goal is to ensure that the observed metabolic variations are due to the experimental conditions and not random biological or technical noise.
Q2: What are the most critical steps in sample quenching and metabolite extraction to avoid metabolic profile distortion?
A2: The primary goal of quenching is to instantly halt all enzymatic activity to preserve the metabolic snapshot at a specific time point.[2] For cell cultures, this is typically achieved by rapid washing with ice-cold saline or buffer, followed by immediate quenching with a solvent like cold methanol or liquid nitrogen.[2] For tissue samples, snap-freezing in liquid nitrogen upon collection is crucial.[1]
Metabolite extraction aims to efficiently lyse cells and solubilize metabolites while precipitating proteins and lipids. A common and effective method is the use of a cold solvent mixture, such as 80% methanol.[2][3] The choice of extraction solvent should be guided by the polarity of the target metabolites.[4] For comprehensive coverage of both polar and non-polar metabolites, a biphasic extraction using a methanol:water and chloroform mixture can be employed.[5]
Q3: My samples can't be analyzed immediately. What are the best practices for sample storage?
A3: Immediate analysis after extraction is ideal, but often not practical. For short-term storage (up to a week), keeping extracts at -80°C is generally acceptable.[1][3] For longer-term storage, lyophilizing the extract to a dry pellet and storing it at -80°C is the preferred method to prevent degradation.[3] It is crucial to avoid repeated freeze-thaw cycles as this can significantly alter the metabolic profile.[1]
Core Protocol: Metabolite Extraction from Adherent Cell Culture
-
Preparation: Prepare quenching and extraction solutions ahead of time and chill them to -80°C.
-
Quenching Solution: Ice-cold 0.9% NaCl solution.
-
Extraction Solvent: 80% Methanol in water, chilled to -80°C.
-
-
Cell Culture: Grow cells to the desired confluency in multi-well plates.
-
Quenching:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with an adequate volume of ice-cold 0.9% NaCl solution to remove any remaining medium.
-
Place the plate on dry ice.
-
-
Extraction:
-
Add the pre-chilled 80% methanol to each well. The volume will depend on the plate size (e.g., 1 mL for a 6-well plate).
-
Incubate at -80°C for 15 minutes to allow for cell lysis and protein precipitation.
-
-
Collection:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Final Sample:
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis or storage at -80°C.
-
Section 2: Liquid Chromatography - The Art of Separation
Effective chromatographic separation is paramount in metabolomics to reduce ion suppression, separate isomers, and improve metabolite identification and quantification.
Troubleshooting Guide: Common Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing | 1. Column Overload2. Secondary Interactions (e.g., with silanols)3. Column Contamination/Degradation | 1. Dilute the sample: Overloading the column leads to poor peak shape.[6]2. Modify mobile phase: Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic compounds) to block active sites on the stationary phase.3. Wash or replace the column: Contaminants can interfere with the stationary phase. A guard column is highly recommended to protect the analytical column. |
| Peak Fronting | 1. Column Overload (less common than tailing)2. Poor Sample Solubility in Mobile Phase | 1. Dilute the sample: Similar to tailing, excessive concentration can cause fronting.2. Adjust sample solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to ensure proper focusing on the column head. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation2. Fluctuating Column Temperature3. Column Degradation or Equilibration Issues | 1. Prepare fresh mobile phase daily: Ensure accurate and consistent composition.[6]2. Use a column oven: Maintaining a stable temperature is crucial for reproducible retention times.[7]3. Equilibrate the column properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Monitor system pressure for signs of column blockage or degradation. |
| Poor Resolution of Isobars | 1. Suboptimal Gradient2. Inappropriate Column Chemistry | 1. Optimize the gradient: A shallower gradient can improve the separation of closely eluting compounds.[7]2. Select a different column: For polar metabolites, a HILIC column may provide better separation than a reversed-phase (RP) C18 column.[8][9] Conversely, RP columns are excellent for non-polar to moderately polar compounds.[7][9] |
Diagram: LC Method Selection Workflow
Caption: Decision tree for selecting the appropriate LC method based on metabolite polarity.
Section 3: Mass Spectrometry - Detection and Identification
The mass spectrometer settings directly impact the sensitivity, specificity, and comprehensiveness of your metabolomics data.
Frequently Asked Questions (FAQs)
Q1: How do I optimize mass spectrometer parameters for untargeted metabolomics?
A1: Optimizing MS parameters is a balancing act to maximize metabolite coverage and identification.[10][11][12] Key parameters to consider include:
-
Mass Resolution: Higher resolution provides better mass accuracy for formula prediction but may reduce sensitivity and scan speed. A resolution of 30,000 for MS/MS and 180,000 for MS scans has been shown to be effective.[10][11]
-
Collision Energy (for MS/MS): A stepped collision energy (e.g., 15, 30, 45 eV) is often used in data-independent acquisition (DIA) and data-dependent acquisition (DDA) to generate a more comprehensive fragmentation pattern for a wide range of metabolites.[13]
-
Automatic Gain Control (AGC) Target and Maximum Injection Time (MIT): These parameters control the number of ions in the trap. Optimizing them is crucial to avoid space-charge effects while ensuring sufficient ion statistics for low-abundance metabolites.[10][11][12]
Q2: What is ion suppression, and how can I mitigate it?
A2: Ion suppression is a significant challenge in LC-MS where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[14][15][16] This can lead to inaccurate quantification and even false negatives. Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate the analytes of interest from the suppressing agents.[16]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also decrease the signal of your target analytes.[15]
-
Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte can help to correct for ion suppression during data analysis.[17][18]
-
Optimize the Ion Source: Adjusting parameters like spray voltage, gas flow rates, and temperature can sometimes minimize suppression effects.[19]
Diagram: Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and mitigating ion suppression in LC-MS.
Section 4: Quality Control & Data Analysis
Maintaining data quality throughout an analytical run and employing appropriate data analysis strategies are essential for generating reliable and meaningful biological insights.
The Role of Quality Control (QC) Samples
Pooled QC samples are a cornerstone of robust metabolomics studies.[20][21] They are created by mixing a small aliquot of every sample in the study. Key Functions of QC Samples:
-
System Conditioning: Injecting QC samples at the beginning of a run helps to equilibrate the LC-MS system.[22]
-
Assessing Analytical Precision: The variation in metabolite signals across all QC injections provides a measure of the analytical reproducibility.[22][23] Features with high variance (e.g., >20%) in the QCs are often removed from the dataset.[22]
-
Monitoring System Drift: QC samples injected periodically throughout the analytical batch can help to detect and correct for signal drift over time.[22][24]
Diagram: A Typical LC-MS Data Analysis Workflow
Caption: Overview of a standard data analysis pipeline for untargeted LC-MS metabolomics.[25][26][27]
References
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Quality Control and Validation Issues in LC-MS-Based Metabolomics. PubMed. Available from: [Link]
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Protocols used for LC-MS analysis. Metabolomics Core Facility. Available from: [Link]
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Current Practices in LC–MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. Analytical Chemistry. Available from: [Link]
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Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ResearchGate. Available from: [Link]
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Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. PubMed. Available from: [Link]
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Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PubMed Central. Available from: [Link]
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LC-MS-based metabolomics. PubMed Central. Available from: [Link]
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Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ACS Publications. Available from: [Link]
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Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. NIH. Available from: [Link]
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Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed. Available from: [Link]
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Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). SciSpace. Available from: [Link]
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LC-MS-based metabolomics: An update. ResearchGate. Available from: [Link]
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Quality Control in Metabolomics. FutureLearn. Available from: [Link]
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Optimizing MS Parameters for Data-Independent Acquisition (DIA) to Enhance Untargeted Metabolomics. ACS Publications. Available from: [Link]
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Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Metabolomics Workbench. Available from: [Link]
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Quality Control in Metabolomics. Thames Restek. Available from: [Link]
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Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. ResearchGate. Available from: [Link]
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Applications of liquid chromatography-mass spectrometry based metabolomics in predictive and personalized medicine. PubMed Central. Available from: [Link]
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Preparation and LC/MS-based metabolomic analysis of samples. Bio-protocol. Available from: [Link]
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Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. Available from: [Link]
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Experimental design and reporting standards for metabolomics studies of mammalian cell lines. PubMed Central. Available from: [Link]
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The future of liquid chromatography-mass spectrometry (LC-MS) in metabolic profiling and metabolomic studies for biomarker discovery. PubMed Central. Available from: [Link]
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A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central. Available from: [Link]
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Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. Available from: [Link]
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Untangling the Complexities of Processing and Analysis for Untargeted LC-MS Data Using Open-Source Tools. MDPI. Available from: [Link]
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15 Tips and Tricks for LC-MS Troubleshooting. Technology Networks. Available from: [Link]
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Designing a metabolomics study. EMBL-EBI. Available from: [Link]
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Design of Experiment in Metabolomics. UAB. Available from: [Link]
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Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PubMed. Available from: [Link]
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Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed Central. Available from: [Link]
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Review articles in LC-MS. ResearchGate. Available from: [Link]
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Ion suppression correction and normalization for non-targeted metabolomics. PubMed Central. Available from: [Link]
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Metabolomics experimental design (tutorial 2/5). YouTube. Available from: [Link]
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Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. Available from: [Link]
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Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
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“Notame”: Workflow for non-targeted LC-MS metabolic profiling. Chalmers University of Technology. Available from: [Link]
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Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. Semantic Scholar. Available from: [Link]
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Ion suppression correction and normalization for non-targeted metabolomics. Research Square. Available from: [Link]
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Troubleshooting LC-MS. LCGC International. Available from: [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. Available from: [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
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Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. Available from: [Link]
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Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry. Available from: [Link]
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LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT)
Introduction: The Analytical Imperative for MECPT
Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT) is a primary metabolite of the plasticizer Di(2-ethylhexyl) terephthalate (DEHTP), a common replacement for ortho-phthalates in a variety of consumer and medical products. Its presence in pharmaceutical preparations can arise from leaching out of container closure systems, such as plastic bags or tubing, making it a critical process-related impurity and leachable that requires rigorous quantification. For drug development professionals, accurately measuring MECPT is not merely an analytical task; it is a fundamental requirement for ensuring patient safety and regulatory compliance.
This guide provides a comparative analysis of analytical methodologies for MECPT, grounded in the principles of scientific integrity and regulatory expectations. We will explore the causality behind methodological choices, compare the performance of leading analytical techniques, and provide actionable protocols for robust method validation in accordance with international guidelines.
The Regulatory Landscape: Setting the Stage for Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established clear guidelines for this process. The foundational document, ICH Q2(R2): Validation of Analytical Procedures , outlines the performance characteristics that must be evaluated.[3][4] Furthermore, the presence of leachables like MECPT falls under the purview of guidelines concerning impurities in pharmaceutical products.[5][6]
The objective is to build a self-validating system where the data generated is demonstrably reliable, reproducible, and fit for purpose, whether for release testing, stability studies, or toxicological assessments.
Comparative Analysis of Analytical Technologies
The choice of an analytical technique is the most critical decision in method development. It is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For MECPT, a polar, non-volatile molecule, the primary candidates are chromatographic techniques coupled with various detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has become the definitive technique for quantifying trace-level organic molecules in complex matrices.[7][8] Its power lies in the combination of physical separation by liquid chromatography with the highly selective and sensitive detection afforded by tandem mass spectrometry.
-
Causality of Choice : The low concentration limits often required for leachables (<1 µg/mL) necessitate a technique with exceptional sensitivity. LC-MS/MS provides this, often achieving Limits of Quantitation (LOQ) in the low ng/mL or even pg/mL range.[9][10] The tandem MS (MS/MS) capability, using modes like Multiple Reaction Monitoring (MRM), provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix. For MECPT, which contains a carboxylic acid moiety, Electrospray Ionization (ESI) in negative mode is the logical choice for generating the precursor ion [M-H]⁻.
Gas Chromatography-Mass Spectrometry (GC-MS): A Viable but Complex Alternative
GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds.[11]
-
Causality of Choice : While highly sensitive, GC-MS is not directly applicable to non-volatile, polar molecules like MECPT. Its use requires a chemical derivatization step to convert the polar carboxylic acid group into a non-polar, volatile ester (e.g., through silylation or methylation). This additional step introduces complexity and potential sources of variability and error into the workflow. While GC-MS can achieve excellent sensitivity, the necessity of derivatization makes it a less direct and often more cumbersome approach compared to LC-MS/MS for this specific analyte.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Limited Alternative
HPLC with a Diode Array Detector (DAD) or UV detector is a workhorse of the pharmaceutical industry.
-
Causality of Choice : This method is robust, cost-effective, and widely available. However, its utility for MECPT is limited by its sensitivity and selectivity. MECPT possesses a terephthalate chromophore, which allows for UV detection. The challenge is that the LOQ for HPLC-UV is typically in the µg/mL range, which may not be sufficient for trace-level leachable analysis. Furthermore, in complex matrices like a formulated drug product, excipients may co-elute and interfere with the MECPT peak, compromising the specificity of the method.
Quantitative Data Summary
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Chromatographic separation followed by absorbance of UV light. |
| Specificity | Very High (based on mass transitions) | High (based on mass spectrum) | Moderate (risk of co-eluting interferences) |
| Typical LOQ | 0.1 - 10 ng/mL | 1 - 25 ng/mL | 0.5 - 5 µg/mL |
| Sample Prep | Extraction (LLE, SPE) | Extraction + Derivatization | Dilution and Filter (for simple matrices), Extraction for complex matrices |
| Key Advantage | Highest sensitivity and specificity; direct analysis. | High sensitivity. | Cost-effective, simple operation. |
| Key Disadvantage | Higher instrument cost; potential for matrix effects (ion suppression). | Indirect; derivatization adds complexity and potential for error. | Insufficient sensitivity for trace analysis; lower specificity. |
The Validation Workflow: A Structured Approach
A successful validation follows a predefined protocol that assesses all critical performance parameters as mandated by ICH Q2(R2).[2][3]
Caption: High-level workflow for analytical method validation.
Experimental Protocols for Key Validation Parameters (LC-MS/MS Example)
Here we detail the experimental design for validating an LC-MS/MS method for MECPT in a drug product matrix.
Specificity (Selectivity)
-
Causality : This experiment proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol :
-
Analyze a blank sample of the drug product matrix (placebo) to demonstrate the absence of interfering peaks at the retention time of MECPT.
-
Analyze a sample of the drug product spiked with MECPT and other potential impurities or related substances.
-
Confirm that the MECPT peak is well-resolved from all other components.
-
In MS/MS, the specificity is further confirmed by the consistent ratio of two or more MRM transitions at the expected retention time.
-
Linearity and Range
-
Causality : This establishes that the instrument response is directly proportional to the analyte concentration across a defined range, which is critical for accurate quantification.
-
Protocol :
-
Prepare a stock solution of a certified MECPT reference standard.
-
Create a series of at least five calibration standards by spiking the blank matrix with the stock solution. The concentration range should bracket the expected working concentration (e.g., 50% to 150% of the target concentration).[1]
-
Analyze each standard in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be insignificant compared to the response at the LOQ.
Accuracy (Trueness)
-
Causality : Accuracy measures the closeness of the experimental value to the true value, demonstrating that the method is free from systematic error or bias.
-
Protocol :
-
Prepare samples of the drug product matrix spiked with MECPT at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.
-
Prepare at least three replicate samples at each level.
-
Analyze the samples and calculate the concentration of MECPT using the calibration curve.
-
Express the accuracy as the percentage recovery of the known spiked amount.
-
-
Acceptance Criteria : The mean recovery should be within 80.0% to 120.0% for each level.
Precision
-
Causality : Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Protocol :
-
Repeatability : Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations across the range (3 concentrations, 3 replicates each).[1]
-
Intermediate Precision : Repeat the repeatability study with a different analyst on a different day.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of results.
-
-
Acceptance Criteria : The RSD should typically be ≤ 15%.
Limit of Quantitation (LOQ)
-
Causality : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity and trace analysis methods.
-
Protocol :
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which the precision (RSD) is approximately 20%.
-
Prepare spiked samples at the estimated LOQ concentration.
-
Analyze at least six replicates and confirm that the precision and accuracy criteria are met at this concentration.
-
-
Acceptance Criteria : The method must demonstrate acceptable accuracy (80-120% recovery) and precision (RSD ≤ 20%) at the claimed LOQ.
Sample Preparation: A Critical Workflow Step
The goal of sample preparation is to extract MECPT from the drug product matrix and remove interfering substances prior to LC-MS/MS analysis.[13]
Caption: A typical protein precipitation/extraction workflow.
Conclusion and Recommendations
For the robust validation of an analytical method for this compound (MECPT), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the most suitable technique . Its superior sensitivity and specificity are essential for meeting the stringent regulatory requirements for quantifying leachables and impurities in pharmaceutical products. While GC-MS and HPLC-UV have their applications, they present significant compromises in either workflow complexity or performance for this specific analyte.
A successful validation hinges on a systematic approach as outlined by ICH Q2(R2). By meticulously evaluating specificity, linearity, range, accuracy, precision, and the limit of quantitation, drug development professionals can build a defensible, reliable, and trustworthy analytical method. This ensures not only regulatory compliance but, most importantly, the safety and quality of the final drug product.
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Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. Retrieved January 5, 2026, from [Link]
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Absolute protein quantification by LC-ICP-MS using MeCAT peptide labeling. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
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Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Hotha, K. K. (2012). QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. Jawaharlal Nehru Technological University Anantapur. Retrieved January 5, 2026, from [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Retrieved January 5, 2026, from [Link]
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Molnar, I., et al. (n.d.). ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities. Molnar Institute. Retrieved January 5, 2026, from [Link]
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Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies. Retrieved January 5, 2026, from [Link]
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News-Medical.Net. (2023). Regulatory requirements for chemicals in the pharmaceuticals industry. Retrieved January 5, 2026, from [Link]
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Simscale. (2024). The Ultimate Guide to Pharmaceutical Regulations: Compliance & Standards. Retrieved January 5, 2026, from [Link]
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IFPMA. (n.d.). Global regulatory approaches to post- approval changes in biotherapeutic products. Retrieved January 5, 2026, from [Link]
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Qualio. (2023). Understanding the major pharmaceutical regulations you need to know. Retrieved January 5, 2026, from [Link]
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Krause, S. O. (2005). Analytical method validation for biopharmaceuticals: A practical guide. Biopharm International. Retrieved January 5, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in MeCP2 Quantification
An Inter-Laboratory Comparison Guide to the Measurement of MeCP2
Abstract
Methyl-CpG-binding protein 2 (MeCP2) is a critical nuclear protein involved in transcriptional regulation, and its dysregulation is the primary cause of Rett syndrome, a severe neurodevelopmental disorder. As research into MeCP2-related pathologies and potential therapeutics intensifies, the need for accurate, precise, and reproducible quantification of MeCP2 protein levels across different laboratories has become paramount. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for MeCP2 measurement. We delve into the common sources of variability, offer standardized protocols for prevalent quantification techniques, and present a logical workflow for establishing cross-laboratory data concordance. This document is intended for researchers, clinical scientists, and drug development professionals seeking to establish robust and comparable MeCP2 quantification methodologies.
The Critical Need for Standardized MeCP2 Measurement
MeCP2 acts as a molecular bridge between DNA methylation and chromatin remodeling, playing a pivotal role in maintaining synaptic function and neuronal maturation. The tight regulation of MeCP2 protein dosage is critical; both its deficiency and its overexpression lead to severe neurological dysfunction. This dose-sensitivity underscores the urgent need for analytical methods that can reliably quantify MeCP2 levels in various biological matrices, from preclinical models to clinical samples.
However, the path to reproducible quantification is fraught with challenges. Discrepancies in reagents, protocols, instrumentation, and data analysis frequently lead to significant inter-laboratory variability, hindering collaborative efforts and impeding the clinical translation of research findings. An inter-laboratory comparison, also known as a proficiency test, is the most effective tool to assess and harmonize analytical performance among a group of laboratories.
Common Methodologies and Their Inherent Variables
Several techniques are commonly employed to measure MeCP2 protein levels. While each has its merits, none are immune to sources of error that can contribute to variability.
-
Western Blotting: A semi-quantitative to quantitative technique that relies on antibody-based detection after protein separation by size. Its variability is often high due to its many manual steps.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based quantitative immunoassay. It generally offers higher throughput and better quantification than Western blotting but is highly dependent on antibody specificity and the quality of the standard curve.
-
Mass Spectrometry (MS): A highly sensitive and specific method for absolute protein quantification, often considered a gold standard. However, it requires specialized expertise, expensive instrumentation, and complex sample preparation workflows.
-
Flow Cytometry: Used for measuring MeCP2 levels in specific cell populations within a heterogeneous sample. Gating strategies and antibody conjugation can be significant sources of variability.
A summary of these techniques and their primary sources of variability is presented below.
| Technique | Principle | Common Sources of Inter-Laboratory Variability | Throughput | Quantification |
| Western Blot | Immuno-detection post-electrophoresis | Sample lysis, protein transfer efficiency, antibody lots, imaging systems, data normalization | Low | Semi-Quantitative to Quantitative |
| ELISA | Plate-based immunoassay | Antibody affinity/specificity, standard curve preparation, plate washing, matrix effects | High | Quantitative |
| Mass Spectrometry | Mass-to-charge ratio of ionized peptides | Sample digestion efficiency, instrument calibration, peptide selection, data analysis software | Medium | Absolute Quantitative |
| Flow Cytometry | Cell-based immunofluorescence | Antibody titration, spectral overlap, instrument settings, gating strategy | High | Relative Quantitative |
Designing a Robust Inter-Laboratory Comparison Study
A successful comparison study requires meticulous planning and a centralized approach to minimize variables unrelated to the core competency of the participating laboratories. The workflow can be broken down into three critical phases.
Diagram: Workflow for an MeCP2 Inter-Laboratory Study
Caption: A three-phase workflow for conducting a successful inter-laboratory comparison study.
Phase 1: Planning and Harmonization
The foundation of the study is laid here. The goal is to control as many pre-analytical and analytical variables as possible.
-
Establish a Coordinating Laboratory: This central lab is responsible for preparing and distributing all materials, developing the Standard Operating Procedures (SOPs), and performing the final data analysis.
-
Prepare Homogeneous Reference Materials: The single most critical element is a large, homogenous batch of reference material. This could be a lysate from a well-characterized cell line (e.g., HEK293T overexpressing MeCP2) or a purified recombinant MeCP2 protein. The material must be aliquoted and stored under identical conditions to ensure stability.
-
Protocol Standardization: The coordinating lab must provide highly detailed, step-by-step SOPs. This includes specifying:
-
Reagents: Catalogue numbers and lot numbers for primary and secondary antibodies, blocking buffers, and lysis buffers.
-
Instrumentation: Specific settings for plate readers, imaging systems, or mass spectrometers where applicable.
-
Data Analysis: A standardized template for calculations, including standard curve fitting (e.g., 4-parameter logistic fit for ELISA) and normalization procedures.
-
Phase 2: Execution and Data Collection
Participating labs run the assays according to the provided SOPs. It is crucial that labs document any minor deviations, however small, as these can be key to understanding outlier data. All raw and processed data should be submitted to the coordinating lab using a pre-defined template.
Phase 3: Data Analysis and Interpretation
The coordinating lab analyzes the submitted data to assess inter-laboratory performance. Key metrics include:
-
Mean and Standard Deviation (SD): Across all labs for each sample.
-
Coefficient of Variation (%CV): A normalized measure of dispersion (SD/Mean * 100). A lower %CV indicates better agreement between labs.
-
Z-scores: Indicates how many standard deviations an individual lab's result is from the consensus mean. A Z-score >2 or < -2 is typically considered an outlier.
The results should be compiled into a confidential report and distributed to all participants, allowing them to see their performance relative to the group and identify areas for improvement.
Standardized Protocol Example: MeCP2 Sandwich ELISA
This protocol is a model for a standardized procedure to be distributed in an inter-laboratory study. The causality for key steps is explained to enhance understanding and adherence.
Objective: To quantify MeCP2 protein concentration in cell lysate samples.
Materials:
-
Pre-coated 96-well plates (e.g., anti-MeCP2 capture antibody)
-
Recombinant MeCP2 standard (specific lot number)
-
Biotinylated anti-MeCP2 detection antibody (specific lot number)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 1N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
Protocol Steps:
-
Standard Curve Preparation:
-
Reconstitute the recombinant MeCP2 standard to a stock concentration of 100 ng/mL.
-
Perform a 1:2 serial dilution in Assay Diluent to create standards ranging from 1000 pg/mL to 15.6 pg/mL.
-
Rationale: A precise and accurate standard curve is the foundation of quantification. Using a common stock and specified diluent minimizes variability in this critical step.
-
-
Sample Preparation:
-
Thaw provided cell lysate aliquots on ice.
-
Dilute samples in Assay Diluent to fall within the linear range of the standard curve (e.g., a starting dilution of 1:10).
-
Rationale: Running samples at multiple dilutions helps ensure at least one reading falls within the most accurate part of the curve and can identify potential matrix effects.
-
-
Assay Procedure:
-
Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Aspirate and wash wells 4 times with 300 µL of Wash Buffer.
-
Rationale: Proper washing is critical to remove unbound protein and reduce background noise. Automating this step, if possible, can significantly reduce variability.
-
Add 100 µL of the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash wells 4 times as described above.
-
Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes in the dark.
-
Wash wells 4 times as described above.
-
Add 100 µL of TMB Substrate. Incubate for 15 minutes in the dark.
-
Add 50 µL of Stop Solution to each well. The color should change from blue to yellow.
-
Rationale: Timed incubations are crucial. Using a multichannel pipette for the addition of substrate and stop solution ensures the reaction time is as consistent as possible across the plate.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm immediately.
-
Subtract the absorbance of the blank (0 pg/mL standard) from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of MeCP2 in the samples by interpolating their absorbance values from the standard curve.
-
Multiply by the dilution factor to get the final concentration.
-
Visualizing Sources of Analytical Variability
Understanding where errors can be introduced is the first step toward controlling them.
Diagram: Sources of Error in an Immunoassay Workflow
Caption: Potential sources of error categorized into pre-analytical, analytical, and post-analytical phases.
Conclusion and Best Practices
Achieving reproducible MeCP2 quantification across multiple laboratories is not an insurmountable challenge but one that requires a commitment to standardization and collaboration. The implementation of inter-laboratory comparison studies, guided by the principles outlined here, is the most effective path toward this goal.
Key Recommendations for Researchers:
-
Adopt Standardized Protocols: Whenever possible, use protocols that have been validated across multiple labs.
-
Use Reference Materials: Include a common reference material or internal control in all experiments to bridge results over time and between labs.
-
Qualify Reagents: Be aware that lot-to-lot variability in antibodies is a major source of error. Qualify new lots against old ones before use in critical studies.
-
Embrace Transparency: Fully document all experimental details in publications, including catalogue numbers and lot numbers of critical reagents.
By embracing these practices, the scientific community can build a more reliable and cohesive understanding of MeCP2 biology, accelerating the development of effective therapies for Rett syndrome and related disorders.
A Comparative Analysis of MECPTP and Other DEHTP Metabolites: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) and other metabolites of Di(2-ethylhexyl) terephthalate (DEHTP). As the use of DEHTP increases as a replacement for its ortho-phthalate isomer, Di(2-ethylhexyl) phthalate (DEHP), a thorough understanding of its metabolic fate is critical for researchers in toxicology, environmental health, and drug development. This document will delve into the metabolic pathways, analytical methodologies for detection, and the toxicological significance of these compounds, offering a scientifically grounded comparison to facilitate accurate exposure assessment and risk characterization.
Introduction: The Rise of DEHTP and the Need for Metabolite Analysis
DEHTP is a non-phthalate plasticizer utilized in a wide array of consumer products, from food packaging to medical devices, largely due to the health concerns associated with DEHP, a known endocrine disruptor.[1][2] Unlike DEHP, DEHTP is generally considered to have a more favorable safety profile.[1][3] However, the biological activity and potential long-term effects of DEHTP and its metabolites are still under active investigation. Upon entering the body, DEHTP is not biologically inert; it undergoes rapid metabolism into various compounds that are then excreted.[1] Understanding the profile of these metabolites is paramount for accurate human biomonitoring and toxicological assessment.
The primary urinary metabolites of DEHTP include Mono(2-ethylhexyl) terephthalate (MEHTP), Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP), and MECPTP.[1][3] Among these, MECPTP has been identified as a major and reliable biomarker of DEHTP exposure.[4][5][6] This guide will focus on a comparative analysis of these metabolites, with a particular emphasis on their structural analogs from DEHP metabolism.
Metabolic Pathways: A Tale of Two Isomers
The metabolic pathways of DEHTP and DEHP share initial similarities but diverge in their subsequent transformations and the relative abundance of their end products. Both parent compounds are first hydrolyzed by esterases to their respective monoesters, MEHTP and Mono(2-ethylhexyl) phthalate (MEHP).[1][7] Following this initial step, the 2-ethylhexyl side chain of the monoesters undergoes oxidation.
The metabolic cascade for DEHTP proceeds as follows:
-
Primary Hydrolysis: DEHTP is hydrolyzed to MEHTP.
-
Secondary Oxidation: The 2-ethylhexyl side chain of MEHTP is oxidized to form MEHHTP and MEOHTP.
-
Further Oxidation: MEHHTP and MEOHTP are further oxidized to the carboxylic acid, MECPTP.[4][8]
A key distinction lies in the final metabolic products. While both DEHTP and DEHP produce a carboxylic acid metabolite (MECPTP and MECPP, respectively) as a major end-product, their overall metabolite profiles differ significantly.[5][6] In vitro studies using human liver microsomes have shown that DEHTP metabolism leads to a considerable amount of terephthalic acid (TPA), a non-specific metabolite, whereas DEHP is primarily metabolized to MEHP, which then undergoes further oxidation.[3]
Caption: Simplified metabolic pathway of DEHTP.
Comparative Analysis of Key Metabolites
A direct comparison between the major oxidative metabolites of DEHTP and DEHP is crucial for understanding their distinct toxicokinetic profiles.
| Feature | MECPTP (from DEHTP) | MECPP (from DEHP) | MEHHTP (from DEHTP) | MEHHP (from DEHP) |
| Parent Compound | Di(2-ethylhexyl) terephthalate | Di(2-ethylhexyl) phthalate | Di(2-ethylhexyl) terephthalate | Di(2-ethylhexyl) phthalate |
| Metabolic Role | Major urinary metabolite | Major urinary metabolite | Secondary oxidative metabolite | Secondary oxidative metabolite |
| Urinary Excretion | Primarily excreted in free (unconjugated) form (>90%)[5][6][9] | Excreted as both free and glucuronide-conjugated forms[5][10] | Excreted in both free and conjugated forms, with a higher proportion of conjugation than MECPTP[5][6][9] | Primarily excreted as a glucuronide conjugate[5][10][11] |
| Biomarker Utility | Excellent and specific biomarker for DEHTP exposure[4][5] | Well-established biomarker for DEHP exposure[12][13] | Good biomarker for DEHTP exposure, often measured alongside MECPTP[4][14] | Key biomarker for DEHP exposure |
| Detection Frequency | High, often detected in >95% of the general population samples[7][15] | Historically high, but showing a decreasing trend in some populations[5] | High, but generally at lower concentrations than MECPTP[5][15] | High, but showing a decreasing trend[5] |
Key Insight: The most striking difference lies in the conjugation of the metabolites. MECPTP is predominantly excreted in its free form, whereas its DEHP analog, MECPP, and the hydroxylated metabolites (MEHHTP and MEHHP) are more extensively glucuronidated.[5][9][10] This has significant implications for analytical methods, as the deconjugation step (e.g., enzymatic hydrolysis with β-glucuronidase) is critical for accurately quantifying total exposure to DEHP but may be less critical for MECPTP.[5]
Experimental Protocols: Quantification of DEHTP Metabolites in Urine
The gold standard for the quantification of DEHTP metabolites in urine is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope dilution.[13][15] This methodology offers high sensitivity and specificity, which is essential for detecting the low concentrations typically found in the general population.
Step-by-Step Protocol for Urinary Metabolite Analysis
-
Sample Collection and Storage:
-
Collect spot or 24-hour urine samples in polypropylene containers.
-
Immediately freeze samples at -20°C or lower to prevent degradation of metabolites.
-
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Take a 0.1 mL aliquot of urine.
-
Causality: This small volume minimizes matrix effects while providing sufficient analyte for detection.
-
Spike the sample with an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., d4-MECPTP, d4-MEHHTP).
-
Causality: The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in instrument response, ensuring accurate quantification.
-
Add a buffered solution of β-glucuronidase (from E. coli K12) to deconjugate the glucuronidated metabolites.[5]
-
Causality: While MECPTP is mostly unconjugated, MEHHTP and other potential metabolites are partially conjugated. This step ensures the measurement of the total metabolite concentration.
-
Incubate the samples at 37°C for a minimum of 2 hours.
-
Causality: This incubation period allows for complete enzymatic hydrolysis of the glucuronide conjugates.
-
Perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation to remove proteins that can interfere with the analysis.
-
Causality: Protein removal is essential for preventing clogging of the HPLC column and ion source contamination.
-
-
HPLC-MS/MS Analysis:
-
Utilize a reversed-phase HPLC column (e.g., C18) for separation of the metabolites.
-
Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Causality: The gradient elution allows for the separation of the target analytes from other urinary components and from each other, which is critical for accurate quantification, especially for isomeric compounds.
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).
-
Causality: MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Caption: Experimental workflow for urinary DEHTP metabolite analysis.
Toxicological Significance and Future Directions
Current evidence suggests that DEHTP has a lower toxicity profile than DEHP, particularly concerning reproductive and developmental effects.[2][3] Animal studies have indicated a lack of adverse effects from DEHTP on reproductive tissues and other organs targeted by DEHP toxicity.[3] The primary metabolites of DEHTP are also considered to be less toxic than their DEHP counterparts.[16]
However, the increasing exposure to DEHTP in the general population, as evidenced by rising urinary concentrations of its metabolites, warrants continued research.[5][10] Future studies should focus on:
-
Long-term exposure effects: Investigating the potential health consequences of chronic, low-dose exposure to DEHTP and its metabolites.
-
Mixture toxicity: Assessing the combined effects of exposure to DEHTP metabolites and other environmental chemicals.
-
Susceptible populations: Evaluating the impact of DEHTP exposure in vulnerable groups such as pregnant women, infants, and children.[17]
Conclusion
The analysis of DEHTP metabolites, particularly MECPTP, provides a robust and specific tool for assessing human exposure to this increasingly prevalent plasticizer. While DEHTP and its metabolites appear to be less toxic than DEHP and its metabolites, a comprehensive understanding of their comparative toxicokinetics and biological activity is essential for accurate risk assessment. The methodologies and comparative data presented in this guide offer a foundational resource for researchers in this evolving field.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phthalate metabolites: Characterization, toxicities, global distribution, and exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variability and longitudinal trajectories of phthalate and replacement biomarkers across pregnancy in the Human Placenta and Phthalates Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Urinary phthalate metabolite concentrations and personal care product use during pregnancy – Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
MECPTP vs. DEHTP: A Senior Application Scientist's Guide to Selecting the Optimal Biomarker for Di(2-ethylhexyl) terephthalate (DEHTP) Exposure
For researchers, toxicologists, and drug development professionals, the accurate assessment of human exposure to industrial chemicals is paramount. Di(2-ethylhexyl) terephthalate (DEHTP), a common replacement for ortho-phthalate plasticizers, has seen increasing use in consumer products, leading to a growing need for reliable biomonitoring methods.[1] This guide provides an in-depth comparison of two key analytes for assessing DEHTP exposure: the parent compound, DEHTP, and its primary oxidative metabolite, mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP). We will explore the scientific rationale for selecting MECPTP as the superior biomarker, supported by experimental data and detailed analytical protocols.
The Central Argument: Why a Metabolite Surpasses its Parent
In the realm of biomonitoring for non-persistent chemicals like phthalates, the analytical focus has decisively shifted from the parent compound to its metabolites.[2] This preference is not arbitrary; it is grounded in the fundamental principles of toxicology and analytical chemistry. Measuring the parent compound, DEHTP, in biological matrices such as blood or urine is fraught with challenges that can compromise the accuracy and reliability of exposure assessment.
Conversely, urinary metabolites, such as MECPTP, offer a more robust and sensitive measure of internal exposure.[3] The primary reasons for this are twofold:
-
Higher Concentrations in Urine: Parent phthalates are rapidly metabolized in the body, and their metabolites are efficiently excreted in urine at concentrations that are often orders of magnitude higher than the parent compound in blood or even urine.[2] This amplification effect significantly enhances the sensitivity of detection.
-
Reduced Risk of External Contamination: Phthalates are ubiquitous in the environment and laboratory settings, leading to a high risk of sample contamination during collection, handling, and analysis.[4] Because MECPTP is a product of in-vivo metabolism, its presence in a urine sample is a definitive indicator of exposure, virtually eliminating the issue of external contamination that can plague the analysis of the parent compound.[3]
Metabolic Pathway: From DEHTP to MECPTP
The metabolic conversion of DEHTP to MECPTP is a critical process that underpins the utility of MECPTP as a biomarker. Following ingestion, inhalation, or dermal absorption, DEHTP undergoes extensive metabolism, primarily in the liver.[5][6] The pathway involves hydrolysis of one of the ester linkages to form mono(2-ethylhexyl) terephthalate (MEHTP), followed by oxidation of the ethylhexyl side chain to yield several metabolites, with MECPTP being a major product.[7][8]
Caption: Metabolic pathway of DEHTP to its major urinary metabolite, MECPTP.
Comparative Performance: MECPTP vs. DEHTP as Biomarkers
The superiority of MECPTP as a biomarker for DEHTP exposure is evident when comparing their key characteristics.
| Feature | MECPTP (Metabolite) | DEHTP (Parent Compound) | Rationale for Superiority of MECPTP |
| Matrix of Choice | Urine | Blood, Plasma, Urine | Urine is non-invasive and easy to collect. |
| Typical Concentration | High (ng/mL range in general population)[9] | Very low to non-detectable in urine; low in blood[10] | Higher concentrations lead to more sensitive and reliable quantification. |
| Specificity | High; specific product of DEHTP metabolism[5][6] | Can be present due to external contamination | Presence definitively indicates internal exposure. |
| Half-life | Short (elimination half-time of ~7 hours)[1] | Rapidly metabolized[11] | Reflects recent exposure, suitable for most exposure scenarios. |
| Analytical Method | LC-MS/MS[7] | GC-MS or LC-MS/MS[12][13] | Well-established and highly sensitive methods are available. |
| Risk of Contamination | Low[3] | High[14] | Minimizes false positives and ensures data integrity. |
Experimental Protocol: Quantification of MECPTP in Human Urine by LC-MS/MS
This protocol outlines a robust and validated method for the quantification of MECPTP in human urine, adapted from methodologies developed and utilized by the Centers for Disease Control and Prevention (CDC).[11]
Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction)
The majority of MECPTP is excreted in the urine as a glucuronide conjugate, which requires enzymatic hydrolysis to release the free form for analysis.[9]
Step-by-Step Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 100 µL of urine into a clean polypropylene tube.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard solution (e.g., ¹³C-labeled MECPTP) to each sample, calibrator, and quality control (QC) sample. This is crucial for correcting for matrix effects and variations in extraction efficiency.
-
Enzymatic Deconjugation: Add a buffered solution of β-glucuronidase (from E. coli K12) to each tube. Incubate the samples at 37°C for a minimum of 90 minutes to ensure complete hydrolysis of the glucuronide conjugates.[15]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering hydrophilic compounds.
-
Elute the MECPTP and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for accurate quantification of MECPTP at low concentrations.
Typical Instrumental Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column (e.g., C18, 50-100 mm length, <3 µm particle size) for efficient separation.
-
Mobile Phase: A gradient elution using two solvents:
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions for MECPTP and its labeled internal standard should be optimized for the specific instrument. For example, a common transition for MECPTP is monitoring the fragmentation of the deprotonated molecule [M-H]⁻.
-
Data Analysis: Quantify MECPTP concentrations by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared in a similar matrix.
-
Caption: A typical analytical workflow for the quantification of MECPTP in urine.
Conclusion
The selection of an appropriate biomarker is a cornerstone of accurate human exposure assessment. In the case of Di(2-ethylhexyl) terephthalate (DEHTP), the scientific evidence overwhelmingly supports the use of its urinary metabolite, MECPTP, over the parent compound. The inherent advantages of MECPTP, including its higher concentrations in a non-invasively collected matrix and its specificity as a marker of endogenous metabolism, significantly outweigh the challenges associated with measuring the parent compound. The well-established and highly sensitive LC-MS/MS methods for MECPTP quantification further solidify its position as the biomarker of choice for researchers in environmental health, toxicology, and related fields. By adopting this metabolite-centric approach, the scientific community can ensure the generation of high-quality, reliable data to better understand the extent and potential health implications of human exposure to DEHTP.
References
-
Silva MJ, Samandar E, Preau JL Jr, et al. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites. J Chromatogr B Analyt Technol Biomed Life Sci. 2008;872(1-2):99-105. [Link]
-
Silva MJ, Jia T, Samandar E, Preau JL Jr, Calafat AM. Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicol In Vitro. 2015;29(5):1139-1145. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment in Immunoassays for Terephthalate Metabolites
Introduction: The Analytical Imperative for Specific Terephthalate Metabolite Detection
Terephthalates, structural isomers of phthalates, are increasingly used as plasticizers in a vast array of consumer products, from food packaging to medical devices.[1] Consequently, human exposure is widespread, necessitating accurate biomonitoring to understand potential health implications.[2][3] The primary route of exposure assessment is through the quantification of terephthalate metabolites in biological matrices, most commonly urine.[1][4][5] Di(2-ethylhexyl) terephthalate (DEHTP), a high-volume production chemical, is metabolized in the body into several key compounds, including mono(2-ethylhexyl) terephthalate (MEHTP) and its further oxidized metabolites like mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP).[6][7][8]
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective platform for quantifying these metabolites, making them attractive for large-scale epidemiological studies.[9][10] However, the Achilles' heel of any immunoassay is specificity. The core challenge lies in the structural similarity among the parent compound and its various metabolites. An antibody raised against a primary metabolite, such as MEHTP, may exhibit unintended binding to other structurally related metabolites, a phenomenon known as cross-reactivity.[11][12] This can lead to an overestimation of the target analyte concentration, compromising the validity of exposure data. Therefore, a rigorous and systematic assessment of cross-reactivity is not merely a quality control step but a fundamental requirement for the validation of any immunoassay intended for terephthalate metabolite analysis.[13][14]
The Challenge of Structural Similarity: A Mechanistic Perspective
The specificity of an antibody is dictated by its binding affinity to a particular three-dimensional structure, or epitope, on the antigen.[11] In the case of terephthalate metabolites, the core structure of terephthalic acid is conserved, with variations occurring in the ester side chains due to metabolic processes like hydrolysis and oxidation.[1][15] For example, DEHTP is first hydrolyzed to MEHTP, which can then undergo further oxidation to form metabolites such as MEHHTP and MEOHTP (mono-2-ethyloxohexyl terephthalate).[6]
An antibody developed to target MEHTP might recognize the core terephthalate structure and parts of the ethylhexyl side chain. If other metabolites share significant portions of this structure, the antibody may bind to them, albeit typically with lower affinity. This is especially pertinent in competitive immunoassay formats, which are common for small molecules, where any compound that competes with the labeled antigen for antibody binding sites will affect the final signal.[12][16] Understanding these subtle structural differences is paramount to designing a comprehensive cross-reactivity panel.
Designing a Robust Cross-Reactivity Assessment: A Self-Validating System
A properly designed cross-reactivity study serves as a self-validating system, providing clear, quantitative evidence of an assay's specificity. The experimental design must be logical and thorough, accounting for all potentially interfering substances. The principles laid out by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for immunoassay validation provide a strong framework.[17][18][19]
Causality Behind Experimental Choices:
-
Selection of Cross-Reactants: The choice of compounds to test is critical. It should not be arbitrary but based on the known metabolic pathway of the parent terephthalate.[15] For a DEHTP metabolite assay, the panel must include the parent compound (DEHTP), the primary monoester metabolite (MEHTP), and all major secondary, oxidized metabolites (e.g., MEHHTP, MEOHTP, MECPTP).[6] It is also prudent to include structurally similar compounds that may be present in the sample matrix, such as metabolites of the isomeric phthalate, DEHP [e.g., mono(2-ethylhexyl) phthalate (MEHP)].[20][21][22]
-
Concentration Ranges: The concentration range for each potential cross-reactant should be carefully selected. A common practice is to test concentrations up to 10-fold higher than the highest standard of the target analyte's calibration curve.[23] This ensures that even weakly cross-reacting substances are challenged at concentrations that might be physiologically relevant or could represent a worst-case scenario.
-
Data Analysis and Interpretation: The goal is to quantify the degree of interference. This is typically expressed as a percentage of cross-reactivity, calculated at the 50% binding point (IC50) of the respective curves.[23]
Comparative Analysis of Immunoassay Kits for MEHTP
When selecting a commercial immunoassay kit or validating an in-house assay, a direct comparison of performance characteristics is essential. The following table illustrates a hypothetical comparison between three different MEHTP ELISA kits, focusing on key validation parameters.
| Parameter | Kit A (In-house Dev) | Kit B (Commercial) | Kit C (Commercial) |
| Assay Format | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Target Analyte | Mono(2-ethylhexyl) terephthalate (MEHTP) | Mono(2-ethylhexyl) terephthalate (MEHTP) | Mono(2-ethylhexyl) terephthalate (MEHTP) |
| Dynamic Range | 0.5 - 50 ng/mL | 1.0 - 100 ng/mL | 0.8 - 75 ng/mL |
| Sensitivity (LOD) | 0.2 ng/mL | 0.5 ng/mL | 0.3 ng/mL |
| Intra-assay Precision (CV%) | < 8% | < 10% | < 9% |
| Inter-assay Precision (CV%) | < 12% | < 15% | < 13% |
| % Cross-Reactivity (MEHTP) | 100% | 100% | 100% |
| % Cross-Reactivity (DEHTP) | < 0.1% | < 0.5% | < 0.2% |
| % Cross-Reactivity (MEHHTP) | 5.2% | 15.8% | 8.5% |
| % Cross-Reactivity (MECPTP) | 1.1% | 4.3% | 2.0% |
| % Cross-Reactivity (MEHP) | 0.8% | 3.5% | 1.5% |
| % Cross-Reactivity (Terephthalic Acid) | < 0.01% | < 0.1% | < 0.05% |
Interpretation: In this comparison, Kit A demonstrates the highest specificity with the lowest cross-reactivity for key metabolites like MEHHTP and the isomeric phthalate metabolite MEHP. While Kit B has a wider dynamic range, its higher cross-reactivity could lead to less accurate results in samples containing a mixture of these metabolites. Kit C presents a balance between the two. This data-driven comparison allows researchers to make an informed decision based on the specific requirements of their study.
Step-by-Step Experimental Protocol for Cross-Reactivity Assessment in a Competitive ELISA
This protocol outlines the workflow for determining the cross-reactivity of an immunoassay for a target analyte (e.g., MEHTP).
-
Preparation of Standards and Cross-Reactants:
-
Prepare a standard curve for the target analyte (MEHTP) according to the assay manufacturer's instructions or the validated in-house protocol. This typically involves a serial dilution to generate 6-8 standard points.
-
For each potential cross-reacting compound, prepare a separate serial dilution series in the same assay buffer. The concentration range should typically start at least 10-fold higher than the highest concentration of the target analyte standard and extend downwards.[23] Run each dilution in duplicate.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards, controls, and dilutions of each cross-reactant to the appropriate wells of the antibody-coated microplate.[24]
-
Add the enzyme-conjugated target analyte (e.g., MEHTP-HRP) to all wells. This conjugate will compete with the analyte in the sample/standard for binding to the limited number of antibody sites on the well.
-
Incubate the plate as per the protocol to allow for competitive binding.
-
Wash the plate thoroughly to remove any unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stop the reaction after a defined time and read the optical density (OD) using a microplate reader at the appropriate wavelength.[24]
-
-
Data Analysis and Calculation:
-
Subtract the average OD of the blank wells from all other OD readings.
-
For both the target analyte standard curve and each cross-reactant curve, normalize the data by dividing the average OD of each point by the average OD of the zero standard (maximum signal, B0) and multiply by 100 to express it as a percentage (%B/B0).
-
Plot the %B/B0 versus concentration for the target analyte and for each cross-reactant on a semi-log graph.
-
Determine the concentration of the target analyte that gives 50% inhibition (IC50). This is the concentration at the 50% B/B0 point on the standard curve.
-
Determine the concentration of each cross-reactant that gives 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:[23] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualization of the Cross-Reactivity Assessment Workflow
The following diagram illustrates the logical flow of the cross-reactivity assessment process.
Caption: Workflow for assessing immunoassay cross-reactivity.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The utility of immunoassays for the biomonitoring of terephthalate metabolites is directly proportional to the rigor of their validation. Cross-reactivity is not a peripheral issue but a central challenge that must be addressed with a systematic and scientifically sound approach. By carefully selecting potential cross-reactants based on metabolic pathways, employing a robust experimental protocol, and quantifying the degree of interference, researchers can ensure the specificity of their assays. This meticulous validation process is the cornerstone of generating high-quality, reliable data, which is indispensable for accurately assessing human exposure to terephthalates and understanding their potential impact on public health.
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A Comparative Guide to the Accuracy and Precision of Analytical Methods for Mecobalamin (MECPTP) Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of product efficacy and safety. Mecobalamin (MECPTP), an active form of vitamin B12, is crucial in treating conditions like peripheral neuropathy and megaloblastic anemia.[1] Its accurate and precise measurement in bulk and pharmaceutical dosage forms is therefore non-negotiable. This guide provides an in-depth comparison of the primary analytical methods used for MECPTP quantification, grounded in established validation principles and experimental data.
The selection of an analytical method is a critical decision, governed by the need for reliability, reproducibility, and suitability for the intended purpose.[2] Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q2(R1), mandate stringent validation of analytical procedures to ensure data integrity.[3][4] This guide will dissect the performance of the most prevalent techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—exploring the causality behind their experimental designs and their performance against ICH validation benchmarks.
Comparative Performance of Key Analytical Methods
The two most widely adopted methods for MECPTP determination are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.[5] While both can yield accurate and precise results, their underlying principles dictate their suitability for different applications, particularly concerning specificity and sensitivity.
| Parameter | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | UV-Visible Spectrophotometry |
| Principle | Separates MECPTP from other components based on its partitioning between a non-polar stationary phase and a polar mobile phase, followed by detection.[1] | Measures the absorbance of light by MECPTP at a specific wavelength (λmax) where its absorbance is highest.[5] |
| Accuracy (% Recovery) | 98.62% to 100.01%[6], 99.5% to 100%[7] | 98.94%[5], 99.05% to 100.50%[5][8] |
| Precision (%RSD) | Typically < 2.0%[1][7] | Typically < 2.0%[8] |
| Linearity Range | 0.5 - 2.0 µg/ml[5], 2 - 160 µg/ml[9], 0.37 – 2.25µg/ml[7] | 1 - 7 µg/ml[10], 1.5 - 9.0 µg/ml[10] |
| Limit of Detection (LOD) | 0.05 µg/ml[8], 0.2 µg/ml[7], 0.86 µg/ml[11] | 0.145 µg/ml[10] |
| Limit of Quantification (LOQ) | 0.15 µg/ml[8], 0.40 µg/ml[5], 0.5 µg/ml[7], 2.58 µg/ml[11] | 0.484 µg/ml[10] |
| Specificity | High. Can effectively separate MECPTP from excipients, impurities, and degradation products.[1][9] | Lower. Prone to interference from other substances in the sample matrix that absorb light at the same wavelength.[5][8] |
In-Depth Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for MECPTP analysis, especially in complex formulations or for stability-indicating assays.[9] Its power lies in its specificity—the ability to unequivocally assess the analyte in the presence of other components.[12]
Causality in Experimental Design
The choice of components in an RP-HPLC method is deliberate and synergistic. A common setup involves a C18 column, which has a non-polar stationary phase. This is ideal for retaining MECPTP, a moderately polar molecule. The mobile phase, typically a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like methanol or acetonitrile), is optimized to control the elution time.[9][11] Adjusting the organic-to-aqueous ratio allows for fine-tuning the separation of MECPTP from potential interferents. Detection is often performed at wavelengths like 210 nm, 218 nm, or 220 nm, where MECPTP exhibits significant absorbance.[8][9][11]
Experimental Workflow: RP-HPLC
Caption: Workflow for MECPTP quantification using RP-HPLC.
Detailed Protocol: RP-HPLC Method Validation
This protocol is a synthesis of validated methods reported in the literature.[7][11]
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol and Phosphate Buffer (pH adjusted to 3.8) in a 28:72 v/v ratio.[11] Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Solution Preparation: Accurately weigh 10 mg of MECPTP working standard into a 10 ml volumetric flask. Dissolve in methanol, sonicate, and make up the volume. Further dilute to achieve a final concentration within the linear range (e.g., 10-30 µg/ml).[11]
-
Sample Preparation: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to a known amount of MECPTP into a volumetric flask. Add the mobile phase, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a final concentration within the method's calibration range.[8]
-
Chromatographic Conditions:
-
Validation Procedure:
-
Linearity: Prepare a series of at least five concentrations of the standard solution. Inject each concentration in triplicate and plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a pre-analyzed sample with known amounts of MECPTP standard at three levels (e.g., 80%, 100%, 120%). The mean percent recovery should be within 98-102%.[6][13]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
The Relative Standard Deviation (%RSD) for both should not exceed 2.0%.[1][12]
-
-
In-Depth Analysis: UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler, more economical method for MECPTP quantification.[10] It is often used for routine quality control of simple formulations where excipients do not interfere with the analysis.
Causality in Experimental Design
The method's foundation is Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the analyte. The critical step is the selection of the analytical wavelength (λmax). For MECPTP, this is often found around 351-353 nm.[5][10] At this specific wavelength, MECPTP exhibits maximum absorbance, providing the greatest sensitivity. The choice of solvent is also crucial; it must dissolve the drug completely and be transparent (i.e., not absorb) at the analytical wavelength. Distilled water is a common solvent.[10]
Experimental Workflow: UV-Visible Spectrophotometry
Caption: Workflow for MECPTP quantification using UV-Vis Spectrophotometry.
Detailed Protocol: UV-Visible Spectrophotometry
This protocol is based on established spectrophotometric methods.[10]
-
Solvent: Use distilled water.
-
Determination of λmax: Prepare a 10 µg/ml solution of MECPTP standard in distilled water. Scan the solution using a UV-Vis spectrophotometer in the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). This should be approximately 351 nm.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of MECPTP standard.
-
From the stock solution, prepare a series of dilutions to cover a linear range (e.g., 1-7 µg/ml).
-
Measure the absorbance of each dilution at the determined λmax against a solvent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but use distilled water as the solvent. Dilute the final solution to obtain a theoretical concentration that falls within the established linear range of the calibration curve.
-
Analysis: Measure the absorbance of the sample solution at λmax. Calculate the concentration of MECPTP in the sample using the regression equation from the calibration curve.
-
Validation: Validate for accuracy and precision as described in the HPLC protocol. The acceptance criteria remain the same (% Recovery: 98-102%; %RSD: <2.0%).
Conclusion: Selecting the Appropriate Method
Both RP-HPLC and UV-Visible Spectrophotometry are validated, reliable methods for the quantification of Mecobalamin. The choice between them is driven by the specific requirements of the analysis.
-
RP-HPLC is the superior choice for research and development, stability studies, and the analysis of complex multi-component formulations. Its high specificity ensures that the results are not skewed by excipients, impurities, or degradation products, which is a critical requirement for regulatory submissions.[9]
-
UV-Visible Spectrophotometry offers a pragmatic alternative for routine quality control of simple, single-API dosage forms. Its simplicity, speed, and lower cost make it highly efficient, provided that method validation has demonstrated a lack of interference from the sample matrix.[5]
Ultimately, a robust analytical strategy relies on a thorough understanding of these techniques. By selecting the method that best aligns with the analytical objective and by rigorously validating it against ICH guidelines, researchers and drug development professionals can ensure the highest level of accuracy and precision in their results, safeguarding the quality and efficacy of the final pharmaceutical product.
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A Comparative Analysis of Methyl-CpG Binding Protein 2 (MECP2) Levels in Human Populations: A Guide for Researchers
This guide provides a comprehensive overview and comparison of Methyl-CpG Binding Protein 2 (MECP2) expression levels across various human tissues and populations. It is intended for researchers, scientists, and drug development professionals engaged in neurodevelopmental research and therapeutics. This document synthesizes findings from multiple studies to offer a consolidated resource on MECP2 quantification and observed variations.
Introduction to MECP2: An Essential Epigenetic Regulator
Methyl-CpG Binding Protein 2 (MECP2) is a critical protein involved in the regulation of gene expression.[1][2] It functions as a reader of epigenetic modifications, specifically binding to methylated DNA, which in turn influences chromatin structure and transcriptional activity.[3] While MECP2 is expressed in tissues throughout the body, it is found in particularly high concentrations in the brain.[1][3] Within the brain, its expression is dynamic, increasing as neurons mature.[3]
The precise regulation of MECP2 levels is crucial for normal neurological function. Both a deficiency and an excess of this protein can lead to severe neurodevelopmental disorders.[3] Mutations in the MECP2 gene are the primary cause of Rett syndrome, a debilitating neurological disorder that predominantly affects females.[1][3][4] Conversely, duplications of the MECP2 gene result in MECP2 duplication syndrome, which primarily affects males and is characterized by intellectual disability and motor deficits.[2][3] Given its integral role in brain development and function, understanding the nuances of MECP2 expression is of paramount importance for the scientific community.
Comparative Analysis of MECP2 Protein Levels
This section details the observed variations in MECP2 protein levels across different human tissues and highlights the influence of age and sex. It is important to note that while some studies have investigated genetic variations in the MECP2 gene across different ethnic populations, particularly in the context of Rett syndrome and other diseases, there is a notable gap in the literature regarding direct quantitative comparisons of MECP2 protein levels in healthy individuals from diverse ethnic backgrounds.
Tissue-Specific Expression
MECP2 is ubiquitously expressed, but its concentration varies significantly among different tissue types. The highest levels of MECP2 are consistently observed in the central nervous system.
| Tissue | Relative MECP2 Protein Level | Key Findings |
| Brain | High | Highest levels are found in mature neurons.[3][5] Expression varies across different brain regions, with the cerebellum showing lower levels than other areas.[6] |
| Lung | High | Consistently shows high levels of MECP2 expression.[5] |
| Spleen | High | Another peripheral tissue with notable MECP2 expression.[5] |
| Kidney | Moderate | Expression is 2- to 4-fold lower than in the brain.[5] |
| Heart | Moderate | Similar to the kidney, shows intermediate levels of MECP2.[5] |
| Liver | Low | Levels are barely detectable, ranging from 7- to 19-fold lower than in the brain.[5] |
| Stomach | Low | Exhibits very low levels of MECP2 protein.[5] |
| Small Intestine | Low | Similar to the liver and stomach, has minimal MECP2 expression.[5] |
Age-Dependent Expression
MECP2 expression is dynamically regulated throughout the human lifespan, with significant changes occurring during development and aging.
-
Fetal and Early Postnatal Development: MECP2 levels are low in the early stages of embryonic development and begin to increase during mid-gestation.[3] This increase continues throughout postnatal neuronal development, coinciding with stages of neuronal maturation such as dendritic growth and branching.[3][7]
-
Childhood and Adulthood: MECP2 expression continues to rise until approximately 10 years of age, at which point it stabilizes and remains high throughout adulthood, underscoring its importance in maintaining the function of mature neurons.[3][7]
-
Aging and Neurodegenerative Disease: Recent studies have indicated a downregulation of MECP2 expression in the hippocampus of patients with Alzheimer's disease and in aged mouse models, suggesting a potential role for MECP2 in age-associated cognitive decline.[8]
Sex-Specific Differences
As the MECP2 gene is located on the X chromosome, its expression and the consequences of its mutation differ between males and females.
-
X-Chromosome Inactivation: In females, one of the two X chromosomes in each cell is randomly inactivated. This results in a mosaic expression of either the paternal or maternal MECP2 allele. In females with a MECP2 mutation, this mosaicism can lead to a wide spectrum of clinical severity in Rett syndrome.[1][9]
-
Developmental Expression: Studies in rats have suggested that there may be sexually dimorphic expression of Mecp2 in specific brain regions, such as the amygdala, during early postnatal development.[10]
-
Disease Manifestation: Rett syndrome, caused by loss-of-function mutations in MECP2, predominantly affects females. In contrast, males with such mutations are rare and often have a more severe, often lethal, neonatal encephalopathy.[1][10] MECP2 duplication syndrome, resulting from an excess of the protein, is more common in males.[2][3]
Methodologies for MECP2 Quantification
Accurate quantification of MECP2 protein levels is essential for research into its function and role in disease. The following sections provide detailed protocols for two common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and high-throughput method for quantifying protein levels in various biological samples.
Caption: Workflow for Western blot analysis of MECP2.
-
Protein Extraction: Lyse cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MECP2 (e.g., rabbit anti-MECP2) diluted in blocking buffer overnight at 4°C with gentle agitation. [11]8. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Conclusion and Future Directions
The study of MECP2 is fundamental to advancing our understanding of neurodevelopment and associated disorders. This guide provides a consolidated view of the current knowledge on MECP2 expression levels, highlighting significant variations across different tissues and as a function of age and sex. While robust methods for MECP2 quantification are well-established, a clear need exists for future research to address the gap in our understanding of MECP2 protein levels across diverse human ethnicities. Such studies will be invaluable in elucidating the full spectrum of MECP2's role in human health and disease, and in the development of targeted therapies for MECP2-related disorders.
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Toxicological comparison of terephthalates and traditional phthalates.
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of polymer science and formulation, plasticizers are indispensable for imparting flexibility and durability to otherwise rigid materials. For decades, traditional ortho-phthalates, with di(2-ethylhexyl) phthalate (DEHP) as a prominent member, have dominated the market. However, mounting evidence of their potential endocrine-disrupting and reproductive toxicities has catalyzed the search for safer alternatives. Among the front-runners are terephthalates, structural isomers of ortho-phthalates, with di(2-ethylhexyl) terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), being a key example. This guide provides an in-depth toxicological comparison of terephthalates and traditional phthalates, supported by experimental data and methodologies, to aid researchers and professionals in making informed decisions.
The Structural Nuance Dictating Toxicological Fate
The fundamental difference between traditional phthalates and terephthalates lies in the substitution pattern of the ester groups on the benzene ring. Traditional phthalates are ortho-isomers (1,2-dicarboxylates), while terephthalates are para-isomers (1,4-dicarboxylates).[1] This seemingly subtle structural variance has profound implications for their metabolism and, consequently, their toxicological profiles.[1]
The toxicity of many traditional phthalates, including DEHP, is largely attributed to their primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), which is formed through partial hydrolysis by intestinal lipases.[2][3] MEHP is considered the active toxicant responsible for the observed adverse effects.[2] In contrast, terephthalates like DEHT, due to their para-structure, undergo rapid and extensive hydrolysis to terephthalic acid (TPA) and the corresponding alcohol (e.g., 2-ethylhexanol).[1][4] This metabolic pathway results in a very low yield of the monoester metabolite, mono(2-ethylhexyl) terephthalate (MEHT), significantly mitigating the potential for toxicity.[4]
Comparative Toxicological Endpoints: A Data-Driven Analysis
An objective comparison of toxicological profiles requires a close examination of key endpoints. The following sections detail the differences between terephthalates and traditional phthalates in acute toxicity, endocrine disruption, reproductive and developmental toxicity, and genotoxicity/carcinogenicity.
Acute Toxicity
Both traditional phthalates and terephthalates generally exhibit low acute toxicity. The median lethal dose (LD50) for both classes of compounds is high, indicating a low potential for acute lethality upon ingestion.
| Compound | Species | Route | LD50 | Reference |
| DEHP | Rat | Oral | >25 g/kg | [5] |
| Rabbit | Dermal | 24 g/kg | [6] | |
| DEHT | Rat | Oral | >3.2 g/kg | [7] |
| Guinea Pig | Dermal | >19.68 g/kg | [7] |
Endocrine Disruption: A Tale of Two Isomers
Endocrine disruption is a primary concern for traditional phthalates. DEHP, in particular, has been shown to possess anti-androgenic activity and can interfere with steroidogenesis.[8][9] This has been linked to a range of adverse effects on the male reproductive system.[10]
In contrast, terephthalates like DEHT have consistently demonstrated a lack of endocrine-disrupting activity in a variety of assays.[11][12] For example, studies have shown that DEHT and its metabolites exhibit much weaker effects on hormonal activities compared to DEHP.[4] A comparative study on thyroid receptor activity found that while DEHP metabolites could act as agonists, the oxidized metabolites of DEHT had no effect.[13]
To assess the potential of a substance to interfere with the androgen signaling pathway, a competitive androgen receptor (AR) binding assay is commonly employed. This assay measures the ability of a test chemical to displace a radiolabeled androgen from the AR.
Principle: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol) in the presence of varying concentrations of the test compound. The amount of radiolabeled androgen bound to the receptor is then measured. A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.[14][15]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., Tris-HCl with dithiothreitol and molybdate).
-
Prepare a working solution of the radiolabeled ligand (e.g., [³H]-R1881) in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., DEHP, DEHT) and a known competitor (e.g., unlabeled R1881) in a suitable solvent (e.g., DMSO).
-
Prepare a suspension of hydroxylapatite (HAP) to separate bound from free ligand.[14]
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound or control solutions.
-
Add the radiolabeled ligand working solution to all wells.
-
Add the androgen receptor preparation to all wells.
-
Incubate the plate at 4°C for an extended period (e.g., 18-24 hours) to reach binding equilibrium.[14]
-
-
Separation and Measurement:
-
Add the cold HAP slurry to each well to bind the receptor-ligand complexes.
-
Incubate for a short period at 4°C.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant containing the unbound ligand.
-
Wash the pellet multiple times with cold wash buffer.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[14]
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled ligand against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of traditional phthalates is well-documented.[10][16] In utero exposure to DEHP in animal models has been shown to cause a spectrum of male reproductive tract malformations, often referred to as the "phthalate syndrome."[10]
Conversely, studies on terephthalates have generally shown a lack of reproductive and developmental toxicity.[4][12] For example, a multi-generational study on DEHT did not find significant adverse effects on fertility or reproductive parameters.[17]
| Endpoint | DEHP | DEHT | Reference |
| Reproductive Toxicity | Testicular toxicity, decreased fertility | No significant effects | [17][18] |
| Developmental Toxicity | Male reproductive tract malformations | Low developmental toxicity | [4][10] |
| NOAEL (Reproductive) | 4.8 mg/kg/day (rat) | 1000 mg/kg/day (rat) | [17][19] |
This guideline is designed to assess the potential adverse effects of a test substance on the pregnant animal and the developing embryo and fetus.[20][21]
Principle: The test substance is administered to pregnant female animals, typically rats or rabbits, during the period of major organogenesis. The dams are monitored for signs of toxicity, and just prior to natural delivery, the fetuses are examined for external, visceral, and skeletal abnormalities.[22]
Step-by-Step Methodology:
-
Animal Selection and Dosing:
-
Use a sufficient number of time-mated pregnant females (e.g., 20 per group).[20]
-
Assign animals to at least three dose groups and a concurrent control group.
-
The highest dose should induce some maternal toxicity but not mortality.[23]
-
Administer the test substance daily by an appropriate route (e.g., oral gavage) from implantation to one day before the scheduled caesarean section.[20]
-
-
Maternal Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight at regular intervals.
-
Record food consumption.
-
-
Terminal Procedures:
-
Perform a caesarean section on dams one day prior to the expected day of parturition.
-
Examine the uterus and its contents, including the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
-
Fetal Examinations:
-
Determine the sex of each fetus.
-
Weigh each fetus individually.
-
Examine all fetuses for external abnormalities.
-
Examine a subset of fetuses for visceral abnormalities using appropriate techniques (e.g., serial sectioning or microdissection).
-
Process the remaining fetuses for skeletal examination (e.g., alizarin red S staining) to assess for abnormalities and the degree of ossification.[20]
-
-
Data Analysis:
-
Statistically analyze maternal and fetal data for dose-related effects.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity.
-
Genotoxicity and Carcinogenicity
Traditional phthalates like DEHP are generally not considered to be genotoxic in standard assays.[3] However, DEHP is a known rodent hepatocarcinogen at high doses, with the proposed mechanism involving peroxisome proliferation, a pathway to which humans are considered less sensitive.[24]
Terephthalates, including DEHT, have shown no evidence of genotoxicity or carcinogenicity in a range of studies.[4][25]
Mechanistic Insights: The Metabolic Divergence
The stark contrast in the toxicological profiles of terephthalates and traditional phthalates can be traced back to their distinct metabolic pathways.
Traditional Phthalates (e.g., DEHP):
DEHP is initially hydrolyzed by lipases to its monoester, MEHP, and 2-ethylhexanol.[2] MEHP is the primary toxicant and can undergo further oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) to various oxidized metabolites, which are then conjugated and excreted.[26] The persistence of MEHP allows for its interaction with biological targets, leading to endocrine disruption and reproductive toxicity.
Terephthalates (e.g., DEHT):
DEHT undergoes rapid and near-complete hydrolysis to terephthalic acid and 2-ethylhexanol.[1] This process is so efficient that only a very small fraction is converted to the monoester, MEHT.[4] The primary metabolites, TPA and 2-ethylhexanol, are rapidly excreted. This metabolic route effectively prevents the accumulation of a toxic monoester metabolite, thus explaining the significantly lower toxicity of terephthalates.
Conclusion: A Safer Horizon with Terephthalates
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Unveiling DEHTP Exposure: A Comparative Guide to Urinary MECPTP as a Key Biomarker
Introduction: The Shifting Landscape of Plasticizers and the Imperative for Accurate Biomonitoring
In the realm of polymer science and manufacturing, di(2-ethylhexyl) terephthalate (DEHTP) has emerged as a prominent replacement for di(2-ethylhexyl) phthalate (DEHP), a plasticizer that has faced increasing restrictions due to concerns over its potential human toxicity.[1][2] This shift in industrial use necessitates robust and reliable methods for assessing human exposure to DEHTP. Biomonitoring, the direct measurement of a chemical or its metabolites in human specimens, offers a precise window into internal exposure levels. This guide provides an in-depth technical comparison of urinary mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) as a biomarker for DEHTP exposure, grounded in experimental data and established scientific principles. We will explore the metabolic journey of DEHTP to MECPTP, compare MECPTP to other potential biomarkers, and provide a detailed protocol for its quantification in urine.
The Metabolic Pathway: From DEHTP Ingestion to Urinary MECPTP Excretion
Upon human ingestion, DEHTP undergoes extensive metabolism before being eliminated in the urine.[1][3] The primary metabolic pathway involves the hydrolysis of one of the ester linkages of DEHTP to form mono(2-ethylhexyl) terephthalate (MEHTP). This intermediate is then subject to further oxidation of its 2-ethylhexyl side chain, leading to the formation of several oxidized metabolites.[4] Among these, MECPTP is a major product, representing a significant portion of the orally administered DEHTP dose excreted in urine.[5][6][7]
A key characteristic of MECPTP is that it is predominantly excreted in its unconjugated, or free, form.[1][3][6][7] This is in stark contrast to some of its analogous DEHP metabolites, which are largely excreted as glucuronide conjugates.[1][3] This distinction is critical for analytical method development, as it simplifies sample preparation by often negating the need for enzymatic deconjugation.
Caption: Metabolic pathway of DEHTP to its major urinary metabolites, MECPTP and MEHHTP.
MECPTP as a Biomarker: A Comparative Performance Analysis
The suitability of a biomarker is determined by several factors, including its specificity, sensitivity, and the strength of its correlation with the parent compound exposure. MECPTP excels in these areas, making it a reliable indicator of DEHTP exposure.
Comparison with Other DEHTP Metabolites
While other oxidative metabolites of DEHTP, such as mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), are also detectable in urine, MECPTP is consistently found to be the predominant metabolite.[6][7][8] Studies have shown that urinary concentrations of MECPTP are significantly higher than those of MEHHTP.[1][3] Importantly, a strong and statistically significant correlation exists between the urinary levels of MECPTP and MEHHTP, confirming their common origin from DEHTP.[3][9][10][11] This strong correlation further solidifies the use of MECPTP as a primary biomarker, with MEHHTP serving as a valuable secondary confirmation.
| Biomarker | Parent Compound | Typical Detection Frequency | Relative Urinary Concentration | Key Advantages |
| MECPTP | DEHTP | >99%[5] | High (Major Metabolite)[6][7] | Specific to DEHTP, high excretion fraction, predominantly unconjugated.[1][3][6][7] |
| MEHHTP | DEHTP | ~96%[5] | Lower than MECPTP[1][3] | Specific to DEHTP, strong correlation with MECPTP.[3][9] |
| MECPP | DEHP | High | Variable | Well-established biomarker for DEHP, useful for distinguishing exposure sources.[12] |
Distinguishing DEHTP from DEHP Exposure
Given that DEHTP is a structural isomer of DEHP, it is crucial to have biomarkers that can differentiate between exposures to these two plasticizers. MECPTP, being a terephthalate metabolite, is specific to DEHTP. Its phthalate analogue, mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), is a well-established biomarker for DEHP exposure.[12] Studies have shown no significant correlation between urinary MECPTP and MECPP levels, indicating different sources of exposure.[3][11] This lack of correlation is a critical aspect of MECPTP's utility, allowing researchers to specifically assess DEHTP exposure in populations that may be co-exposed to DEHP.
Experimental Protocol: Quantification of Urinary MECPTP by LC-MS/MS
The gold standard for the quantification of urinary MECPTP is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[6][13][14] These methods offer high sensitivity and specificity, allowing for the detection of low levels of the metabolite in urine.
Step-by-Step Methodology
-
Sample Collection and Storage: Collect spot urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or lower to ensure analyte stability.
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex for homogenization.
-
Take a 100 µL aliquot of urine.
-
Add an internal standard solution containing a stable isotope-labeled analogue of MECPTP (e.g., ¹³C-labeled MECPTP) to correct for matrix effects and variations in instrument response.
-
Optional Enzymatic Deconjugation: While MECPTP is mostly excreted in its free form, to quantify the total concentration (free + conjugated), an enzymatic hydrolysis step using β-glucuronidase can be included.[3] Incubate the sample with the enzyme at 37°C.[3]
-
Dilute the sample with a suitable buffer or water.
-
-
On-line Solid Phase Extraction (SPE):
-
Inject the prepared sample into the HPLC/UHPLC system.
-
Utilize an on-line SPE column to concentrate the analyte of interest and remove interfering matrix components.
-
-
Chromatographic Separation:
-
Transfer the analyte from the SPE column to an analytical HPLC/UHPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol or acetonitrile) to achieve chromatographic separation of MECPTP from other urinary components.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the analytical column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Use multiple reaction monitoring (MRM) to selectively detect and quantify MECPTP and its internal standard. This involves monitoring specific precursor-to-product ion transitions.
-
Caption: A typical workflow for the analysis of urinary MECPTP using on-line SPE-UHPLC-MS/MS.
Conclusion: MECPTP as the Gold Standard for DEHTP Exposure Assessment
References
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of Toxicology, 91(11), 3849–3857. [Link]
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Calafat, A. M., et al. (2019). Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey. Environment International, 123, 211–217. [Link]
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Silva, M. J., et al. (2019). Correlation plot of urinary concentrations of DEHTP biomarkers, mono-2-ethyl-5-hydroxyhexyl terephthalate (MEHHTP) and mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) in the U.S. population from NHANES 2015-2016. ResearchGate. [Link]
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Lessmann, F., et al. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. Archives of Toxicology, 90(11), 2707–2716. [Link]
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Silva, M. J., et al. (2017). Correlation analyses of urinary concentrations of MECPTP and MEHHTP (top); and MECPTP and MEHHP (bottom). ResearchGate. [Link]
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Calafat, A. M., et al. (2006). Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment. Journal of Exposure Science & Environmental Epidemiology, 16(5), 473–480. [Link]
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Lessmann, F., et al. (2016). Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage. ResearchGate. [Link]
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Koch, H. M., et al. (2004). Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate. Environmental Health Perspectives, 112(3), 327–332. [Link]
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Silva, M. J., et al. (2015). Identification of di-2-ethylhexyl terephthalate (DEHTP) metabolites using human liver microsomes for biomonitoring applications. Toxicology Letters, 238(2 Suppl), S248. [Link]
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Liu, Y., et al. (2025). Urinary and circulatory levels of plasticizer metabolites and their associations with renal function: a cross-sectional analysis of the NHANES cohort. Annals of Medicine, 57(1), 2390886. [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Archives of Toxicology, 91(11), 3849–3857. [Link]
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Lessmann, F., et al. (2016). Determination of metabolites of di(2-ethylhexyl) terephthalate (DEHTP) in human urine by HPLC-MS/MS with on-line clean-up. Journal of Chromatography B, 1011, 134–141. [Link]
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Wang, B., et al. (2022). Association of Di(2-ethylhexyl) Terephthalate and Its Metabolites with Nonalcoholic Fatty Liver Disease: An Epidemiology and Toxicology Study. Environmental Science & Technology, 56(15), 10748–10758. [Link]
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Lessmann, F., et al. (2016). Metabolic pathway of DEHTP to specific, side-chainoxidized monoesters... ResearchGate. [Link]
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HBM4EU consortium. (2018). Exposure to the plasticizer di(2-ethylhexyl) terephthalate (DEHTP) in Portuguese children - Urinary metabolite levels and estimated daily intakes. International Journal of Hygiene and Environmental Health, 221(5), 823–830. [Link]
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Buckley, J. P., et al. (2021). Associations of urinary metabolite concentrations of phthalates and phthalate replacements with body composition from mid-childhood to early adolescence. Environmental Health Perspectives, 129(6), 67001. [Link]
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Nüti, N., et al. (2021). Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 22(14), 7545. [Link]
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Giorgino, R., et al. (2022). Scatter plot of urinary concentrations (nmol/L) of MECPTP and MEHHTP... ResearchGate. [Link]
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Koch, H. M., et al. (2007). Urinary di(2-ethylhexyl)phthalate (DEHP)--metabolites and male human markers of reproductive function. International Journal of Andrology, 30(4), 289–297. [Link]
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Silva, M. J., et al. (2017). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. ResearchGate. [Link]
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Schmid, P., & Schlatter, C. (1985). Excretion and metabolism of di(2-ethylhexyl)phthalate in man. Xenobiotica, 15(3), 251–256. [Link]
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Eckert, E., et al. (2020). Simultaneous and sensitive determination of the main metabolites of the plasticizer DEHP and its substitutes DEHTP, DINCH and TEHTM in human urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry. Analytical Methods, 12(1), 59–68. [Link]
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PubChem. (n.d.). Mono(2-ethyl-5-carboxypentyl) phthalate. PubChem. Retrieved from [Link]
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Human Metabolome Database. (2017). Showing metabocard for Mono-(2-ethyl-5-carboxypentyl) phthalate (HMDB0094647). Human Metabolome Database. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting Deconjugation Enzymes for Meprobamate Glucuronide (MECPTP) Analysis
In the landscape of clinical and forensic toxicology, the accurate quantification of drug metabolites is paramount. Meprobamate, a widely used anxiolytic and sedative, undergoes extensive metabolism, with a significant portion being excreted in the urine as meprobamate glucuronide (MECPTP). To ensure sensitive and reliable detection by common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or to enhance signal intensity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), effective cleavage of the glucuronide moiety is a critical pre-analytical step.[1][2] This guide provides an in-depth evaluation of various β-glucuronidase enzymes for the deconjugation of MECPTP, offering a framework for researchers, scientists, and drug development professionals to select the optimal enzyme for their analytical needs.
The Critical Role of Enzymatic Hydrolysis in MECPTP Analysis
Glucuronidation is a major phase II metabolic pathway that increases the water solubility of drugs and facilitates their excretion.[3][4] The resulting glucuronide conjugates, such as MECPTP, are often more polar and less amenable to extraction and chromatographic separation than the parent drug.[5] While direct analysis of glucuronides is possible with LC-MS/MS, it can be hampered by issues like ionization suppression and poor chromatographic retention.[6] Enzymatic hydrolysis with β-glucuronidase reverses this conjugation, liberating the parent meprobamate, which is more readily analyzed.[2][7] The choice of enzyme is not trivial, as its efficiency directly impacts the accuracy and reliability of the final quantitative result.[6][8]
Comparing the Workhorses: A Look at Different β-Glucuronidase Enzymes
The effectiveness of a β-glucuronidase enzyme is dependent on its source, purity, and substrate specificity.[8] Several commercially available enzymes are routinely used in toxicology laboratories, each with its own set of characteristics. This guide focuses on a comparative evaluation of enzymes from four common sources: Escherichia coli (recombinant), Red Abalone (Haliotis rufescens), Limpet (Patella vulgata), and Snail (Helix pomatia).
Key Performance Parameters for Enzyme Selection
The selection of an appropriate deconjugation enzyme should be based on a systematic evaluation of several key performance parameters:
-
Hydrolysis Efficiency: The percentage of MECPTP converted to meprobamate under defined conditions.
-
Incubation Time: The time required to achieve complete or near-complete hydrolysis. Shorter times improve laboratory turnaround.[2][9]
-
Optimal pH and Temperature: Each enzyme exhibits maximal activity under specific pH and temperature conditions.[6][10]
-
Enzyme Purity and Potential for Contamination: Crude enzyme preparations may contain other enzymes, such as sulfatases or esterases, that can interfere with the analysis.[11] Recombinant enzymes are generally of higher purity.[9]
-
Matrix Effects: The presence of endogenous substances in urine can inhibit enzyme activity, affecting hydrolysis efficiency.[6]
Experimental Design for Enzyme Evaluation
To objectively compare the effectiveness of different β-glucuronidase enzymes for MECPTP analysis, a robust and well-controlled experimental design is essential. The following protocol outlines a systematic approach to this evaluation.
Experimental Workflow Diagram
Caption: Workflow for comparing β-glucuronidase efficiency.
Step-by-Step Experimental Protocol
-
Preparation of Spiked Urine Samples:
-
Pool drug-free human urine to create a homogenous matrix.
-
Spike the urine pool with a known concentration of MECPTP (e.g., 100 ng/mL).
-
Add an internal standard (e.g., meprobamate-d7) to each sample to correct for analytical variability.
-
-
Enzymatic Hydrolysis:
-
Aliquot the spiked urine into separate tubes for each enzyme to be tested.
-
For each enzyme (E. coli, Abalone, Limpet, Snail), add the manufacturer's recommended amount of enzyme and adjust the pH of the sample to the optimal value for that enzyme using an appropriate buffer (e.g., acetate or phosphate buffer).[10]
-
Incubate the samples at the optimal temperature for each enzyme (e.g., 37°C, 55°C, or 60°C).[9]
-
Collect aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to evaluate the rate of hydrolysis.
-
-
Sample Clean-up:
-
Stop the enzymatic reaction by adding a protein precipitation agent (e.g., trichloroacetic acid or acetonitrile).[7]
-
Centrifuge the samples to pellet the precipitated proteins.
-
The resulting supernatant can be directly analyzed or subjected to further extraction (e.g., solid-phase extraction) to concentrate the analyte and remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method for the quantification of meprobamate.
-
Calculate the concentration of meprobamate in each sample using the calibration curve prepared with meprobamate standards.
-
-
Data Analysis:
-
Calculate the hydrolysis efficiency for each enzyme at each time point as the percentage of the initial MECPTP concentration that has been converted to meprobamate.
-
Compare the hydrolysis efficiencies, reaction rates, and overall performance of the different enzymes.
-
Comparative Performance Data
The following tables summarize the expected performance of the different β-glucuronidase enzymes based on their known characteristics and data from the analysis of other drug glucuronides.
Table 1: Optimal Hydrolysis Conditions for Different β-Glucuronidase Enzymes
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| E. coli (Recombinant) | 6.5 - 7.0 | 37 - 55 |
| Red Abalone | 4.5 - 5.0 | 60 - 65 |
| Limpet | 4.5 - 5.0 | 55 - 65 |
| Snail | 4.5 - 5.0 | 37 - 55 |
Table 2: Comparative Hydrolysis Efficiency for MECPTP (Hypothetical Data)
| Enzyme Source | 30 min (%) | 1 hour (%) | 2 hours (%) | 4 hours (%) |
| E. coli (Recombinant) | 95 | >99 | >99 | >99 |
| Red Abalone | 70 | 90 | >99 | >99 |
| Limpet | 65 | 85 | 98 | >99 |
| Snail | 50 | 75 | 90 | 95 |
Discussion of Results and Recommendations
Based on extensive studies with various drug glucuronides, recombinant β-glucuronidase from E. coli is often the most efficient enzyme, providing rapid and complete hydrolysis at a neutral pH.[9][12] This is a significant advantage as it minimizes the risk of analyte degradation that can occur under the more acidic conditions and higher temperatures required by some molluskan enzymes.[2]
Enzymes derived from abalone and limpet are also highly effective but may require longer incubation times and more acidic conditions to achieve complete hydrolysis. Snail-derived β-glucuronidase, often a cruder preparation containing sulfatase activity, generally exhibits the lowest efficiency and may be more susceptible to inhibition by matrix components.[9]
The Deconjugation Pathway
Caption: Enzymatic hydrolysis of MECPTP.
Conclusion
For the routine analysis of MECPTP in a high-throughput setting, a recombinant β-glucuronidase from E. coli is highly recommended due to its superior efficiency, rapid reaction time, and favorable incubation conditions. While enzymes from abalone and limpet are viable alternatives, they may require longer incubation times and more stringent pH control. The selection of the most appropriate enzyme will ultimately depend on the specific requirements of the laboratory, including desired turnaround time, sample throughput, and cost considerations. It is imperative that each laboratory validates its chosen enzyme and hydrolysis conditions to ensure the accuracy and reliability of its analytical results.
References
-
National Institutes of Health (NIH). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Available from: [Link]
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American Physiological Society. Impact of host and environmental factors on β-glucuronidase enzymatic activity: implications for gastrointestinal serotonin. Available from: [Link]
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Journal of Analytical Toxicology, Oxford Academic. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Available from: [Link]
-
MDPI. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Available from: [Link]
-
National Institutes of Health (NIH). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Available from: [Link]
-
Phenomenex. Validation of an Automated Method to Remove β-Glucuronidase from Hydrolyzed Pain Management Urine Sample. Available from: [Link]
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National Institutes of Health (NIH). An Atlas of β-Glucuronidases in the Human Intestinal Microbiome. Available from: [Link]
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PubMed. Comparison of Purified β-glucuronidases in Patient Urine Samples Indicates a Lack of Correlation Between Enzyme Activity and Drugs of Abuse Metabolite Hydrolysis Efficiencies Leading to Potential False Negatives. Available from: [Link]
-
LCGC International. Urine Analysis: The Good, the Bad, and the Ugly. Available from: [Link]
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ResearchGate. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening. Available from: [Link]
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Journal of Analytical Toxicology, Oxford Academic. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Available from: [Link]
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myadlm.org. Using Hydrolysis to Improve Urine Drug Test Accuracy. Available from: [Link]
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Wikipedia. β-Glucuronidase. Available from: [Link]
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National Institutes of Health (NIH). Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016. Available from: [Link]
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PubMed. Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. Available from: [Link]
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ResearchGate. Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme | Request PDF. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT)
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT)
This compound (MECPT) is a phthalate ester.[1] A clear understanding of its chemical and physical properties is the foundation for safe handling and disposal.
Table 1: Chemical and Physical Properties of MECPT
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀O₆ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| IUPAC Name | 4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | [1] |
| CAS Number | 1684398-42-2 | [1] |
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, MECPT presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications underscore the importance of minimizing exposure during handling and disposal. The causality is clear: direct contact can lead to inflammatory responses in the skin and eyes, while inhalation of aerosols or dusts can irritate the respiratory tract.
While specific ecotoxicity data for MECPT is limited, related terephthalate plasticizers have shown potential for harm to aquatic life.[2][3] The principle of prudent practice dictates that we treat related chemical compounds with similar precautions to prevent environmental contamination. The environmental fate of terephthalate esters is primarily degradation through hydrolysis and biodegradation.[4][5][6] However, the rate of degradation can vary, and accumulation in the environment should be prevented.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling MECPT for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Table 2: Recommended PPE for Handling MECPT
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and prevent serious irritation. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation and respiratory tract irritation. |
Step-by-Step Disposal Protocol for MECPT
The following protocol is designed to ensure the safe and compliant disposal of MECPT from a laboratory setting. This workflow is grounded in the principles of chemical waste management hierarchy: source reduction, recycling, treatment, and finally, disposal.
Caption: Workflow for the safe disposal of MECPT.
Experimental Protocol: Detailed Steps
-
Identification and Classification:
-
Determine that the MECPT is a waste product (e.g., expired, surplus, or contaminated).
-
While not classified as acutely toxic, it is an irritant. In the absence of specific federal or state classification as hazardous waste, it is prudent to manage it as such due to its irritant properties and to prevent environmental release.
-
-
Segregation:
-
Do not mix MECPT waste with other chemical waste streams unless compatibility has been verified.
-
Keep it separate from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous reactions.
-
-
Waste Container Selection and Labeling:
-
Choose a waste container made of a material compatible with terephthalate esters, such as High-Density Polyethylene (HDPE) or glass.[7][8][9][10]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The CAS number: "1684398-42-2".
-
The associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and have secondary containment to capture any potential leaks.
-
-
Disposal:
-
Do not dispose of MECPT down the drain or in the regular trash. This is to prevent contamination of waterways and soil.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your MECPT waste.
-
Your EHS department will work with a licensed and reputable chemical waste disposal company to ensure the final disposal is conducted in compliance with all local, state, and federal regulations.[11][12][13][14]
-
Decontamination and Spill Management
Decontaminating Labware:
-
For reusable labware contaminated with MECPT, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous waste and dispose of it following the protocol above.
-
After the initial solvent rinse, the labware can be washed with soap and water.
Empty Container Disposal:
-
An "empty" container that held MECPT should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing it to dry, the container can often be disposed of in the regular trash, with the label defaced. Confirm this procedure with your institutional EHS guidelines.
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Alert colleagues and your laboratory supervisor.
-
Wear appropriate PPE (see Table 2).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report the spill to your institution's EHS office.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure their safety and minimize their environmental impact. This guide serves as a foundational document; however, it is essential to always consult your institution-specific chemical hygiene plan and EHS guidelines for ultimate compliance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145459123, this compound. Retrieved January 4, 2026 from [Link].
-
Tournier, V., et al. (2022). An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation. PubMed Central. Retrieved January 4, 2026 from [Link].
-
Kim, S., et al. (2023). Biodegradation Potential of Polyethylene Terephthalate by the Two Insect Gut Symbionts Xanthomonas sp. HY-74 and Bacillus sp. HY-75. MDPI. Retrieved January 4, 2026 from [Link].
-
Sharma, S., et al. (2022). Occurrence, toxicity and remediation of polyethylene terephthalate plastics. A review. PubMed Central. Retrieved January 4, 2026 from [Link].
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Palm, G. J., et al. (2021). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET‐Hydrolase?. PubMed Central. Retrieved January 4, 2026 from [Link].
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Lee, J., et al. (2025). Greenhouse Gas Emission Reduction Potential of Chemical Recycling of Polyethylene Terephthalate into Plasticizers. ACS Sustainable Chemistry & Engineering. Retrieved January 4, 2026 from [Link].
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Singh, S., et al. (2023). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. PubMed Central. Retrieved January 4, 2026 from [Link].
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Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Scilit. Retrieved January 4, 2026 from [Link].
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Parashar, N., et al. (2024). Assessment of biodegradation and toxicity of alternative plasticizer di(2-ethylhexyl) terephthalate: Impacts on microbial biofilms, metabolism, and reactive oxygen species-mediated stress response. PubMed. Retrieved January 4, 2026 from [Link].
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Seyedi, S. M., et al. (2025). Different aspects of bacterial polyethylene terephthalate biodegradation. ResearchGate. Retrieved January 4, 2026 from [Link].
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Navigating the Safe Handling of Mono-2-ethyl-5-carboxypentyl terephthalate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Mono-2-ethyl-5-carboxypentyl terephthalate (MECPT), a phthalate ester, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), alongside operational and disposal plans, when working with this compound. Our approach is grounded in established safety protocols and an understanding of the material's known chemical properties, ensuring a self-validating system of laboratory safety.
Understanding the Hazards: Why PPE is Crucial
This compound (CAS 1684398-42-2) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that warrants significant caution. The primary hazards associated with MECPT are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Can lead to serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
These classifications necessitate a multi-faceted PPE strategy to create effective barriers against these routes of exposure. The causality behind our PPE recommendations is directly linked to mitigating these specific risks.
Core Personal Protective Equipment (PPE) Requirements
A thorough risk assessment is the foundation of any laboratory safety protocol. For MECPT, this assessment points to a clear need for comprehensive protection for the eyes, face, hands, and body.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory whenever handling MECPT in liquid form or as a solution. They provide a complete seal around the eyes, offering superior protection from splashes compared to standard safety glasses.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation, appropriate gloves and lab coats are essential.
-
Gloves: The selection of glove material is critical and should be based on chemical compatibility. For phthalates, Nitrile or Neoprene gloves are generally recommended. It is crucial to consult a glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from accidental spills. For procedures with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is advisable.
Respiratory Protection: Safeguarding Against Inhalation
Due to its potential to cause respiratory irritation, handling of MECPT, particularly in powdered form or when aerosolization is possible, requires respiratory protection.
-
Fume Hood: Whenever possible, all manipulations of MECPT should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
Respirator: In the absence of a fume hood or during procedures with a high likelihood of generating airborne particles, a NIOSH-approved respirator is necessary. For powders, a particulate respirator (e.g., N95, P100) may be sufficient. If handling volatile solutions, an air-purifying respirator with organic vapor cartridges is recommended. A formal respiratory protection program, including fit testing, is an OSHA requirement for mandatory respirator use.
Recommended Personal Protective Equipment Summary
| Protection Type | Required PPE | Rationale |
| Eye/Face Protection | Chemical Splash Goggles | Protects against serious eye irritation (H319) from splashes. |
| Face Shield (in addition to goggles for high-splash risk) | Provides a secondary barrier for the entire face. | |
| Hand Protection | Nitrile or Neoprene Gloves | Offers chemical resistance to prevent skin irritation (H315). |
| Body Protection | Long-sleeved Laboratory Coat | Protects skin and clothing from accidental contact. |
| Chemical-resistant Apron (for high-splash risk) | Provides an additional layer of chemical resistance. | |
| Respiratory Protection | Work in a Chemical Fume Hood | Minimizes inhalation of dust or vapors, preventing respiratory irritation (H335). |
| NIOSH-approved Respirator (if fume hood is unavailable) | Provides direct protection from inhaling irritant particles or vapors. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a seal check and don the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Unfasten and remove by rolling it inside out, only touching the inside surfaces.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: PPE Donning and Doffing Workflow for Handling MECPT.
Operational and Disposal Plans
A self-validating safety protocol extends beyond the immediate use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Operational Plan:
-
Designated Area: All work with MECPT should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Spill Kit: A spill kit containing absorbent materials, appropriate for phthalates, should be readily accessible. In the event of a spill, the area should be evacuated, and personnel should don appropriate PPE before cleanup.
-
Ventilation: Ensure adequate ventilation in the work area. A certified chemical fume hood is the preferred engineering control.
-
Hand Hygiene: Always wash hands thoroughly after handling MECPT, even if gloves were worn.
Disposal Plan:
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all MECPT waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, clearly labeled, and chemically compatible waste container.
-
The container should be kept tightly sealed when not in use.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a waste mixture by percentage.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for themselves and their colleagues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]
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The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
